3-Chloroisoquinoline-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloroisoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJBAPNDXWEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of 3-Chloroisoquinoline-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 3-Chloroisoquinoline-5-carbaldehyde
This guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, a key building block for researchers, scientists, and drug development professionals. The document delves into two primary, robust synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to assist in methodology selection.
The isoquinoline scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a reactive carbaldehyde group at the 5-position, makes it a versatile intermediate for the synthesis of novel therapeutics. The chloro-substituent provides a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the aldehyde group is amenable to a vast range of chemical transformations, including reductive amination, oxidation, and olefination.
This guide explores two logical and experimentally validated approaches to the synthesis of this target molecule:
-
Pathway A: A multi-step sequence commencing with the synthesis of 3-Chloro-5-aminoisoquinoline, followed by its conversion to the target aldehyde.
-
Pathway B: A strategy centered on the late-stage formylation of a 5-Bromo-3-chloroisoquinoline precursor via modern palladium-catalyzed methods.
Pathway A: Synthesis via a 3-Chloro-5-aminoisoquinoline Intermediate
This pathway leverages the well-established chemistry of aromatic amines and the Sandmeyer reaction to introduce the desired functionality. The overall strategy involves the nitration of isoquinoline, followed by chlorination, reduction of the nitro group, and finally, conversion of the resulting amino group to the carbaldehyde.
Logical Flow of Pathway A
Caption: Overall workflow for the synthesis of this compound via an amino-substituted intermediate.
Step 1: Synthesis of 3-Chloro-5-aminoisoquinoline
The initial steps focus on the preparation of the key amine intermediate.
1.1. Nitration of Isoquinoline to 5-Nitroisoquinoline
The regioselective nitration of isoquinoline at the 5-position is a well-established procedure.
-
Protocol: Isoquinoline is treated with a nitrating mixture, typically nitric acid in the presence of sulfuric acid, at low temperatures to control the exothermic reaction and improve regioselectivity.
1.2. Chlorination of 5-Nitroisoquinoline to 3-Chloro-5-nitroisoquinoline
The subsequent chlorination at the 3-position can be achieved using a suitable chlorinating agent.
-
Protocol: 5-Nitroisoquinoline is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. This reaction often requires elevated temperatures.
1.3. Reduction of 3-Chloro-5-nitroisoquinoline to 3-Chloro-5-aminoisoquinoline
The reduction of the nitro group to an amine is a critical step. A variety of reducing agents can be employed, with iron powder in acidic medium being a cost-effective and efficient choice.[1]
-
Experimental Protocol:
-
Suspend 3-chloro-5-nitro-isoquinoline (1 equivalent) in a mixture of glacial acetic acid and water (1:1 v/v).
-
Heat the suspension to 60-70 °C with stirring.
-
Slowly add powdered iron (approximately 5 equivalents) portion-wise, maintaining the temperature range.
-
Continue stirring for 2-3 hours after the final addition of iron.
-
Cool the reaction mixture and make it alkaline with an aqueous sodium hydroxide solution.
-
Filter the mixture and extract the filter cake with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-5-aminoisoquinoline.[1]
-
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-5-nitro-isoquinoline | [1] |
| Reagents | Powdered Iron, Acetic Acid, Water | [1] |
| Temperature | 60-70 °C | [1] |
| Reaction Time | 2-3 hours | [1] |
| Typical Yield | High | [1] |
Step 2: Conversion of the Amino Group to a Carbaldehyde
A direct, one-step conversion of an aromatic amine to an aldehyde is challenging. A more reliable and higher-yielding approach involves a two-step sequence: conversion of the amine to a nitrile via the Sandmeyer reaction, followed by reduction of the nitrile to the aldehyde.
2.1. Sandmeyer Reaction: 3-Chloro-5-aminoisoquinoline to 3-Chloroisoquinoline-5-carbonitrile
The Sandmeyer reaction provides a robust method for the conversion of an aryl diazonium salt to a nitrile.[2][3]
-
Experimental Protocol:
-
Dissolve 3-chloro-5-aminoisoquinoline (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the cessation of nitrogen gas evolution.
-
Cool the mixture, neutralize, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 3-chloroisoquinoline-5-carbonitrile.
-
2.2. Reduction of 3-Chloroisoquinoline-5-carbonitrile to this compound
The reduction of the nitrile to the aldehyde can be achieved using a variety of reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation at low temperatures to prevent over-reduction to the amine.
-
Experimental Protocol:
-
Dissolve 3-chloroisoquinoline-5-carbonitrile (1 equivalent) in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DIBAL-H (typically 1.1-1.5 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise.
-
Stir the reaction at -78 °C for a few hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Pathway B: Synthesis via Palladium-Catalyzed Formylation
This pathway represents a more modern approach, utilizing the power of transition-metal catalysis to directly install the formyl group onto a halogenated precursor. This can offer advantages in terms of step economy and functional group tolerance.
Logical Flow of Pathway B
Caption: Overall workflow for the synthesis of this compound via palladium-catalyzed formylation.
Step 1: Synthesis of 5-Bromo-3-chloroisoquinoline
The synthesis of the starting material for this pathway involves the preparation of 3-chloroisoquinoline followed by regioselective bromination.
1.1. Synthesis of 3-Chloroisoquinoline
3-Chloroisoquinoline can be synthesized from 1,3-dichloroisoquinoline by selective reduction.[4]
-
Protocol: A mixture of 1,3-dichloroisoquinoline, acetic acid, hydrogen iodide, and red phosphorus is heated with stirring. Following an aqueous workup and purification by column chromatography, 3-chloroisoquinoline is obtained.[4]
1.2. Bromination of 3-Chloroisoquinoline
The subsequent electrophilic bromination at the C-5 position requires careful control of reaction conditions to ensure the desired regioselectivity.
-
Protocol: 3-Chloroisoquinoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid, at low temperatures.[5] Careful control of temperature is crucial to favor substitution at the 5-position.
Step 2: Palladium-Catalyzed Formylation
The conversion of the aryl bromide to an aldehyde is a powerful transformation. Various methods exist, with the use of carbon monoxide or a CO surrogate being common.[6][7][8]
-
Rationale: Palladium catalysts, in the presence of a suitable phosphine ligand, can catalytically couple aryl halides with a formylating agent. The choice of ligand is critical for the efficiency of the reaction.
-
Experimental Protocol (General):
-
To a reaction vessel under an inert atmosphere, add 5-bromo-3-chloroisoquinoline (1 equivalent), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, PPh₃).
-
Add a dry, degassed solvent (e.g., toluene, DMF).
-
Introduce a source of the formyl group. This can be achieved by:
-
Pressurizing the vessel with carbon monoxide (CO) gas and adding a hydride source (e.g., a silane or H₂).
-
Using a CO surrogate such as formic acid in the presence of an activator.[8]
-
-
Add a suitable base (e.g., a tertiary amine like Et₃N or a carbonate).
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-chloroisoquinoline | [9] |
| Catalyst System | Palladium source + Phosphine ligand | [6][7] |
| Formyl Source | CO gas + Hydride source or CO surrogate | [8] |
| Base | Organic or Inorganic Base | [8] |
| Temperature | 80-120 °C | [8] |
| Typical Yield | Moderate to Good | [8] |
Conclusion and Outlook
This guide has detailed two robust and scientifically sound pathways for the synthesis of this compound.
-
Pathway A is a classical approach that relies on well-understood, traditional reactions. While multi-stepped, the procedures are generally reliable and high-yielding.
-
Pathway B represents a more contemporary strategy, leveraging the efficiency of palladium catalysis. This route may be more step-economical and offer broader functional group compatibility, which is particularly advantageous in complex molecule synthesis.
The choice between these pathways will depend on the specific requirements of the researcher, including the availability of starting materials, scale of the synthesis, and access to specialized equipment (such as that required for handling CO gas). Both routes provide a solid foundation for the production of this valuable synthetic intermediate, paving the way for further exploration in drug discovery and materials science.
References
-
PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. Retrieved from [Link]
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LookChem. (n.d.). Cas 1029720-67-9, 5-broMo-3-chloroisoquinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-chloroisoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
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Springer. (2022). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formylation of aryl chlorides catalysed by a palladium complex. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-5-chloroisoquinoline. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Semantic Scholar. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Retrieved from [Link]
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ResearchGate. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
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Semantic Scholar. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]
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PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanistic pathway for the palladium-catalyzed formylation of activated aryl chlorides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
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Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
- Google Patents. (n.d.). WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.
-
PMC - NIH. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
YouTube. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinoline-5-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroisoquinoline-5-carbaldehyde is a bespoke heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique trifunctional architecture, comprising an isoquinoline core, a chlorine substituent, and an aldehyde group, presents a versatile scaffold for the synthesis of novel molecular entities. This guide provides a comprehensive analysis of its core physicochemical properties. In the absence of extensive published experimental data for this specific molecule, we present a robust predictive analysis grounded in the established principles of physical organic chemistry and data from structurally analogous compounds. Furthermore, we furnish detailed, field-proven experimental protocols to enable researchers to validate these predictions and thoroughly characterize this promising compound.
Structural and Electronic Landscape
The foundation of this compound's physicochemical profile lies in its distinct molecular structure. An understanding of the interplay between its constituent parts is paramount for predicting its behavior in various chemical and biological systems.
-
The Isoquinoline Core: A bicyclic aromatic system, the isoquinoline nucleus is a weak base due to the lone pair of electrons on the nitrogen atom.[1] The aromaticity of the ring system dictates its planarity and influences its solubility and spectral properties.
-
The Chlorine Substituent (C3): The presence of a chlorine atom at the 3-position significantly impacts the electronic distribution within the isoquinoline ring. As an electron-withdrawing group, it is expected to decrease the basicity of the isoquinoline nitrogen.
-
The Carbaldehyde Group (C5): The aldehyde functionality is a potent electron-withdrawing group and a key site for chemical transformations. It can participate in hydrogen bonding as an acceptor and is readily derivatized, making it a crucial handle for synthetic modifications.
The confluence of these functional groups suggests a molecule with a distinct electronic profile, moderate polarity, and versatile reactivity.
Caption: Figure 1: Annotated Structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and comparison with structurally related compounds, namely 3-chloroisoquinoline and isoquinoline-5-carbaldehyde.
| Property | Predicted Value | Justification / Comparison |
| Molecular Formula | C₁₀H₆ClNO | - |
| Molecular Weight | 191.61 g/mol | - |
| Melting Point | 130 - 145 °C | Intermediate between 3-chloroisoquinoline (70-73 °C) and isoquinoline-5-carbaldehyde (116-120 °C), with the aldehyde's influence on crystal packing likely increasing the melting point.[2][3] |
| Boiling Point | > 350 °C | High due to the aromatic core, polarity, and relatively high molecular weight. |
| pKa (of conjugate acid) | 3.5 - 4.5 | Expected to be lower than that of isoquinoline (5.14) due to the electron-withdrawing effects of both the chlorine and aldehyde groups.[1] |
| LogP | ~2.3 | A calculated value from chemical suppliers, indicating moderate lipophilicity.[4] |
| Solubility | ||
| Water | Sparingly soluble | The polar aldehyde group may confer slight aqueous solubility, but the chlorinated aromatic system dominates. |
| DMSO, DMF | Soluble | Expected to be soluble in polar aprotic solvents. |
| Methanol, Ethanol | Moderately soluble | Soluble in polar protic solvents. |
| Dichloromethane | Soluble | Good solubility in chlorinated solvents is anticipated. |
| Hexanes | Insoluble | Unlikely to be soluble in non-polar aliphatic solvents. |
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to exhibit signals in the aromatic and aldehydic regions. The aldehyde proton will be the most downfield signal.
-
δ ~10.2 ppm (s, 1H, -CHO)
-
δ ~9.3 ppm (s, 1H, H-1 or H-4)
-
δ ~8.5 - 7.8 ppm (m, 4H, Ar-H)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show 10 distinct signals.
-
δ ~192 ppm (C=O)
-
δ ~155 - 120 ppm (Ar-C)
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
~3050 cm⁻¹ (C-H stretch, aromatic)
-
~1700 cm⁻¹ (C=O stretch, aldehyde, strong)
-
~1600-1450 cm⁻¹ (C=C and C=N stretch, aromatic rings)
-
~850-550 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): m/z ≈ 191 and 193 in a ~3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Key Fragments: Loss of CO (m/z 163/165), loss of Cl (m/z 156), and fragmentation of the isoquinoline ring.
Experimental Protocols for Physicochemical Characterization
The following protocols provide a systematic approach to the experimental determination of the key physicochemical properties of this compound.
Sources
An In-depth Technical Guide to 3-Chloroisoquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloroisoquinoline-5-carbaldehyde (CAS No. 1337882-22-0), a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] The presence of a chlorine atom at the 3-position and a reactive carbaldehyde group at the 5-position makes this molecule a versatile precursor for the synthesis of a diverse range of complex molecular architectures and novel therapeutics. This document delves into the chemical properties, plausible synthetic routes with mechanistic insights, expected reactivity, and potential applications of this compound, offering a valuable resource for scientists engaged in the exploration of new chemical entities.
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline framework is a cornerstone in the field of medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[2] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of functional groups on the isoquinoline core allows for the fine-tuning of their physicochemical properties and biological targets. This compound emerges as a particularly interesting scaffold due to its bifunctional nature, presenting opportunities for sequential or tandem chemical modifications.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1337882-22-0 | [3] |
| Molecular Formula | C₁₀H₆ClNO | [3] |
| Molecular Weight | 191.61 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | O=CC1=CC=CC2=CN=C(Cl)C=C12 | [3] |
| InChI Key | ODCJBAPNDXWEFT-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥95% | [3] |
| Appearance | Predicted: Solid | N/A |
While experimental spectroscopic data for this compound is not widely published, predictions based on its structure and data from analogous compounds can be made.[4]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and a characteristic downfield singlet for the aldehyde proton (δ 9-10 ppm).
-
¹³C NMR: The carbon spectrum would display ten signals, with the carbonyl carbon of the aldehyde appearing significantly downfield.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]
-
Infrared (IR) Spectroscopy: Key absorptions are predicted for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl stretching vibrations.
Synthesis of this compound: A Plausible Approach
Proposed Synthetic Pathway
Sources
Spectroscopic Characterization of 3-Chloroisoquinoline-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Chloroisoquinoline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensively published experimental data, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the principles of spectral interpretation are detailed to provide a robust framework for the structural elucidation of this and related molecules.
Introduction: The Significance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 3-position and a carbaldehyde group at the 5-position of the isoquinoline ring system creates a molecule with unique electronic and steric properties, making this compound a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural characterization is paramount for its application in drug discovery pipelines, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides the foundational spectroscopic knowledge required for its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom in the structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals for the aldehyde proton and the five aromatic protons on the isoquinoline ring. The electron-withdrawing nature of the chlorine atom, the nitrogen atom, and the carbaldehyde group will significantly influence the chemical shifts, causing the aromatic protons to appear in the downfield region (typically δ 7.0-9.0 ppm). The aldehyde proton is anticipated to be the most deshielded, appearing as a singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 | ~8.5 - 8.7 | s | - | Singlet, deshielded by adjacent nitrogen. |
| H-4 | ~7.8 - 8.0 | s | - | Singlet, adjacent to the chloro substituent. |
| H-6 | ~8.0 - 8.2 | d | 7.0 - 8.0 | Doublet, ortho to the aldehyde group. |
| H-7 | ~7.6 - 7.8 | t | 7.0 - 8.0 | Triplet, coupled to H-6 and H-8. |
| H-8 | ~8.2 - 8.4 | d | 7.0 - 8.0 | Doublet, deshielded by proximity to the aldehyde and peri-interaction with the nitrogen lone pair. |
| 5-CHO | ~10.0 - 10.2 | s | - | Singlet, highly deshielded aldehyde proton. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the anisotropic effects of the ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~150 - 152 | Carbon adjacent to nitrogen. |
| C-3 | ~148 - 150 | Carbon bearing the chlorine atom. |
| C-4 | ~120 - 122 | Shielded relative to other aromatic carbons. |
| C-4a | ~135 - 137 | Bridgehead carbon. |
| C-5 | ~138 - 140 | Carbon bearing the aldehyde group. |
| C-6 | ~128 - 130 | Aromatic CH. |
| C-7 | ~130 - 132 | Aromatic CH. |
| C-8 | ~125 - 127 | Aromatic CH. |
| C-8a | ~133 - 135 | Bridgehead carbon. |
| 5-CHO | ~190 - 192 | Carbonyl carbon of the aldehyde.[1] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover a range of at least 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
NMR Workflow Diagram
Caption: Integrated workflow for spectroscopic analysis.
Conclusion
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001051). Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. Retrieved from [Link]
-
NIST WebBook. (n.d.). quinoline-3-carbaldehyde. Retrieved from [Link]
-
PubMed. (1989). ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Retrieved from [Link]
Sources
reactivity of the carbaldehyde group in 3-Chloroisoquinoline-5-carbaldehyde
An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group in 3-Chloroisoquinoline-5-carbaldehyde
Abstract
This technical guide offers a comprehensive examination of the chemical reactivity of the carbaldehyde functional group in this compound. This molecule is a significant heterocyclic building block for drug development and materials science, primarily due to the versatile reactivity of its aldehyde moiety. The isoquinoline core is a privileged scaffold in numerous pharmacologically active compounds, and the strategic placement of a reactive carbaldehyde group, activated by the electronic influences of the chloro-substituent and the heterocyclic nitrogen, makes it an invaluable precursor for synthesizing diverse molecular architectures.[1] This document synthesizes information from foundational organic chemistry principles and detailed studies of structurally analogous compounds, such as other chloro-substituted quinoline and isoquinoline carbaldehydes, to provide a predictive and practical framework for researchers. We will explore the key transformations of the carbaldehyde group, including nucleophilic additions, condensation reactions, and oxidations, complete with mechanistic insights and field-tested experimental protocols.
Introduction: The Strategic Importance of this compound
The this compound scaffold merges three critical structural features:
-
The Isoquinoline Ring: A bicyclic aromatic heterocycle prevalent in natural products and synthetic drugs, known for a wide spectrum of biological activities.[2]
-
The Carbaldehyde Group: A highly versatile functional group that serves as an electrophilic site for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
-
The Chloro Substituent: An electron-withdrawing group that modulates the electronic properties of the entire ring system, enhancing the reactivity of the carbaldehyde.
The convergence of these features makes the title compound a potent intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery.
Electronic Landscape and Inherent Reactivity
The reactivity of the carbaldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon.[3][4] In this compound, this electrophilicity is significantly amplified by the cumulative electron-withdrawing effects of the isoquinoline nitrogen and the chlorine atom at the 3-position.[1]
-
Inductive and Resonance Effects: The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), which pulls electron density away from the carbocyclic ring and, consequently, from the C5-carbaldehyde group.
-
Influence of the Chloro Group: The chlorine atom at the C3 position further deactivates the ring through its potent inductive effect (-I), making the carbonyl carbon even more electron-deficient.
This heightened electrophilicity makes the carbaldehyde group in this compound more susceptible to nucleophilic attack compared to simpler aromatic aldehydes like benzaldehyde.[1][5]
Caption: Electronic effects enhancing carbonyl carbon electrophilicity.
Key Chemical Transformations
The enhanced electrophilicity of the carbaldehyde group enables a wide range of synthetic transformations. The following sections provide detailed protocols for these key reactions, adapted from analogous, well-documented systems.
Nucleophilic Addition: Reduction to Primary Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding the corresponding (3-Chloroisoquinolin-5-yl)methanol. This can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄).[1][6]
Experimental Protocol: Reduction via Sodium Borohydride
This protocol is adapted from the established reduction of a similar chloroquinoline carbaldehyde.[1]
-
Dissolution: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution. The portion-wise addition helps control any exothermic reaction and gas evolution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes/ketones; safer and easier to handle than LiAlH₄. |
| Solvent | Methanol | Protic solvent that effectively dissolves the substrate and reagent. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the rate of reaction; warming to RT ensures completion. |
| Stoichiometry | 1.5 eq. NaBH₄ | A slight excess ensures complete conversion of the aldehyde. |
Condensation Reactions: Building Molecular Complexity
Condensation reactions are powerful tools for C-C and C-N bond formation, allowing for significant extension of the molecular framework.
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form a new C=C double bond.[1][7] This reaction is a cornerstone for synthesizing α,β-unsaturated systems.
Experimental Protocol: Knoevenagel Condensation with an Active Methylene Compound
This procedure is based on the reaction of a related 3-chlorobenzo[f]quinoline-2-carbaldehyde.[1]
-
Reactant Mixture: In a suitable flask, combine this compound (0.01 mol), an active methylene compound (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, 0.01 mol), and absolute ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mL). The base is crucial for deprotonating the active methylene compound to generate the nucleophilic enolate.[8]
-
Reaction: Gently warm the mixture for 10 minutes, then stir at room temperature for 4 hours.
-
Product Isolation: The solid product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Recrystallize the collected solid from a suitable solvent, such as ethanol, to obtain the pure product.
Caption: Workflow for the Knoevenagel condensation reaction.
The Wittig reaction provides an exceptionally reliable method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (Wittig reagent).[9][10] This reaction is renowned for its functional group tolerance and offers control over the stereochemistry of the resulting double bond.[11]
Experimental Protocol: Two-Stage Wittig Olefination
This protocol, adapted from a procedure for 6-Chloroisoquinoline-1-carbaldehyde, involves the in-situ generation of the ylide followed by reaction with the aldehyde.[1]
Part A: Ylide Formation
-
Setup: Suspend the appropriate phosphonium salt (1.2 mmol) in dry tetrahydrofuran (THF, 10 mL) in a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong base, such as n-butyllithium (1.2 mmol), dropwise. The characteristic color change (often to deep red or orange) indicates ylide formation.
-
Warming: Allow the mixture to warm to 0 °C and stir for 1 hour to ensure complete ylide generation.
Part B: Reaction with Aldehyde
-
Aldehyde Addition: Prepare a solution of this compound (1.0 mmol) in dry THF (5 mL). Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction: Remove the cooling bath and stir the reaction at room temperature until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Value | Rationale |
| Ylide Precursor | Phosphonium Salt | Stable salt that is deprotonated to form the reactive ylide. |
| Base | n-Butyllithium (n-BuLi) | Strong base required to deprotonate the phosphonium salt.[1] |
| Solvent | Dry THF | Anhydrous, aprotic solvent is critical to prevent quenching the base and ylide. |
| Temperature | -78 °C to RT | Low temperature for controlled deprotonation; RT for the main reaction. |
Oxidation to Carboxylic Acid
The aldehyde can be efficiently oxidized to the corresponding 3-chloroisoquinoline-5-carboxylic acid. While many oxidizing agents can achieve this, the Pinnick oxidation is particularly effective as it is mild and highly selective for aldehydes, tolerating a wide range of other functional groups.[6]
Experimental Protocol: Pinnick Oxidation
This protocol is adapted from established procedures for the oxidation of heterocyclic aldehydes.[12]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2-methyl-2-butene (10.0 equiv), which acts as a chlorine scavenger, followed by sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 5.0 equiv) to buffer the reaction.
-
Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0 equiv) in deionized water. Add this solution dropwise to the reaction mixture, keeping the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Work-up: Quench any excess oxidant by adding a saturated solution of sodium bisulfite (NaHSO₃). Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
Conclusion
The carbaldehyde group of this compound is a highly reactive and synthetically versatile handle. Its electrophilicity, enhanced by the electronic properties of the chloro-substituted isoquinoline ring, makes it an ideal substrate for a multitude of transformations including reduction, oxidation, and a variety of condensation reactions.[1] The protocols and mechanistic insights provided in this guide, derived from well-studied analogous systems, offer a robust framework for researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of novel and complex molecular entities.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ResearchGate. [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Nucleophilic Aromatic Substitution on 3-Chloroisoquinoline-5-carbaldehyde
This technical guide provides a comprehensive analysis of nucleophilic aromatic substitution (SNAr) on 3-Chloroisoquinoline-5-carbaldehyde, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols.
I. Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. This compound presents a unique opportunity for molecular diversification. The chlorine atom at the C-3 position is susceptible to nucleophilic displacement, while the aldehyde group at the C-5 position can be readily transformed into a variety of other functional groups. This guide will focus on the reactivity of the C-3 chloro substituent in SNAr reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds.
II. Mechanistic Considerations for SNAr on this compound
Nucleophilic aromatic substitution on this compound is anticipated to proceed primarily through the classical SNAr addition-elimination mechanism.[1] This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of the leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the isoquinoline ring is temporarily disrupted in this step.[2]
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted isoquinoline product.
The rate of the SNAr reaction is significantly influenced by several factors:
-
The Nature of the Nucleophile: More nucleophilic species will react faster.
-
The Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
The Presence of Electron-Withdrawing Groups: The aldehyde group at the C-5 position of the isoquinoline ring is a moderately electron-withdrawing group. This group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby activating the ring system towards nucleophilic attack.[3]
The following diagram illustrates the general mechanism of the SNAr reaction on this compound.
Caption: General mechanism of the SNAr reaction on this compound.
III. Experimental Protocols for SNAr Reactions
This section provides detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles.
A. Reaction with Amine Nucleophiles (N-Arylation/N-Alkylation)
The introduction of nitrogen-containing substituents at the C-3 position is of significant interest in drug discovery. While direct SNAr with amines is possible, palladium-catalyzed Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions, especially for less nucleophilic amines.[4]
Protocol 1: Direct SNAr with a Primary or Secondary Amine
This protocol is a general procedure for the direct displacement of the chloride with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 equivalents)
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.2 - 2.0 eq), and the base (2.0 eq).
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoisoquinoline-5-carbaldehyde derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the synthesis of 3-aminoisoquinoline-5-sulfonamides, a closely related system.[4]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2-5 mol%)
-
Xantphos or other suitable phosphine ligand (4-10 mol%)
-
Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), the base (1.5 - 2.0 eq), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Caption: Workflow for the amination of this compound.
B. Reaction with Oxygen and Sulfur Nucleophiles (O- and S-Arylation)
The synthesis of 3-alkoxy- and 3-thioalkoxyisoquinoline derivatives can be achieved through SNAr reactions with the corresponding alkoxides and thiolates.
Protocol 3: General Procedure for O-Arylation/Alkylation
Materials:
-
This compound
-
Alcohol or Phenol (1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous DMF or Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add the alcohol or phenol (1.5 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for S-Arylation/Alkylation
Materials:
-
This compound
-
Thiol or Thiophenol (1.2 equivalents)
-
Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH) (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
To a solution of the thiol or thiophenol (1.2 eq) in anhydrous DMF, add the base (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography.
IV. Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the SNAr of activated chloro-aza-aromatic compounds, which can be used as a starting point for the optimization of reactions with this compound.
| Nucleophile Class | Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | Direct SNAr | K2CO3 / Cs2CO3 | DMF / DMSO | 80-120 | 40-85 |
| Buchwald-Hartwig | Pd2(dba)3 / Xantphos, Cs2CO3 | Dioxane / Toluene | 80-110 | 70-95 | |
| Alcohols/Phenols | O-Arylation/Alkylation | NaH | DMF / THF | 60-100 | 60-90 |
| Thiols/Thiophenols | S-Arylation/Alkylation | K2CO3 / NaOH | DMF | 50-80 | 75-95 |
V. Characterization of Products
The successful synthesis of 3-substituted-isoquinoline-5-carbaldehydes can be confirmed by a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
1H NMR Spectroscopy: The disappearance of the singlet corresponding to the H-4 proton of the starting material and the appearance of new signals corresponding to the introduced nucleophile will be observed. The chemical shift of the aldehyde proton (around 10 ppm) will be retained. The aromatic protons of the isoquinoline core will show characteristic shifts and coupling patterns.
-
13C NMR Spectroscopy: A significant upfield or downfield shift of the C-3 carbon signal is expected upon substitution. The carbonyl carbon of the aldehyde will appear around 190 ppm.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde will be observed around 1690-1710 cm-1. For amine products, N-H stretching bands will appear in the region of 3300-3500 cm-1.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the desired product will be observed.
VI. Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a diverse library of isoquinoline derivatives. The methodologies outlined in this guide, encompassing both classical SNAr and modern palladium-catalyzed cross-coupling reactions, provide a robust framework for its functionalization. The resulting 3-substituted-isoquinoline-5-carbaldehydes are primed for further synthetic transformations at the aldehyde group, opening avenues for the creation of complex molecules with potential applications in drug discovery and materials science. Further research into the optimization of these reactions and the exploration of novel nucleophiles will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.
VII. References
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566.
-
Copin, C., Massip, S., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][6][7]thiadiazole Series. European Journal of Organic Chemistry.
-
MDPI. (2023). 1H and 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and Preliminary Chemosensory Ability of a Novel 2,4,5-Tri(Hetero)Arylimidazole Based on an 8-Hydroxy-Quinoline Group. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]
-
Collins, I., Proisy, N., Taylor, S., & Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]
-
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
RSC Publishing. (2022, February 23). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Retrieved from [Link]
-
PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
YouTube. (2020, February 2). SNAr reaction mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. sci-hub.se [sci-hub.se]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Architect: 3-Chloroisoquinoline-5-carbaldehyde as a Heterocyclic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this privileged heterocycle offers a powerful platform for the development of novel molecular entities with tailored properties. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Chloroisoquinoline-5-carbaldehyde . The presence of a reactive aldehyde group at the C-5 position, coupled with a synthetically versatile chlorine atom at the C-3 position, makes this molecule a potent precursor for a diverse range of complex chemical architectures.
This technical guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed experimental frameworks to empower researchers in their synthetic endeavors.
Synthesis of the Isoquinoline Core: A Strategic Approach
While a specific, peer-reviewed protocol for the direct synthesis of this compound is not extensively documented, a highly plausible and versatile method is the Vilsmeier-Haack reaction . This powerful formylation and cyclization reaction allows for the construction of the chloro-substituted isoquinoline ring system from readily available starting materials.[3][4] The proposed synthetic strategy involves the reaction of a suitably substituted N-arylacetamide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Proposed Synthetic Pathway: Vilsmeier-Haack Cyclization
The logical precursor for the Vilsmeier-Haack synthesis of this compound would be an N-(meta-substituted-phenyl)acetamide. The regioselectivity of the formylation and cyclization is directed by the electronic nature of the substituents on the aniline-derived ring.
Illustrative Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted 2-Chloro-3-formylquinoline
Disclaimer: The following is a generalized protocol for the synthesis of a related quinoline derivative and should be adapted and optimized for the synthesis of this compound.
Step 1: Formation of the Vilsmeier Reagent In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
Step 2: Cyclization and Formylation Dissolve the appropriate N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, the reaction mixture is typically heated to 80-90°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate, the crude this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
The Reactive Hub: Chemical Transformations of the Aldehyde Moiety
The aldehyde functional group at the C-5 position is the primary site of reactivity in this compound, opening a gateway to a vast array of chemical transformations. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the isoquinoline nitrogen and the chlorine substituent, making it highly susceptible to nucleophilic attack.[5]
Key Reactions of the Aldehyde Group
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | KMnO₄ or CrO₃ in acidic medium | 3-Chloroisoquinoline-5-carboxylic acid |
| Reduction | NaBH₄ in methanol or LiAlH₄ in THF | (3-Chloroisoquinolin-5-yl)methanol |
| Reductive Amination | Amine, NaBH(OAc)₃ or H₂/Pd-C | 5-(Aminomethyl)-3-chloroisoquinoline derivatives |
| Wittig Reaction | Phosphonium ylide in an aprotic solvent (e.g., THF) | 3-Chloro-5-(alkenyl)isoquinoline derivatives |
| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | α,β-Unsaturated compounds |
| Henry Reaction | Nitromethane, base (e.g., NaOH) | β-Nitro alcohol derivatives |
| Cyanohydrin Formation | NaCN or KCN in acidic solution | 2-(3-Chloroisoquinolin-5-yl)-2-hydroxyacetonitrile |
Illustrative Experimental Protocol: Reduction of the Aldehyde
Disclaimer: This is a generalized protocol based on the reduction of a similar compound, 2-chloroquinoline-3-carbaldehyde, and may require optimization.
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0°C, sodium borohydride (1.5 mmol) is added in portions. The reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude (3-Chloroisoquinolin-5-yl)methanol, which can be purified by column chromatography.
The Synthetic Handle: Reactivity of the Chloro Substituent
The chlorine atom at the C-3 position is a versatile handle for introducing further molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. While less reactive than the 1-position in isoquinoline, the 3-position can still undergo substitution, particularly with strong nucleophiles or under metal-catalyzed conditions.
Potential Nucleophilic Aromatic Substitution Reactions
-
Amination: Reaction with primary or secondary amines, often in the presence of a palladium catalyst and a base, can yield 3-aminoisoquinoline derivatives.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the formation of 3-ether-substituted isoquinolines.
-
Thiolation: Reaction with thiols or their corresponding salts can introduce a sulfur linkage at the 3-position.
-
Suzuki and Stille Cross-Coupling: Palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki) or organostannanes (Stille) can be employed to form carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the C-3 position.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1] The chloro and aldehyde functionalities on this compound provide ideal anchor points for the synthesis of libraries of compounds for biological screening.
-
Anticancer Agents: Many quinoline and isoquinoline derivatives have demonstrated potent anticancer activity.[6][7] The ability to readily modify both the C-3 and C-5 positions of the title compound allows for the exploration of structure-activity relationships in the design of novel cytotoxic agents.
-
Enzyme Inhibitors: The isoquinoline scaffold can be found in various enzyme inhibitors. For instance, certain substituted isoquinolines have shown inhibitory activity against phosphodiesterase 4 (PDE4), an important target for inflammatory diseases.[1]
-
Probes for Chemical Biology: The aldehyde group can be used to conjugate the isoquinoline core to other molecules, such as fluorescent dyes or affinity tags, creating chemical probes to study biological processes.
Spectroscopic and Physicochemical Properties
While detailed, experimentally verified spectroscopic data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value/Prediction | Source |
| CAS Number | 1337882-22-0 | |
| Molecular Formula | C₁₀H₆ClNO | |
| Molecular Weight | 191.61 g/mol | |
| Predicted ¹H NMR | Aldehyde proton (CHO) expected as a singlet in the downfield region (δ 9-10 ppm). Aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm). | |
| Predicted ¹³C NMR | Carbonyl carbon of the aldehyde group expected in the range of δ 190-200 ppm. Aromatic carbons would appear in the δ 120-150 ppm region. | |
| Predicted IR | Strong carbonyl (C=O) stretching vibration for the aldehyde anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. |
Conclusion
This compound represents a highly versatile and valuable building block for synthetic and medicinal chemists. Its strategic combination of a reactive aldehyde and a synthetically adaptable chloro substituent on the privileged isoquinoline scaffold provides a powerful platform for the generation of diverse and complex molecular architectures. This guide has outlined its plausible synthesis, key chemical transformations, and potential applications, offering a foundational understanding for researchers to unlock the full potential of this promising heterocyclic intermediate. The exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.
References
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National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Retrieved from [Link]
-
Indian Journal of Chemistry. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 42B, 2101-2105. Retrieved from [Link]
-
Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.com. Retrieved from [Link]
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PubMed. (2014). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline Aldehydes. ResearchGate. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 133-137. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. Retrieved from [Link]
- Springer. (n.d.). Isoquinoline. In Heterocyclic Chemistry (pp. 334-340). Springer.
-
Wikipedia. (n.d.). Isoquinoline. Wikipedia. Retrieved from [Link]
-
Indian Academy of Sciences. (1993). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 167-171. Retrieved from [Link]
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International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 61-64. Retrieved from [Link]
-
ResearchGate. (2014). Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids in Ion Trap and Triple Quadrupole Mass Spectrometers after Electrospray Ionization and Collision-Induced Dissociation. ResearchGate. Retrieved from [Link]
-
YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Retrieved from [Link]
-
PubMed. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 3-Chloroisoquinoline-5-carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. This technical guide delves into the untapped potential of 3-Chloroisoquinoline-5-carbaldehyde as a versatile starting material for the synthesis of novel derivatives with predicted anticancer and antimicrobial properties. We provide a comprehensive exploration of synthetic strategies, propose key biological targets, and offer detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for the investigation of this promising class of molecules.
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] This scaffold is present in a vast array of naturally occurring alkaloids, such as morphine and berberine, and has been a fertile ground for the development of synthetic medicinal agents.[2] The unique arrangement of the fused benzene and pyridine rings imparts specific physicochemical properties that allow for diverse interactions with biological macromolecules. Consequently, isoquinoline derivatives have been successfully developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[2][3]
The subject of this guide, this compound, presents two reactive centers ripe for chemical modification: the chloro group at the C-3 position and the carbaldehyde at the C-5 position. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, coupled with the chloro and aldehyde substituents, activates the molecule for a variety of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries.
Synthetic Pathways to Novel this compound Derivatives
The synthetic versatility of this compound stems from the distinct reactivity of its chloro and carbaldehyde functionalities. These groups can be selectively targeted to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule to enhance biological activity.
Reactions Targeting the 3-Chloro Substituent
The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a variety of functional groups that have been shown to be important for biological activity in related heterocyclic systems.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring facilitates the displacement of the chloride by various nucleophiles.
-
Amination: Reaction with primary or secondary amines can yield 3-aminoisoquinoline derivatives. These reactions are often carried out in a polar aprotic solvent, such as DMF or DMSO, and may be base-catalyzed.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can introduce ether linkages, forming 3-alkoxy- or 3-aryloxyisoquinoline derivatives.
-
Thiolation: Reaction with thiols or thiolates can be used to synthesize 3-thioether derivatives.
-
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce a variety of aryl and heteroaryl substituents at the C-3 position.
-
Buchwald-Hartwig Amination: This reaction provides an alternative and often more general method for the formation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, can be used to introduce alkynyl moieties.
-
Reactions Targeting the 5-Carbaldehyde Group
The aldehyde functionality is a versatile handle for a plethora of chemical transformations, allowing for the extension of the molecular framework and the introduction of diverse pharmacophores.
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for synthesizing substituted amines.
-
Wittig Reaction: This reaction allows for the conversion of the aldehyde to an alkene with a defined stereochemistry, providing a means to introduce a variety of vinyl groups.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to form α,β-unsaturated derivatives, which can serve as Michael acceptors or precursors for further cyclization reactions.
-
Formation of Heterocycles: The aldehyde can be a key building block in the synthesis of fused heterocyclic systems. For example, condensation with hydrazines can lead to the formation of pyrazolo-fused isoquinolines, while reaction with aminothiophenols can yield thiazolo-fused derivatives.
Proposed Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: Proposed synthetic workflow for the derivatization of this compound.
Potential Biological Activity: Anticancer Properties
A significant body of research has demonstrated the potent anticancer activities of various isoquinoline and quinoline derivatives.[1] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and targeting of enzymes essential for cancer cell proliferation.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several isoquinoline-based compounds have been reported to inhibit this pathway.
The proposed mechanism involves the binding of the isoquinoline derivative to the ATP-binding pocket of PI3K or Akt, thereby preventing their phosphorylation and subsequent activation of downstream effectors. This leads to the inhibition of cell growth and the induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound.
-
Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), phosphorylated mTOR (p-mTOR), total mTOR (t-mTOR), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Proposed Mechanism of Action: Topoisomerase Inhibition
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Topoisomerase inhibitors are a well-established class of anticancer drugs. Some isoquinoline derivatives have been shown to inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells.
Experimental Protocol: Topoisomerase I Relaxation Assay
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Include a negative control (no enzyme), a positive control (enzyme, no inhibitor), and a known topoisomerase I inhibitor (e.g., camptothecin).
-
Initiate the reaction by adding human topoisomerase I enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).
-
Visualize the DNA bands under UV light and capture an image.
-
Analyze the gel for the presence of supercoiled DNA in the lanes containing the test compound, indicating inhibition of topoisomerase I activity.
-
Potential Biological Activity: Antimicrobial Properties
The emergence of multidrug-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. Quinoline and isoquinoline derivatives have a long history of use as antimicrobial agents, with some exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4]
Proposed Mechanism of Action
The antimicrobial mechanisms of quinolone and isoquinoline derivatives are diverse and can include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication.
-
Disruption of the Bacterial Cell Membrane: Some derivatives can intercalate into the lipid bilayer, leading to membrane depolarization and cell death.
-
Inhibition of Bacterial Enzymes: Specific enzymes involved in metabolic pathways can be targeted.
The specific mechanism of action of this compound derivatives would need to be elucidated through further studies.
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
The Kirby-Bauer disk diffusion method is a standardized qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A filter paper disk impregnated with a specific concentration of the test compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Disk Application:
-
Prepare sterile filter paper disks and impregnate them with a known concentration of the this compound derivative.
-
Using sterile forceps, place the disks onto the surface of the inoculated agar plate, ensuring firm contact.
-
Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (a known antibiotic, e.g., ciprofloxacin).
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk) in millimeters.
-
The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) and is used to classify the organism as susceptible, intermediate, or resistant to the compound based on standardized charts (though for novel compounds, this will be a relative measure of activity).
-
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
While specific SAR data for this compound derivatives is not yet available, valuable insights can be drawn from the extensive research on other quinoline and isoquinoline compounds.
Table 1: General Structure-Activity Relationships for Anticancer and Antimicrobial Quinolines/Isoquinolines
| Position of Substitution | Type of Substituent | Observed Effect on Activity |
| C2 | Bulky groups | Generally decreases antimicrobial activity.[5] |
| C3 | Varies | Can be modified to introduce various pharmacophores. |
| C4 | Amino side chains | Can enhance antiproliferative effects.[6] |
| C6, C7, C8 | Electron-withdrawing groups (e.g., Cl, F) | Often enhances anticancer and antimicrobial activity. |
| C6, C7, C8 | Electron-donating groups (e.g., OMe) | Can modulate activity and solubility. |
These general trends suggest that derivatization of the C-3 and C-5 positions of this compound with a variety of functional groups is a promising strategy for the development of potent bioactive compounds.
Conclusion and Future Directions
This compound represents a highly promising and versatile starting material for the synthesis of novel derivatives with potential anticancer and antimicrobial activities. This technical guide has outlined a rational approach to the design, synthesis, and biological evaluation of these compounds. The provided experimental protocols offer a robust framework for researchers to investigate the therapeutic potential of this largely unexplored chemical space.
Future work should focus on the systematic synthesis of a library of derivatives with diverse substituents at the C-3 and C-5 positions. High-throughput screening of these compounds against a panel of cancer cell lines and pathogenic bacteria will be crucial for identifying lead candidates. Subsequent studies should then focus on elucidating the precise mechanisms of action of the most potent compounds and optimizing their pharmacological properties for in vivo efficacy and safety. The exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutic agents.
References
-
[Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.]([Link] biochem/biochem-05-00001)
Sources
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- 5. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Isoquinoline-Carbaldehyde Synthesis
Introduction: The Strategic Value of Formylation in Heterocyclic Chemistry
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing an efficient, mild, and economical method for the formylation of reactive aromatic and heteroaromatic substrates.[1] Its application extends far beyond simple aldehyde synthesis; it serves as a powerful tool for constructing complex heterocyclic systems.[1][2][3] This guide focuses on a critical application: the synthesis of isoquinoline-carbaldehydes. These molecules are not merely synthetic products but are pivotal intermediates in the development of novel therapeutics, acting as versatile precursors for a wide array of pharmacologically active compounds.
The reaction's elegance lies in its ability to introduce a formyl (-CHO) group onto an electron-rich aromatic ring, such as isoquinoline, through an electrophilic substitution mechanism.[1][4] Understanding the causality behind each experimental choice—from reagent preparation to workup—is paramount for achieving high yields, predictable regioselectivity, and a self-validating, reproducible protocol.
The Core Mechanism: A Stepwise Deconstruction
The Vilsmeier-Haack reaction proceeds through three distinct phases: the formation of the active electrophile (the Vilsmeier reagent), the electrophilic attack by the aromatic substrate, and the final hydrolysis to yield the aldehyde.
Generation of the Vilsmeier Reagent
The reaction's success is critically dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt.[4] This active electrophile is typically generated from the reaction of an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5][6] The DMF oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a stable phosphate derivative to generate the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[7][8][9]
Caption: Formation of the electrophilic Vilsmeier reagent.
Electrophilic Attack and Regioselectivity on the Isoquinoline Nucleus
The Vilsmeier reagent is a weak electrophile, meaning the reaction works best with electron-rich aromatic systems.[4][5][9] The isoquinoline ring is sufficiently activated for this electrophilic aromatic substitution. The specific position of formylation is dictated by the electronic effects of existing substituents on the ring.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy or alkyl groups increase the electron density of the ring, activating it towards electrophilic attack and directing the formylation to ortho and para positions.[4]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) deactivate the ring, making the reaction more challenging and directing the substitution to the least deactivated positions.[4]
The isoquinoline nitrogen atom's lone pair participates in the aromatic system, influencing the electron density and thus the site of attack. The aromatic π-system of the isoquinoline attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate known as a sigma complex. This is followed by the rearomatization of the ring to yield an iminium salt intermediate.[7]
Hydrolysis: The Final Transformation
The concluding step is the hydrolysis of the iminium salt intermediate. This is typically achieved during the aqueous work-up, where the reaction mixture is quenched with ice-water.[4] Subsequent neutralization with a mild base facilitates the hydrolysis, which proceeds via nucleophilic attack of water on the iminium carbon, followed by elimination of dimethylamine to furnish the final isoquinoline-carbaldehyde.[4][7]
Caption: Mechanism of isoquinoline formylation.
A Validated Experimental Protocol
This protocol provides a robust framework for the synthesis. Note that optimization for specific substrates is often necessary.
Step 1: In Situ Preparation of the Vilsmeier Reagent
-
Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet to ensure anhydrous conditions.[4]
-
Charge the flask with anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). It is crucial to use fresh, anhydrous DMF, as moisture or dimethylamine impurities can inhibit the reaction.[4]
-
Cool the flask to 0°C using an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. This addition is exothermic and must be controlled.
-
Once the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[4]
Step 2: Formylation of the Isoquinoline Substrate
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 60-90°C) for several hours to drive the reaction to completion, depending on the reactivity of the substrate.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
Step 3: Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[12]
-
Neutralize the acidic solution by adding a saturated aqueous solution of a mild base such as sodium acetate or sodium carbonate until the pH is approximately 6-8.[4] This step is critical for the complete hydrolysis of the iminium intermediate.[4]
-
If the product precipitates: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.[4]
-
If the product remains in solution: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[4][5]
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure isoquinoline-carbaldehyde.[5]
Caption: Experimental workflow for isoquinoline-carbaldehyde synthesis.
Data-Driven Optimization and Key Parameters
While the protocol above is generally applicable, yields can be dramatically improved by optimizing key parameters. The following table, adapted from studies on the related quinoline system, illustrates the impact of stoichiometry and temperature on product yield.[4]
| Entry | Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3 | 80 | 10 | 45 |
| 2 | 6 | 80 | 8 | 62 |
| 3 | 9 | 90 | 6 | 78 |
| 4 | 12 | 90 | 5 | 85 |
| 5 | 15 | 90 | 5 | 85 |
| Table 1: Effect of POCl₃ Molar Ratio and Temperature on Product Yield for a 2-chloro-3-formylquinoline synthesis, serving as a valuable reference for optimizing isoquinoline aldehyde synthesis.[4] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Self-Validating Solution & Rationale |
| Low or No Yield | 1. Poor Reagent Quality: Use of old or wet DMF/POCl₃.[4]2. Deactivated Substrate: Strong EWGs on the isoquinoline ring.[4]3. Incorrect Stoichiometry: Insufficient Vilsmeier reagent. | Action: Always use fresh, anhydrous reagents stored under inert conditions. An excess of the Vilsmeier reagent is often necessary; perform small-scale optimizations (as shown in Table 1) to find the optimal molar ratio for your specific substrate. For deactivated substrates, harsher conditions (higher temperature, longer reaction time) may be required.[4] |
| Side Product Formation | 1. Diformylation: Occurs with highly activated substrates.[4]2. Reaction with Nucleophilic Groups: -OH or -NH₂ groups on the substrate can react.[4]3. Reaction with Active Methyl Groups: Can lead to β-chlorovinyl aldehydes.[4] | Action: To minimize diformylation, use milder conditions (lower temperature, shorter time) and reduce the excess of the Vilsmeier reagent.[4] Protect sensitive hydroxyl or amino groups with standard protecting groups (e.g., silyl ethers, carbamates) before the reaction.[4] Be aware of potential reactions with activated methyl groups, as this side reaction can be challenging to avoid completely. |
| Incomplete Hydrolysis | 1. Improper pH during Work-up: The iminium salt intermediate is stable in acidic conditions. | Action: Ensure the aqueous mixture is neutralized to a pH of 6-8 during work-up.[4] Use pH paper or a meter to verify. This facilitates the nucleophilic attack of water required for complete hydrolysis to the aldehyde.[4] |
Conclusion
The Vilsmeier-Haack reaction is a highly reliable and versatile method for the synthesis of isoquinoline-carbaldehydes. Its operational simplicity, coupled with the use of readily available and inexpensive reagents, makes it an indispensable tool for both academic research and industrial drug development. By understanding the underlying mechanism and the critical parameters that govern its outcome, researchers can effectively troubleshoot and optimize the reaction to generate a diverse library of valuable synthetic intermediates, paving the way for future pharmaceutical innovations.
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stability and storage of 3-Chloroisoquinoline-5-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 3-Chloroisoquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic scaffolds. The inherent reactivity of its aldehyde and chloro-substituted isoquinoline moieties, crucial for synthetic transformations, also renders it susceptible to degradation. This guide provides a comprehensive analysis of the chemical stability of this compound, offering field-proven insights into its optimal storage, handling, and the scientific rationale behind these recommendations. By understanding its degradation pathways and implementing appropriate stability-indicating analytical methods, researchers can ensure the integrity of this valuable compound throughout its lifecycle in the laboratory.
Chemical Profile and Significance
This compound, with the molecular formula C₁₀H₆ClNO and a molecular weight of 191.61 g/mol , is a bifunctional organic compound.[1][2] Its structure features an isoquinoline core, a heterocyclic system found in numerous natural products and pharmacologically active molecules. The presence of a chlorine atom at the 3-position and a carbaldehyde (aldehyde) group at the 5-position provides two reactive sites for further chemical modifications, making it a versatile building block in drug discovery.[3][4]
The aldehyde group is a precursor for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and formation of imines and other carbon-nitrogen double bonds through condensation reactions.[3][5] The chloro-substituent can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily dictated by the reactivity of its aldehyde functional group, which is susceptible to various degradation mechanisms. While specific experimental degradation studies on this exact isomer are not extensively published, we can infer likely pathways based on the known chemistry of aromatic aldehydes and related chloroisoquinolines.[6][7]
Oxidative Degradation
The aldehyde group is highly prone to oxidation, which can convert it to the corresponding carboxylic acid, 3-chloroisoquinoline-5-carboxylic acid. This is one of the most common degradation pathways for aldehydes and can be initiated by atmospheric oxygen, particularly in the presence of light, metal ions, or other oxidizing agents.[7]
pH-Dependent Degradation
Acidic Conditions: In the presence of strong acids, the aldehyde group can undergo acid-catalyzed hydration to form a geminal diol.[6] While this reaction is often reversible, prolonged exposure to acidic conditions, especially at elevated temperatures, could lead to further, more complex degradation products.
Basic Conditions: Under basic conditions, aromatic aldehydes lacking an alpha-hydrogen, such as this compound, are susceptible to the Cannizzaro reaction.[6] This disproportionation reaction involves two molecules of the aldehyde reacting to produce one molecule of the corresponding primary alcohol (3-chloroisoquinolin-5-yl)methanol and one molecule of the corresponding carboxylic acid (3-chloroisoquinoline-5-carboxylic acid).[6]
Photostability
Aromatic systems like the isoquinoline ring can be susceptible to photolytic reactions upon exposure to UV or visible light, potentially leading to ring cleavage or the formation of photo-adducts.[7] The presence of the aldehyde and chloro substituents can further influence the molecule's photostability.
Thermal Stability
While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can accelerate the degradation processes mentioned above. Thermal stress can provide the activation energy required for oxidation and other degradation reactions.
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling procedures is essential.
Storage Conditions
Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential oxidative processes.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the sensitive aldehyde group.[1][8] |
| Light | Store in the dark (amber vials) | To prevent photolytic degradation. |
| Moisture | Store in a dry environment with the container tightly sealed | The compound may be hygroscopic, and moisture can facilitate hydrolytic degradation pathways. |
| Container | Tightly-closed, non-reactive container | To prevent contamination and exposure to air and moisture.[9][10] |
Handling Procedures
Due to its potential hazards, appropriate personal protective equipment (PPE) and handling practices are mandatory.
-
Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety goggles.[8][9] A face shield may be appropriate for certain operations.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] Minimize dust generation.[9]
-
Spills: In case of a spill, prevent further leakage if safe to do so.[9] Absorb with an inert material and place it into a suitable disposal container.[9]
Preparation of Solutions
It is advisable to prepare solutions of this compound fresh for each use. If storage of a solution is necessary, it should be for a short duration at 2-8°C, protected from light, and under an inert atmosphere. The choice of solvent should be carefully considered, as protic solvents may participate in degradation reactions.
Experimental Workflow for Stability Assessment
To experimentally verify the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for defined periods (e.g., 2, 6, 24 hours).[6] Neutralize samples with 0.1 M NaOH before analysis.[6]
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for defined periods.[6] Neutralize samples with 0.1 M HCl before analysis.[6]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light, for a defined period.[6]
-
Thermal Degradation: Expose the solid compound and a stock solution to a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the solid compound and a stock solution to a light source (e.g., UV lamp) for a defined period.
-
-
Analysis: Analyze the stressed samples at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), coupled with a detector that can provide spectral information (e.g., a photodiode array detector) to help in the identification of degradation products.
Visualization of Stability Testing Workflow
Caption: Workflow for forced degradation studies.
Conclusion
While this compound is a valuable synthon, its utility is contingent on maintaining its chemical integrity. The primary stability concerns are oxidation of the aldehyde group and pH-dependent degradation. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and protected from light and moisture, researchers can significantly mitigate the risk of degradation. Implementing robust handling procedures and conducting stability assessments will further ensure the reliability of experimental outcomes in drug discovery and development programs.
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Methodological & Application
Application Note: A Practical Guide to the Reductive Amination of 3-Chloroisoquinoline-5-carbaldehyde
Abstract
This application note provides a comprehensive technical guide for the reductive amination of 3-Chloroisoquinoline-5-carbaldehyde, a critical transformation for synthesizing novel amine derivatives for pharmaceutical and agrochemical research. We present a detailed examination of the reaction mechanism, a validated one-pot experimental protocol using sodium triacetoxyborohydride (NaBH(OAc)₃), and a thorough discussion of process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for the C-N bond formation on the isoquinoline scaffold.
Introduction: Significance and Context
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substrate, this compound, serves as a versatile building block. The chloro-substituent at the 3-position offers a handle for subsequent cross-coupling reactions, while the carbaldehyde at the 5-position is an ideal electrophile for introducing diverse amine functionalities.
Reductive amination stands out as one of the most effective and widely used methods for synthesizing amines from carbonyl compounds.[1] Its popularity stems from its operational simplicity, broad substrate scope, and the ability to perform the reaction in a single pot, which enhances efficiency.[2] This process, which converts the carbonyl group to an amine via an intermediate imine, is crucial for building molecular complexity and accessing novel chemical space in drug discovery programs.[1][2]
Reaction Mechanism and Rationale
The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence that can be performed concurrently in one pot.[2][3]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a Schiff base, or imine. In the presence of an acid catalyst or under weakly acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[1]
-
Hydride Reduction: A reducing agent, introduced into the mixture, selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.
The choice of reducing agent is critical for the success of a one-pot procedure. The ideal reagent must be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is exceptionally well-suited for this role.[3][4] The electron-withdrawing effects of its acetoxy groups moderate its reducing power, making it highly selective for iminium ions over aldehydes or ketones.[3][5] This selectivity minimizes the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields.[4]
Experimental Protocol
This protocol details a general procedure for the reductive amination of this compound with a representative primary amine (e.g., Benzylamine).
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >95% | BenchChem | Starting material (1.0 eq) |
| Benzylamine | ReagentPlus®, ≥99% | Sigma-Aldrich | Nucleophile (1.1 eq) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 97% | Alfa Aesar | Reducing agent (1.5 eq) |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | MilliporeSigma | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Fisher Scientific | For aqueous workup |
| Dichloromethane (DCM) | ACS Reagent | VWR Chemicals | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Acros Organics | Drying agent |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.
-
Amine Addition: To the stirred solution, add the amine (e.g., benzylamine, 1.1 eq) via syringe.
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic and may cause some gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4 to 24 hours.[2]
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.[2]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).[2]
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by crystallization.
Process Optimization and Considerations
The success of the reductive amination can be influenced by several factors. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Options | Rationale & Considerations |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Recommended. Mild and selective for iminium ions, allowing for a one-pot procedure.[3][4][5] |
| NaBH₃CN | Effective, but highly toxic and generates cyanide byproducts. Requires careful pH control (pH 6-7).[6] | |
| NaBH₄ | Can reduce the starting aldehyde. If used, the imine must be pre-formed, often in a separate step, before the reductant is added.[4][7] | |
| Solvent | 1,2-Dichloroethane (DCE) | Recommended. Preferred solvent for reactions with NaBH(OAc)₃, often leading to faster reaction rates.[4][5] |
| Tetrahydrofuran (THF) | A suitable alternative to DCE.[4] | |
| Methanol (MeOH) | Not compatible with NaBH(OAc)₃ but is the solvent of choice for two-step procedures using NaBH₄ for the reduction step.[4][7] | |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess of the amine can help drive the imine formation equilibrium forward. A large excess should be avoided as it can complicate purification. |
| Catalyst | Acetic Acid (AcOH) | Generally not required for reactive aldehydes but can be used as a catalyst (0.5-1.0 eq) to accelerate imine formation, especially with less reactive ketones or amines.[4][6] |
| Temperature | Room Temperature | Sufficient for most substrates. Gentle heating (40-50 °C) may be applied for sterically hindered or electronically deactivated amines, but may increase side product formation. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (degraded by moisture). 2. Sterically hindered or poorly nucleophilic amine. 3. Insufficient reaction time. | 1. Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvent. 2. Add a catalytic amount of acetic acid (AcOH) to promote iminium ion formation. Consider gentle heating. 3. Allow the reaction to run longer, monitoring periodically by TLC/LC-MS. |
| Aldehyde Reduced to Alcohol | 1. Reducing agent is too harsh (e.g., NaBH₄ added too early). 2. Contamination of NaBH(OAc)₃ with more reactive borohydrides. | 1. Ensure complete imine formation before adding NaBH₄ in a two-step process. 2. Use high-purity NaBH(OAc)₃ from a reliable source. |
| Formation of Dialkylated Product | Reaction of the primary amine product with another molecule of the aldehyde (common with primary amines). | 1. Use a strict 1:1 stoichiometry of aldehyde to amine. 2. Adopt a two-step procedure: pre-form the imine in methanol, then reduce with NaBH₄. This method is known to minimize dialkylation.[4][5][8] |
| Difficult Purification | Excess unreacted amine co-elutes with the product. | 1. Use closer to 1.0 equivalent of the amine. 2. Perform an acidic wash (e.g., 1M HCl) during workup to extract the basic amine product into the aqueous layer, then re-basify and extract. |
Conclusion
The one-pot reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for the synthesis of a diverse range of secondary and tertiary amines. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this transformation to accelerate the synthesis of novel compounds for drug discovery and development.
References
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(3), 846-850. [Link]
-
Carlson, M. W., et al. (2017). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 94(10), 1547-1550. [Link]
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Myers, A. G. Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Knapp, S., et al. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein Journal of Organic Chemistry, 14, 85-91. [Link]
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Wikipedia. Reductive amination. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Semantic Scholar. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. [Link]
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Li, N., et al. (2018). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. ChemSusChem, 11(16), 2713-2720. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Google Patents.
-
Fadda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 934-967. [Link]
-
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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Synthesis of Fused Heterocycles from 3-Chloroisoquinoline-4-carbaldehyde: An Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused heterocyclic scaffolds are cornerstone structures in medicinal chemistry and materials science, owing to their rigid frameworks and unique electronic properties. The isoquinoline nucleus, in particular, is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the isoquinoline core provides a powerful platform for the development of novel molecular entities. 3-Chloroisoquinoline-4-carbaldehyde is a versatile trifunctional building block, possessing a reactive chlorine atom, an aldehyde group, and an isoquinoline core, making it an ideal starting material for the synthesis of a diverse array of fused heterocyclic systems.
This application note provides a comprehensive guide to the synthesis of various fused heterocycles from 3-chloroisoquinoline-4-carbaldehyde. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying mechanistic principles. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for screening and development.
Core Synthetic Strategies
The reactivity of 3-chloroisoquinoline-4-carbaldehyde is dictated by its three functional groups. The chlorine atom at the 3-position is susceptible to nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The aldehyde group at the 4-position can undergo condensation, addition, and oxidation/reduction reactions. The isoquinoline nitrogen can participate in annulation reactions. By strategically exploiting these reactive sites, a multitude of fused heterocyclic systems can be accessed.
Key synthetic transformations for the construction of fused heterocycles from 3-chloroisoquinoline-4-carbaldehyde include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of various substituents at the 3-position.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the isoquinoline nitrogen and the aldehyde group activates the C-3 position towards nucleophilic attack, allowing for the displacement of the chlorine atom by various nucleophiles.
-
Condensation Reactions: The aldehyde functionality serves as a key handle for the construction of new rings through condensation with a variety of binucleophiles.
-
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for the formation of C-N and C-O bonds, providing a complementary approach to palladium-catalyzed methods.[4][5][6]
The following sections will detail the application of these strategies in the synthesis of specific fused heterocyclic systems.
Synthesis of Pyrazolo[4,3-c]isoquinolines
Pyrazolo[4,3-c]isoquinolines are a class of fused heterocycles that have garnered significant attention due to their potential as kinase inhibitors and anti-inflammatory agents.[7][8][9] The synthesis of this scaffold from 3-chloroisoquinoline-4-carbaldehyde can be readily achieved through a condensation reaction with hydrazine derivatives.
Reaction Scheme: Synthesis of Pyrazolo[4,3-c]isoquinolines
Caption: General scheme for the synthesis of pyrazolo[4,3-c]isoquinolines.
Protocol: Synthesis of 1H-Pyrazolo[4,3-c]isoquinoline
-
Reaction Setup: To a solution of 3-chloroisoquinoline-4-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 1H-Pyrazolo[4,3-c]isoquinoline | 85-95 |
| 2 | Phenylhydrazine | 1-Phenyl-1H-pyrazolo[4,3-c]isoquinoline | 80-90 |
| 3 | Methylhydrazine | 1-Methyl-1H-pyrazolo[4,3-c]isoquinoline | 75-85 |
Table 1: Synthesis of various pyrazolo[4,3-c]isoquinolines.
Mechanistic Insight
The reaction proceeds through an initial condensation of the hydrazine with the aldehyde group to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the C-3 position of the isoquinoline ring, followed by elimination of HCl, leads to the formation of the fused pyrazole ring.
Synthesis of Thieno[3,2-c]isoquinolines
Thieno[3,2-c]isoquinolines are another important class of fused heterocycles with interesting photophysical and biological properties. A common strategy for their synthesis involves a Gewald-type reaction or cyclization of a pre-functionalized isoquinoline. Starting from 3-chloroisoquinoline-4-carbaldehyde, a versatile approach involves a multi-step sequence.
Reaction Workflow: Synthesis of Thieno[3,2-c]isoquinolines
Caption: Workflow for the synthesis of thieno[3,2-c]isoquinolines.
Protocol: Synthesis of 2-Amino-3-carboethoxy-thieno[3,2-c]isoquinoline
-
Step 1: Synthesis of Ethyl 2-cyano-3-(3-chloroisoquinolin-4-yl)acrylate:
-
In a round-bottom flask, dissolve 3-chloroisoquinoline-4-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Synthesis of 2-Amino-3-carboethoxy-thieno[3,2-c]isoquinoline:
-
To a suspension of the acrylate intermediate (1.0 mmol) and elemental sulfur (1.2 mmol) in ethanol (20 mL), add morpholine (2.0 mmol).
-
Heat the mixture to reflux for 4-6 hours. The reaction mixture will become homogeneous.
-
Cool the reaction to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
The product can be purified by recrystallization from a suitable solvent.
-
| Step | Reactants | Product | Yield (%) |
| 1 | 3-Chloroisoquinoline-4-carbaldehyde, Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-chloroisoquinolin-4-yl)acrylate | 90-98 |
| 2 | Acrylate intermediate, Sulfur, Morpholine | 2-Amino-3-carboethoxy-thieno[3,2-c]isoquinoline | 75-85 |
Table 2: Yields for the two-step synthesis of a thieno[3,2-c]isoquinoline derivative.
Mechanistic Considerations
The first step is a classic Knoevenagel condensation. The second step is a Gewald reaction, where the active methylene group of the acrylonitrile, in the presence of a base (morpholine), reacts with sulfur to form a thiolate. This thiolate then undergoes intramolecular cyclization onto the cyano group, followed by tautomerization to yield the aminothiophene ring.
Conclusion
3-Chloroisoquinoline-4-carbaldehyde is a highly valuable and versatile starting material for the synthesis of a wide range of fused heterocyclic compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel pyrazolo[4,3-c]isoquinolines, thieno[3,2-c]isoquinolines, and other related systems. The ability to readily access these complex scaffolds opens up new avenues for the discovery of compounds with potential applications in medicine and materials science. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
References
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]
-
Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online. [Link]
-
Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC - PubMed Central. [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health. [Link]
-
One-Pot Cascade Synthesis of Isoquinolinone-Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. Wiley Online Library. [Link]
-
Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. Chemical Communications (RSC Publishing). [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC - PubMed Central. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Wiley Online Library. [Link]
-
Synthesis of Morphlinotetrahydrothieno[2,3‐c]Isoquinolines. ResearchGate. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - PubMed Central. [Link]
-
A Versatile Synthesis of Pyrazolo[3,4-c]isoquinoline Derivatives by Reaction of 4-Aryl-5-aminopyrazoles with Aryl/Heteroaryl Aldehydes: The Effect of the Heterocycle on the Reaction Pathways. ResearchGate. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Heterocycle-Fused Acridines. PMC - PubMed Central. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - PubMed Central. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Chloroisoquinoline-5-carbaldehyde
Abstract
This document provides a comprehensive guide to the palladium-catalyzed amination of 3-chloroisoquinoline-5-carbaldehyde, a critical transformation for the synthesis of novel substituted isoquinoline scaffolds. These frameworks are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. This guide offers an in-depth analysis of the reaction mechanism, detailed experimental protocols, and insights into catalyst and ligand selection. The protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Isoquinolines
The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The ability to functionalize this heterocyclic system is paramount for the development of new therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2]
Specifically, the amination of the 3-position of the isoquinoline ring, coupled with the presence of a formyl group at the 5-position, provides a versatile synthetic handle for further molecular elaboration. This allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-catalyzed cycle.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions for a specific substrate like this compound.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate.[1][3] This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][4]
The efficiency of this cycle is highly dependent on the choice of ligand, which plays a critical role in stabilizing the palladium center and promoting the individual steps of the cycle.[5]
Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (Purity >95%)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable pre-catalyst.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).
-
Amine: A variety of primary and secondary amines can be used.
-
Solvent: Anhydrous toluene or dioxane.
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Protocol
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add this compound (1.0 equiv).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Add the amine (1.1-1.3 equiv).
-
Add anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Caption: Figure 2: Experimental Workflow for Palladium-Catalyzed Amination.
Key Considerations and Optimization
Catalyst and Ligand Selection
The choice of ligand is paramount for a successful amination of an electron-deficient heteroaryl chloride like this compound.[5]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos and BrettPhos are often highly effective for the amination of aryl chlorides.[6] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, while their electron-donating properties facilitate this key step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also powerful alternatives for the amination of challenging aryl chlorides.[7] They form highly stable and active palladium complexes.
Base and Solvent
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is a common choice. For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate or potassium phosphate can be effective, though they may require higher reaction temperatures or longer reaction times.[8]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are generally used to prevent quenching of the base and catalyst deactivation.
The Role of the Aldehyde Functionality
The presence of the aldehyde group at the 5-position introduces a potential for side reactions. While generally stable under Buchwald-Hartwig conditions, it is important to be aware of potential complications such as:
-
Aldol Condensation: Under strongly basic conditions, self-condensation of the aldehyde could occur, though this is less likely at the elevated temperatures of the amination reaction.
-
Interaction with the Catalyst: The aldehyde's carbonyl group could potentially coordinate to the palladium center, which might influence the catalyst's activity.[9] However, with the use of strongly coordinating phosphine or NHC ligands, this is generally not a major issue.
Data Presentation: Representative Results
The following table summarizes expected outcomes for the amination of this compound with various amines, based on established protocols for similar heteroaryl chlorides.
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos | NaOtBu | Toluene | 100 | >90 |
| 2 | n-Butylamine | BrettPhos | NaOtBu | Toluene | 100 | >85 |
| 3 | Aniline | XPhos | Cs₂CO₃ | Dioxane | 110 | >80 |
| 4 | Piperidine | RuPhos | K₃PO₄ | Dioxane | 110 | >90 |
Conclusion
The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of a diverse range of 3-amino-substituted isoquinolines. Careful selection of the ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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YouTube. (2021, March 4). Buchwald-Hartwig and Ullmann amination reactions. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]
-
ACS Publications. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]
-
PubMed. (2014, September 5). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]
-
ACS Publications. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Link]
-
ACS Publications. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. [Link]
-
PubMed Central. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. [Link]
-
ResearchGate. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. [Link]
-
PubMed Central. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. [Link]
-
PubMed Central. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. [Link]
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Application Notes and Protocols for the Knoevenagel Condensation with 3-Chloroisoquinoline-5-carbaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting the Knoevenagel condensation with 3-Chloroisoquinoline-5-carbaldehyde. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction, essential for the synthesis of α,β-unsaturated compounds that serve as key intermediates in the development of novel therapeutics.[4] This document offers an in-depth exploration of the reaction mechanism, discusses critical experimental parameters, and provides step-by-step protocols for the condensation of this compound with various active methylene compounds. Furthermore, it includes guidelines for product characterization and purification, ensuring a reproducible and efficient synthetic workflow.
Introduction: The Strategic Importance of the Isoquinoline Moiety and the Knoevenagel Condensation in Drug Discovery
The isoquinoline nucleus is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds with significant pharmacological activities.[5][6] Its presence in alkaloids like papaverine and morphine underscores its long-standing importance in medicine.[5] Modern drug discovery continues to leverage the isoquinoline scaffold for the development of targeted therapies, including HER2 inhibitors for cancer treatment.[7]
The Knoevenagel condensation, a modification of the aldol condensation, facilitates the reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[8] This reaction is instrumental in creating α,β-unsaturated systems, which are versatile precursors for a multitude of more complex molecular architectures. The products of this condensation are frequently used as intermediates in the synthesis of natural products, fine chemicals, and pharmaceuticals.[4]
The convergence of the privileged isoquinoline scaffold with the synthetic utility of the Knoevenagel condensation presents a powerful strategy for generating novel molecular entities with high potential for biological activity. Specifically, the reaction of this compound with various active methylene partners allows for the introduction of diverse functional groups at the 5-position, enabling the exploration of structure-activity relationships in drug development programs.
Mechanistic Insights: Understanding the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a well-established mechanism initiated by a base-catalyzed deprotonation of the active methylene compound. The choice of a weak base, such as piperidine or pyridine, is crucial to prevent the self-condensation of the aldehyde.[8]
The reaction can be mechanistically summarized in the following key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: This attack forms a tetrahedral intermediate, an aldol-type adduct.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.
Experimental Protocols
The following protocols are designed to be adaptable for various active methylene compounds. It is recommended to perform small-scale trial reactions to optimize conditions for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥95% | Commercially available |
| Malononitrile | ≥99% | Commercially available |
| Ethyl cyanoacetate | ≥99% | Commercially available |
| Diethyl malonate | ≥99% | Commercially available |
| Piperidine | ≥99% | Commercially available |
| Ethanol, anhydrous | ≥99.5% | Commercially available |
| Dichloromethane (DCM) | ACS Grade | Commercially available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially available |
| Hexanes | ACS Grade | Commercially available |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure using piperidine as a catalyst in ethanol.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 191.61 mg).
-
Addition of Reagents: Add anhydrous ethanol (10 mL) and stir until the aldehyde is completely dissolved. To this solution, add the active methylene compound (1.1 mmol) followed by a catalytic amount of piperidine (0.1 mmol, 10 µL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Expected Outcomes and Optimization
The reactivity of the active methylene compound will influence the reaction time and yield. The following table provides expected parameters based on condensations with similar aromatic aldehydes.
| Active Methylene Compound | Expected Reaction Time (h) | Expected Yield (%) | Notes |
| Malononitrile | 1 - 3 | > 90 | The reaction is typically fast and high-yielding due to the high acidity of the methylene protons. The product often precipitates directly from the reaction mixture. |
| Ethyl cyanoacetate | 2 - 6 | 80 - 95 | The reaction proceeds readily. The product may require purification by recrystallization or chromatography. |
| Diethyl malonate | 4 - 12 | 70 - 85 | This reaction may be slower due to the lower acidity of the methylene protons. Extended reaction times or a slight increase in catalyst loading may be necessary. |
Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are anticipated for the Knoevenagel condensation products of this compound.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the product.
-
α,β-Unsaturated Nitrile (from Malononitrile):
-
A sharp, strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretch.
-
A medium to strong absorption band in the region of 1620-1580 cm⁻¹ for the C=C double bond.
-
-
α,β-Unsaturated Ester (from Ethyl Cyanoacetate or Diethyl Malonate):
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of the product.
-
¹H NMR:
-
The vinylic proton (=CH-) will appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm.
-
The aromatic protons of the isoquinoline ring will resonate in the aromatic region (7.0-9.0 ppm).
-
For ester products, the signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm for an ethyl ester) will be present.
-
-
¹³C NMR:
-
The carbons of the C=C double bond will appear in the range of 120-150 ppm.
-
The carbon of the nitrile group (C≡N) will be observed around 115-120 ppm.
-
The carbonyl carbon of the ester group will be in the downfield region, typically 160-170 ppm.
-
The carbons of the isoquinoline ring will resonate in the aromatic region.
-
Note: The exact chemical shifts will depend on the specific active methylene compound used and the solvent. For reference, the ¹³C NMR spectrum of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde can provide insights into the expected shifts of the aromatic carbons.[12][13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Applications in Drug Development
The Knoevenagel adducts derived from this compound are valuable scaffolds for the synthesis of more complex molecules with potential therapeutic applications. The newly formed double bond can undergo various transformations, such as Michael additions, cycloadditions, and reductions, to generate a diverse library of compounds for biological screening. The chloro-substituent at the 3-position also offers a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, expanding the chemical space that can be explored. Isoquinoline-based compounds have shown promise as anticancer, antimalarial, and anti-inflammatory agents, making the products of this reaction attractive targets for drug discovery programs.[1][4]
References
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Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Knoevenagel condensation. (2023, December 14). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6343. [Link]
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Product Class 5: Isoquinolines. (n.d.). Georg Thieme Verlag. Retrieved January 19, 2026, from [Link]
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Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6(10), 8349-8358. [Link]
-
Oles, P. J. (2011). IR Spectroscopy Tutorial: Esters. Millikin University. Retrieved January 19, 2026, from [Link]
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Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl3 at room temperature. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Teotonio, E. R., & de Queiroz, J. (n.d.). Supplementary Information. Retrieved January 19, 2026, from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022, August 30). Zenodo. [Link]
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The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved January 19, 2026, from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2022, February 21). Chemistry LibreTexts. [Link]
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Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Conjugated using Knoevenagel condensation for Q. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Supplementary Information. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent Developments on Five-Component Reactions. (2021, March 29). Molecules. [Link]
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IR handout.pdf. (n.d.). Retrieved January 19, 2026, from [Link]
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Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2023). RSC Medicinal Chemistry. [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]
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Application Note: A Modular Synthetic Strategy for Novel Kinase Inhibitors Based on the 3-Chloroisoquinoline-5-carbaldehyde Scaffold
Introduction: The Isoquinoline Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors that compete with ATP at the enzyme's catalytic site have become a cornerstone of modern targeted therapy.[1] The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds and approved drugs.[2][3][4] Its rigid, planar structure and the presence of a key nitrogen atom provide an excellent framework for orienting functional groups to interact with the hinge region and other pockets of the kinase ATP-binding site.
This application note details a robust and modular synthetic approach for creating a library of potential kinase inhibitors starting from the versatile building block, 3-Chloroisoquinoline-5-carbaldehyde . This starting material is strategically designed with two distinct and orthogonally reactive functional groups:
-
An aldehyde at the C5 position, ideal for diversification through reactions like reductive amination.
-
A chloro group at the C3 position, which serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]
This dual functionality allows for a divergent synthetic strategy, enabling the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies. As a representative biological target, we will consider the Epidermal Growth Factor Receptor (EGFR), a well-validated receptor tyrosine kinase in oncology.[6][7]
Biological Context: Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis.[8] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways.[6] Small molecule EGFR inhibitors (Tyrosine Kinase Inhibitors, or TKIs) typically function by blocking the ATP-binding site, thereby preventing autophosphorylation and shutting down these pro-growth signals.[1][]
Overall Synthetic Strategy & Workflow
Our strategy employs a divergent approach starting from this compound. Two primary diversification pathways are explored:
-
Pathway A: Reductive Amination. The aldehyde at C5 is converted into a secondary or tertiary amine, introducing a basic moiety that can form key hydrogen bonds within the kinase active site.
-
Pathway B: Suzuki-Miyaura Coupling. The chlorine atom at C3 is replaced with various aryl or heteroaryl groups. This modification allows for probing larger, more hydrophobic pockets of the ATP-binding site.
These pathways can be performed sequentially to generate a highly diverse chemical library.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Reductive Amination at the C5-Aldehyde (Pathway A)
This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly reducing the starting aldehyde.[10] This minimizes the formation of alcohol byproducts.
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (e.g., piperazine, morpholine, aniline derivatives) (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCE (to a concentration of ~0.1 M).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired C5-aminated product.
Protocol 2: Suzuki-Miyaura Coupling at the C3-Chloro Position (Pathway B)
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[11][12] This protocol is essential for installing diverse (hetero)aryl moieties at the C3 position.
Materials:
-
This compound (or a C5-aminated derivative from Protocol 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
-
Base, e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
Procedure:
-
Reaction Setup: To a microwave vial or Schlenk flask, add the isoquinoline substrate (1.0 eq), the boronic acid/ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired C3-coupled product.
Data Presentation & Characterization
The synthesized compounds should be characterized thoroughly to confirm their identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Table 1: Representative Library of Synthesized Kinase Inhibitors
| Compound ID | R¹R² (from Amine) | R³ (from Boronic Acid) | Expected Mass [M+H]⁺ |
| IQN-A1 | Morpholin-4-yl | Cl | 277.08 |
| IQN-A2 | 4-Methylpiperazin-1-yl | Cl | 290.11 |
| IQN-A3 | 4-Fluorobenzylamino | Cl | 315.08 |
| IQN-B1 | CHO (aldehyde) | Phenyl | 234.09 |
| IQN-B2 | CHO (aldehyde) | Pyridin-3-yl | 235.07 |
| IQN-C1 | Morpholin-4-yl | Phenyl | 319.16 |
| IQN-C2 | 4-Methylpiperazin-1-yl | Pyridin-3-yl | 332.18 |
Biological Evaluation: In Vitro Kinase Assay
Once synthesized and characterized, the compounds should be screened for their inhibitory activity against the target kinase (e.g., EGFR). A common method is an in vitro enzymatic assay that measures the phosphorylation of a substrate peptide.
Brief Protocol:
-
Recombinant human EGFR kinase is incubated with the substrate (e.g., a poly-Glu-Tyr peptide) and ATP in a buffer solution.
-
The synthesized inhibitor is added at varying concentrations (typically in a serial dilution).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).
-
The amount of phosphorylated substrate is quantified, often using luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., LanthaScreen®) detection methods.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The synthetic framework presented here provides a powerful and efficient strategy for the generation of novel isoquinoline-based kinase inhibitors. By leveraging the orthogonal reactivity of the chloro and aldehyde functionalities on the this compound scaffold, researchers can rapidly access a diverse chemical space. This modular approach is highly amenable to library synthesis and is ideal for driving medicinal chemistry programs aimed at the discovery of potent and selective kinase inhibitors for various therapeutic applications.
References
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- BOC Sciences. (n.d.). EGFR Inhibitors and EGFR Signaling Pathway.
- Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central.
- Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI.
- Garg, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? PMC - PubMed Central.
- Various Authors. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
- Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
- Various Authors. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
- Fant, X., et al. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- Roesch, K. (2015). Chapter 7: Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Organic Chemist. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction.
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Application Notes and Protocols for Sonogashahi Coupling of 3-Chloroisoquinoline-5-carbaldehyde
Abstract
This document provides a comprehensive technical guide for performing the Sonogashira coupling reaction with 3-chloroisoquinoline-5-carbaldehyde. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step instructions. We will explore both traditional copper-catalyzed and modern copper-free methodologies, explaining the rationale behind catalyst selection, ligand choice, and reaction parameter optimization. The inherent challenges of coupling an electron-deficient heteroaryl chloride are addressed, with specific strategies provided to ensure high-yield synthesis of the desired alkynylated isoquinoline products. All procedures are supported by in-text citations to authoritative literature, and visual aids are included to clarify complex concepts.
Introduction and Scientific Context
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed cross-coupling reaction, often co-catalyzed by a copper(I) salt, is celebrated for its operational simplicity and broad functional group tolerance, making it a favored method for the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[1][2]
The target substrate, this compound, presents a unique set of challenges and opportunities. The isoquinoline core is a privileged scaffold in medicinal chemistry, and the aldehyde at the C-5 position serves as a versatile handle for further synthetic transformations. The chlorine atom at the C-3 position, however, is an unactivated chloride, which is notoriously less reactive in palladium-catalyzed couplings compared to its bromide or iodide counterparts.[1] This guide will provide specialized protocols designed to overcome this reactivity hurdle.
The Challenge of Aryl Chlorides in Sonogashira Coupling
The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > Cl > F.[1] The rate-determining step in the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) center. The strength of the carbon-halogen bond significantly influences this step, with the C-Cl bond being stronger and thus requiring more energy to break than C-Br or C-I bonds. Consequently, reactions involving aryl chlorides often necessitate higher temperatures, longer reaction times, and more specialized catalyst systems, typically involving electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the oxidative addition.[3][4]
Copper-Catalyzed vs. Copper-Free Systems
The traditional Sonogashira reaction employs a copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper acetylide intermediate.[5] This species then undergoes transmetalation with the palladium(II) complex. While effective, the use of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming diynes as byproducts.[6] To circumvent this, copper-free Sonogashira protocols have been developed. These methods often require a stronger base and more sophisticated ligands to facilitate the direct reaction of the alkyne with the palladium center.[4][7] This guide will present protocols for both approaches.
Reaction Mechanism and Catalytic Cycles
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction proceeds through two interconnected catalytic cycles.
The Palladium Cycle
The palladium cycle is the central engine of the cross-coupling. It begins with the active Pd(0) catalyst, which undergoes oxidative addition with the this compound. The resulting Pd(II) complex then engages in transmetalation with either a copper acetylide (in the copper-catalyzed version) or a deprotonated alkyne (in the copper-free version). The cycle concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[8]
The Copper Cycle (for co-catalyzed reactions)
In the traditional Sonogashira reaction, the copper(I) salt plays a crucial role as a co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This intermediate is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, thereby accelerating the overall reaction rate.[1]
Below is a DOT language script that generates a diagram of the interconnected catalytic cycles.
Figure 1: Simplified Sonogashira catalytic cycles.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All solvents should be anhydrous and degassed unless otherwise specified. Reactions should be run under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes. The use of a copper co-catalyst allows for milder reaction conditions compared to copper-free alternatives.
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 191.61 | 1.0 | 191.6 mg |
| Terminal Alkyne | Variable | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 21.1 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 (6 mol%) | 11.4 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 0.28 mL |
| Anhydrous, Degassed Solvent (e.g., DMF or THF) | - | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (191.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Add triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when dealing with sensitive alkynes prone to homocoupling. The use of a more active palladium catalyst system is necessary to facilitate the coupling of the less reactive aryl chloride.[9]
| Reagent | MW | Equivalents | Amount (for 1 mmol scale) |
| This compound | 191.61 | 1.0 | 191.6 mg |
| Terminal Alkyne | Variable | 1.5 | 1.5 mmol |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 mg |
| XPhos | 476.65 | 0.04 (4 mol%) | 19.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 651.6 mg |
| Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane) | - | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19.1 mg, 0.04 mmol) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent (2 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add this compound (191.6 mg, 1.0 mmol), cesium carbonate (651.6 mg, 2.0 mmol), and the remaining solvent (3 mL).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup and purification follow the same procedure as described in Protocol 1.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[10] This can be particularly advantageous for high-throughput synthesis and library generation.
| Reagent | MW | Equivalents | Amount (for 0.5 mmol scale) |
| This compound | 191.61 | 1.0 | 95.8 mg |
| Terminal Alkyne | Variable | 1.5 | 0.75 mmol |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.05 (5 mol%) | 40.8 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 (10 mol%) | 9.5 mg |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.26 mL |
| Anhydrous, Degassed NMP | - | - | 2 mL |
Step-by-Step Procedure:
-
To a microwave-safe reaction vial equipped with a stir bar, add this compound (95.8 mg, 0.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (40.8 mg, 0.05 mmol), and CuI (9.5 mg, 0.10 mmol).
-
Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) (2 mL).
-
Add diisopropylethylamine (0.26 mL, 1.5 mmol) and the terminal alkyne (0.75 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purification follow the same procedure as described in Protocol 1.
Optimization and Troubleshooting
The success of the Sonogashira coupling can be sensitive to a number of factors. The following table provides guidance on how to address common issues.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Consider using a pre-catalyst or a different ligand. |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Insufficiently strong base | For copper-free reactions, consider a stronger base like K₃PO₄ or LiHMDS. | |
| Significant Alkyne Homocoupling | Copper-catalyzed reaction | Switch to a copper-free protocol. |
| Oxygen contamination | Ensure the reaction is run under a strictly inert atmosphere. | |
| Decomposition of Starting Material | High reaction temperature | Lower the reaction temperature and increase the reaction time. |
| Incompatible functional groups | Protect sensitive functional groups on the alkyne coupling partner. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet highly valuable transformation. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully synthesize a wide array of alkynylated isoquinoline derivatives. The protocols provided in this guide offer a solid foundation for this work, and the troubleshooting advice should help to overcome common obstacles. The continued development of more active and robust catalysts will undoubtedly further expand the scope and utility of this important reaction in the years to come.
References
-
Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. [Link]
-
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
-
Sapegin, A., & Krasavin, M. (2019). One-Pot Conversion of Aldehydes and Aryl Halides to Disubstituted Alkynes via Tandem Seyferth-Gilbert Homologation/Copper-Free Sonogashira Coupling. The Journal of Organic Chemistry, 84(14), 8788–8795. [Link]
-
Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. ACS Publications. [Link]
-
Wikipedia. (2024). Cross-coupling reaction. [Link]
-
Nobel Prize Outreach AB. (2010). Press release: The Nobel Prize in Chemistry 2010. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 10(5), 563-570. [Link]
-
ACS Publications. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development, 25(8), 1904–1912. [Link]
-
PubMed. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions, 41(19), 5965-5975. [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-40. [Link]
-
ResearchGate. (2015). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]
-
Wikipedia. (2024). Cross-coupling reaction. [Link]
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Application Notes & Protocols: The Synthetic Versatility of 3-Chloroisoquinoline-5-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Scaffold for Complex Synthesis
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 3-Chloroisoquinoline-5-carbaldehyde emerges as a particularly valuable synthetic intermediate, offering two distinct and orthogonally reactive functional handles: a carbaldehyde group at the C5 position and a chloro substituent at the C3 position.
This bifunctional nature allows for a stepwise and controlled elaboration of the molecule, making it an ideal starting point for the construction of diverse compound libraries for drug discovery. The aldehyde facilitates a range of classical transformations, including reductive aminations and carbon-carbon bond-forming reactions, while the C3-chloro group is primed for modern cross-coupling methodologies. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower its application in organic synthesis and medicinal chemistry programs.
Physicochemical Properties & Structural Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1337882-22-0 | [4][5][6] |
| Molecular Formula | C₁₀H₆ClNO | [6] |
| Molecular Weight | 191.61 g/mol | [4][5] |
| Canonical SMILES | O=CC1=CC=CC2=CN=C(Cl)C=C12 | [4] |
| Appearance | Solid (typical) | |
| Primary Hazards | Toxic Solid, Organic, N.O.S. | [4] |
Synthetic Strategy: Accessing the Core Scaffold
While numerous methods exist for constructing substituted isoquinolines, a highly plausible and effective route to 3-chloro-substituted isoquinoline carbaldehydes involves the Vilsmeier-Haack reaction .[5][7] This reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to achieve simultaneous cyclization, chlorination, and formylation of an appropriate acyclic precursor, such as a substituted N-phenylacetamide.[5]
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Protocol 1: Proposed Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure based on established methods for analogous structures.[5][7][8]
-
Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 4.0 eq.) to 0 °C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the cooled DMF with vigorous stirring. Ensure the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reactant Addition: Add the appropriate substituted N-phenylacetamide precursor (1.0 eq.) portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring. The resulting precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Core Reactivity and Synthetic Applications
The synthetic power of this compound lies in the distinct reactivity of its two functional groups.
Transformations of the C5-Carbaldehyde Group
The aldehyde is a versatile handle for introducing a wide array of structural motifs.
Caption: Reaction pathways originating from the aldehyde group.
Reductive amination is a cornerstone of medicinal chemistry for installing amine functionalities. This protocol provides a robust method for synthesizing N-substituted aminomethyl isoquinolines.[9]
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or dichloroethane (0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Add acetic acid (0.1 eq.) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.
-
Rationale: NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the starting aldehyde, minimizing the formation of the alcohol byproduct.
-
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Reactions at the C3-Chloro Position
The electron-withdrawing nature of the isoquinoline nitrogen activates the C3 position for nucleophilic aromatic substitution (SNAr) and, more significantly, for transition-metal-catalyzed cross-coupling reactions.
Caption: Diversification strategies via the C3-chloro group.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a powerful tool for creating C-C bonds.
-
Setup: In an oven-dried Schlenk flask, combine this compound (or a derivative thereof, 1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Rationale: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of coupling partners. Other catalysts and ligands may be screened for optimal performance.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to 80-100 °C with stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the coupled product.
Application in Drug Discovery Workflow
The orthogonal reactivity of this compound allows for a logical and efficient workflow in generating compound libraries for high-throughput screening. A common strategy involves first modifying the more robust aldehyde group, followed by diversification at the chloro position using a suite of cross-coupling reactions.
Caption: Logical workflow for compound library synthesis.
This approach enables the rapid generation of hundreds to thousands of unique structures from a single, versatile starting material. By systematically varying the amine input in the reductive amination step and the boronic acid input in the Suzuki coupling, chemists can efficiently explore the chemical space around the isoquinoline scaffold to identify novel bioactive compounds.
Conclusion
This compound stands out as a high-value building block for synthetic and medicinal chemistry. Its inherent bifunctionality, coupled with the well-established and robust reactivity of both the aldehyde and chloro-substituted aromatic ring, provides a reliable platform for the synthesis of complex molecules. The protocols and strategies outlined in this guide demonstrate its potential to serve as a cornerstone in the development of novel isoquinoline-based therapeutics, enabling the efficient exploration of structure-activity relationships and the generation of diverse chemical libraries.
References
-
PrepChem. (2023). Synthesis of 3-chloroisoquinoline. PrepChem.com. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloroisoquinoline. PubChem. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. ResearchGate. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Lead Sciences. Retrieved from [Link]
-
Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Retrieved from [Link]
-
Scott, J. D., & Williams, R. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloroisoquinoline-5-carbaldehyde
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process scientists working with the challenging substrate, 3-Chloroisoquinoline-5-carbaldehyde. The unique electronic properties of this molecule—a relatively inert heteroaryl chloride combined with a potentially sensitive aldehyde functional group—necessitate a carefully optimized approach. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
This substrate presents a dual challenge. First, heteroaryl chlorides are significantly less reactive than their bromide or iodide counterparts, making the initial oxidative addition to the Palladium(0) catalyst the rate-limiting step.[1][2] Success requires highly active catalytic systems. Second, the presence of an aldehyde group introduces potential complications, including side reactions with strong bases or catalyst inhibition through coordination.[3] The nitrogen atom in the isoquinoline ring can also coordinate to the palladium center, potentially deactivating the catalyst.[4]
Q2: What is the best starting point for catalyst and ligand selection for this substrate?
For unactivated heteroaryl chlorides, the catalyst system must be robust. Triarylphosphine ligands like PPh₃ are often insufficient. The modern standard involves using bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the catalytic species.[5]
A highly recommended starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos . Alternatively, using a pre-formed palladium precatalyst incorporating one of these ligands can provide greater consistency.
| Component | Recommended Starting Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective with appropriate ligands.[6] |
| Ligand | SPhos (or other Buchwald-type ligands) | Bulky and electron-rich; accelerates oxidative addition for aryl chlorides.[5] |
| Catalyst Loading | 1-3 mol % | A good starting point for optimization; can be lowered once conditions are established. |
Q3: How do I choose the right base and solvent?
The base facilitates the crucial transmetalation step by activating the boronic acid.[6][7] However, a base that is too strong or poorly soluble can lead to side reactions or stall the reaction. The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Base Selection: A moderately strong base is often ideal to avoid degradation of the aldehyde. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective in activating the boronic acid without being overly harsh.[5] Cesium carbonate (Cs₂CO₃) is another powerful and effective option.[8]
-
Solvent Selection: A polar aprotic solvent is typically used. A mixture of 1,4-Dioxane and water (e.g., 4:1 or 5:1 v/v) is a very common and effective starting point.[9][10] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Toluene or THF with water are also viable alternatives.[7][11]
Q4: What are the most common side products and how can I identify them by mass spectrometry?
Understanding potential side products is critical for troubleshooting. The three most common are:
-
Dehalogenation Product (Isoquinoline-5-carbaldehyde): This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[11][12] It will have a mass corresponding to the loss of Chlorine (-35 Da) and addition of Hydrogen (+1 Da) from the starting material.
-
Boronic Acid Homocoupling Product (Biaryl): This results from the coupling of two boronic acid molecules, often promoted by the presence of oxygen or excess Pd(II) precatalyst.[11][13][14] Its mass will be twice the mass of the boronic acid's organic fragment.
-
Protodeboronation Product (Arene): This is the parent arene/heteroarene corresponding to your boronic acid, formed by the cleavage of the C-B bond.[12][15] This is often difficult to track by LC-MS but its presence implies wasted reagent.
Troubleshooting Guide: From Low Yield to Optimized Reaction
This section addresses specific experimental failures in a logical, step-by-step format.
Problem: Low to No Product Formation
Q: My reaction shows no conversion of the starting material, even after several hours. Where do I start troubleshooting?
A complete lack of reactivity typically points to a fundamental issue with the catalyst's activity or the reaction environment.
dot
Caption: Initial troubleshooting workflow for no conversion.
Detailed Explanation:
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle.[12] Ensure all solvents are rigorously degassed and that the reaction vessel is thoroughly flushed with argon or nitrogen.
-
Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This is typically accomplished by the phosphine ligand or another component in the mixture.[11] If your ligand is old or partially oxidized, this activation may fail. Using a direct Pd(0) source like Pd(PPh₃)₄ can bypass this issue, though it may be less reactive for this specific substrate.
-
Reagent Quality: Boronic acids can degrade over time, and phosphine ligands can oxidize.[12] Using fresh, high-purity reagents is paramount.
Problem: Significant Side Product Formation
Q: I'm getting some product, but my main peak is the dehalogenated starting material. How can I prevent this?
Dehalogenation is a common side reaction where a hydride source intercepts the Ar-Pd(II)-X intermediate before transmetalation can occur.[11]
Potential Hydride Sources & Solutions:
-
Solvents: Alcohols or aldehydes can sometimes act as hydride donors. Ensure your solvents are pure and anhydrous.
-
Base: Some bases or their hydrates can be problematic. Using a thoroughly dried base like K₃PO₄ or Cs₂CO₃ is recommended.
-
Water: While necessary, excess water can sometimes contribute to side reactions. Optimize the solvent/water ratio carefully.
-
Kinetics: If transmetalation is slow relative to the hydride transfer, dehalogenation will dominate. Increasing the reaction temperature or using a more efficient ligand (like SPhos) can accelerate the desired transmetalation step, outcompeting the dehalogenation pathway.
Q: My reaction mixture is full of a homocoupled byproduct from my boronic acid. What causes this and how can I stop it?
Boronic acid homocoupling is a classic Suzuki side reaction. It is primarily caused by two factors:
-
Oxygen: The presence of O₂ can facilitate a Pd-catalyzed oxidative coupling of two boronic acid molecules.[11] This reinforces the need for a strictly inert atmosphere.
-
Pd(II) Precatalysts: When using a Pd(II) source, the initial reduction to Pd(0) can occur via a pathway where two boronic acid molecules are coupled.[11][14]
dot
Caption: The main Suzuki cycle and key competing side reactions.
Mitigation Strategies:
-
Improve Degassing: This is the most critical factor. Use freeze-pump-thaw cycles for solvents for the best results.
-
Use a Pd(0) Source: Starting with a catalyst already in the active oxidation state, like Pd(PPh₃)₄, can sometimes reduce the homocoupling associated with in situ reduction.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling and protodeboronation.[12][16][17]
Experimental Protocols
Protocol 1: General Starting Conditions
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 3.5 mol %).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, to achieve a substrate concentration of 0.1 M).
-
Inerting: Seal the vial and flush the headspace with argon or nitrogen for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Systematic Optimization Workflow
If the general protocol gives low yields, a systematic approach is necessary. Screen one variable at a time, keeping others constant.
| Parameter to Screen | Conditions to Test | Rationale |
| 1. Ligand | SPhos, XPhos, RuPhos | Evaluate different generations of Buchwald ligands to find the optimal balance of steric bulk and electron-donating ability.[5] |
| 2. Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base can significantly influence reaction rate and side product formation.[18] |
| 3. Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Solvent polarity and miscibility affect reagent solubility and reaction kinetics.[9] |
| 4. Temperature | 80 °C, 100 °C, 110 °C | Higher temperatures can overcome activation barriers but may also increase side reactions like protodeboronation.[8] |
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Synthesis of 3-Chloroisoquinoline-5-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 3-chloroisoquinoline-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, actionable solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
I. Introduction: The Synthetic Challenge
The this compound core is a valuable building block in medicinal chemistry. However, its synthesis is not without challenges. The presence of a deactivating chloro group and the need for regioselective formylation on the benzene ring of the isoquinoline nucleus require careful consideration of reaction conditions and synthetic strategy. This guide will focus primarily on the Vilsmeier-Haack reaction, a common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]
II. Troubleshooting Guide & FAQs: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto an aromatic ring. It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2]
Common Issues and Solutions
Q1: My Vilsmeier-Haack reaction on 3-chloroisoquinoline is giving a very low yield or has failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield in a Vilsmeier-Haack reaction is a frequent issue that can stem from several factors. Here is a systematic guide to troubleshooting this problem:
-
Reagent Quality and Stoichiometry: The success of the reaction hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[1]
-
Action: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent. Use freshly distilled POCl₃ and anhydrous DMF. The stoichiometry is also critical; typically, an excess of the Vilsmeier reagent is used.
-
-
Substrate Reactivity: The 3-chloroisoquinoline ring is electronically deactivated by the chloro group, making it less susceptible to electrophilic substitution.
-
Action: To overcome this, you may need to use more forcing reaction conditions. This can include increasing the reaction temperature (e.g., from room temperature to 60-90°C) and extending the reaction time.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1]
-
-
Temperature Control: While higher temperatures can be necessary, excessive heat can lead to product decomposition.[1]
-
Action: A stepwise increase in temperature is recommended. Start the reaction at a lower temperature (e.g., 0°C) for the formation of the Vilsmeier reagent and the initial addition of the substrate, then gradually heat the reaction mixture to the desired temperature.[1]
-
Q2: I am observing the formation of multiple products. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired this compound.
-
Regioselectivity Issues: The formylation of isoquinoline itself can lead to a mixture of isomers. The position of formylation is directed by the electronic effects of existing substituents.[1] For 3-chloroisoquinoline, formylation is generally expected to occur on the benzene ring.
-
Action: While the 5-position is often favored, other isomers might form. Careful optimization of reaction conditions (temperature, solvent, and stoichiometry of the Vilsmeier reagent) can improve regioselectivity. Purification by column chromatography is often necessary to isolate the desired isomer.
-
-
Reaction with Nucleophilic Functional Groups: If your 3-chloroisoquinoline substrate contains other nucleophilic groups, these can react with POCl₃ or the Vilsmeier reagent itself.[1]
-
Action: Protect any sensitive functional groups before performing the Vilsmeier-Haack reaction.[1]
-
Q3: The work-up procedure for my Vilsmeier-Haack reaction is problematic, leading to product loss. How can I optimize it?
A3: The work-up typically involves the hydrolysis of the intermediate iminium salt to the aldehyde.[1]
-
Hydrolysis: This step is usually achieved by pouring the reaction mixture into ice water and then neutralizing it with a base (e.g., sodium carbonate or sodium hydroxide).[1]
-
Action: Ensure that the hydrolysis is complete by adjusting the pH carefully. The product may be sensitive to strongly acidic or basic conditions, so maintaining a near-neutral pH during extraction is advisable.[3]
-
-
Product Isolation: this compound is an organic compound and should be extractable with a suitable organic solvent like dichloromethane or ethyl acetate.
III. Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
3-Chloroisoquinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5-2 equivalents) dropwise to the DMF, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
-
Formylation Reaction:
-
Dissolve 3-chloroisoquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
-
After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 60-90°C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography over silica gel to yield this compound.
-
IV. Visualization of the Workflow
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
V. Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₆ClNO | [5] |
| Molecular Weight | 191.61 g/mol | [6] |
| Physical State | Solid | [7] |
| CAS Number | 1337882-22-0 | [5] |
Note: Detailed spectroscopic data for this compound is not widely available in the public domain and should be determined experimentally upon successful synthesis.
VI. Alternative Synthetic Considerations
While the Vilsmeier-Haack reaction is a primary method, other synthetic strategies could be envisioned for the synthesis of this compound. These might include:
-
Oxidation of a corresponding methyl or hydroxymethyl group at the 5-position: If a 3-chloro-5-methylisoquinoline precursor is available, it could potentially be oxidized to the aldehyde.
-
Functional group interconversion: A carboxylic acid or ester at the 5-position could be reduced to the aldehyde.
The feasibility of these routes would depend on the availability of the starting materials and the compatibility of the functional groups with the required reaction conditions.
VII. Safety Precautions
-
Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
General Handling: Standard laboratory safety practices should be followed for handling all chemicals.
This technical support guide provides a starting point for researchers working on the synthesis of this compound derivatives. Successful synthesis will likely require careful optimization of the described procedures.
VIII. References
-
Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide - Benchchem. (URL: )
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. (URL: )
-
Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone - American Chemical Society. (URL: )
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed. (URL: )
-
This compound | 1337882-22-0 | Benchchem. (URL: )
-
Synthesis of 3-chloroisoquinoline - PrepChem.com. (URL: )
-
Product Class 5: Isoquinolines. (URL: )
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: )
-
Isoquinoline synthesis - Organic Chemistry Portal. (URL: )
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (URL: )
-
Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction - ResearchGate. (URL: [Link])
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: )
-
Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers - Benchchem. (URL: )
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])
-
Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide - Benchchem. (URL: )
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])
-
EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents. (URL: )
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (URL: )
-
This compound - Lead Sciences. (URL: [Link])
-
3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem - NIH. (URL: [Link])
-
Undirected, Homogeneous C-H Bond Functionalization: Challenges and Opportunities - PubMed. (URL: [Link])
-
stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions - Benchchem. (URL: )
-
CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (URL: )
-
physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem. (URL: )
-
3-Chloroisoquinoline-4-carbaldehyde, min 95%, 1 gram - CP Lab Safety. (URL: [Link])
Sources
Technical Support Center: 3-Chloroisoquinoline-5-carbaldehyde Reactions
Welcome to the technical support center for 3-chloroisoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic aldehyde. Here, you will find troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you anticipate and resolve common issues related to byproduct formation.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific problems you might encounter during reactions with this compound, providing explanations for byproduct formation and actionable protocols to mitigate these issues.
Issue 1: Formation of 3-Chloroisoquinoline-5-carboxylic acid
Question: I am attempting a nucleophilic addition to the aldehyde of this compound, but I'm observing a significant amount of the corresponding carboxylic acid as a byproduct. What is causing this, and how can I prevent it?
Answer:
The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid.[1] This is a common issue, particularly if the reaction conditions are not strictly controlled.
Causality:
-
Air Oxidation: Aromatic aldehydes can be sensitive to atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Oxidizing Reagents: Your reaction mixture may contain unintentional oxidizing agents. For instance, some grades of solvents can contain peroxides.
-
Reaction Conditions: Elevated temperatures can sometimes promote oxidation.
Troubleshooting and Solutions:
-
Degas Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas (like nitrogen or argon) through them or by using a freeze-pump-thaw technique. This removes dissolved oxygen.
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried to prevent side reactions that can be influenced by water.[2]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric oxygen.
-
Fresh Reagents: Use freshly opened bottles of reagents and solvents whenever possible.
-
Reaction Temperature: If the reaction allows, consider running it at a lower temperature to minimize oxidation.
Illustrative Workflow for Minimizing Oxidation:
Caption: Workflow to minimize oxidation byproducts.
Issue 2: Formation of (3-Chloroisoquinolin-5-yl)methanol
Question: I am performing a reaction that should preserve the aldehyde, but I am isolating the corresponding alcohol, (3-chloroisoquinolin-5-yl)methanol. Why is this reduction occurring?
Answer:
The formation of the alcohol indicates an unintended reduction of the aldehyde group.[3]
Causality:
-
Reducing Agents: The most likely cause is the presence of a reducing agent in your reaction. This could be a reagent you've added or a contaminant. For example, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common laboratory reducing agents that will readily convert aldehydes to alcohols.[4][5]
-
Cannizzaro Reaction: If your reaction is performed under strongly basic conditions and in the absence of other nucleophiles, the Cannizzaro reaction can occur. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the alcohol and one of the carboxylic acid.[6]
Troubleshooting and Solutions:
-
Reagent Purity: Verify the purity of all your reagents to ensure they are not contaminated with reducing agents.
-
Avoid Strong Bases: If possible, avoid using strong bases (like NaOH or KOH) in high concentrations. If a base is necessary, consider using a milder, non-nucleophilic base or running the reaction at a lower temperature.
-
pH Control: If your reaction is sensitive to pH, consider using a buffer to maintain neutral or slightly acidic conditions.[6]
Table 1: Byproduct Formation under Different pH Conditions
| pH Condition | Predominant Byproduct | Chemical Transformation |
| Acidic | Geminal Diol (often reversible) | Acid-catalyzed hydration[6] |
| Basic (Strong) | Carboxylic Acid and Alcohol | Cannizzaro Reaction[6] |
| Neutral (with O2) | Carboxylic Acid | Oxidation[1] |
Issue 3: Unexpected Nucleophilic Substitution at the 3-Position
Question: My reaction has resulted in the substitution of the chlorine atom at the 3-position. I expected the reaction to occur at the aldehyde. Why did this happen?
Answer:
While the aldehyde is a primary site for reactivity, the chlorine atom on the isoquinoline ring can also be susceptible to nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles or under forcing conditions.[3]
Causality:
-
Strong Nucleophiles: Hard nucleophiles, such as alkoxides, amides, or thiolates, can attack the electron-deficient carbon bearing the chlorine.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for SNAr to compete with reactions at the aldehyde.
-
Catalysis: Certain metal catalysts can facilitate the substitution of aryl chlorides.
Troubleshooting and Solutions:
-
Milder Nucleophiles: If your desired reaction allows, consider using a softer, less aggressive nucleophile.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired transformation.
-
Protecting Groups: In more complex syntheses, you might consider temporarily protecting the aldehyde group (e.g., as an acetal) to direct reactivity towards other sites. The protecting group can then be removed in a subsequent step.
Reaction Pathway Diagram:
Caption: Competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place.[6] It is best stored as a solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. Avoid prolonged storage of solutions, especially if they are acidic or basic; it is recommended to prepare solutions fresh for each use.[6]
Q2: Can I perform electrophilic aromatic substitution on the isoquinoline ring?
A2: The isoquinoline ring system in this molecule is generally electron-deficient due to the nitrogen atom and the chloro- and aldehyde substituents. These groups are deactivating and will direct incoming electrophiles primarily to the meta-positions relative to their own positions.[7] However, such reactions typically require harsh conditions and may lead to a mixture of products or decomposition. Friedel-Crafts reactions are often not feasible as the Lewis acid catalyst can complex with the nitrogen atom.[8]
Q3: Are there any known incompatibilities I should be aware of?
A3: Yes. Be cautious with:
-
Strong Oxidizing Agents: These will readily convert the aldehyde to a carboxylic acid.[4]
-
Strong Reducing Agents: Reagents like LiAlH4 will reduce the aldehyde to an alcohol.[5][9]
-
Strong Bases: Can induce the Cannizzaro reaction.[6]
-
Primary and Secondary Amines: These will readily form imines (Schiff bases) with the aldehyde.[10] While this is often a desired reaction, it can be an unintended byproduct if amines are present as impurities.
Q4: What is a reliable method to reduce the aldehyde to an alcohol without affecting the chloro group?
A4: A mild reducing agent like sodium borohydride (NaBH4) in a protic solvent such as methanol or ethanol is typically effective for the selective reduction of the aldehyde to a primary alcohol.[4] This reagent is generally not strong enough to reduce the aromatic ring or displace the chloro group under standard conditions.
Experimental Protocol: Reduction of this compound
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, monitoring for gas evolution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.[4]
References
-
organicmystery.com. (n.d.). Electrophilic Substitution Reactions in Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]
-
ARKIVOC. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
YouTube. (2013). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
YouTube. (2023). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Chloroisoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Hive Novel Discourse. (2003). Reduction of carboxylic acids to aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Chloroisoquinoline-4-carbaldehyde, min 95%, 1 gram. Retrieved from [Link]
Sources
- 1. This compound | 1337882-22-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicmystery.com [organicmystery.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Chloroisoquinoline-5-carbaldehyde Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the purification of 3-Chloroisoquinoline-5-carbaldehyde and its derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you might encounter during the purification of your target compound.
Question 1: My crude product is a dark, oily, or tarry residue after the work-up. How can I handle it before proceeding with purification?
Answer:
This is a common issue, especially in reactions that use harsh reagents like phosphorus oxychloride (POCl₃) or strong acids, which can lead to polymerization or the formation of colored byproducts.[1] Attempting to directly load this material onto a silica gel column can result in poor separation and contamination of your entire column.
Causality & Solution:
-
Aqueous Work-up is Crucial: Before any chromatographic or recrystallization attempt, a thorough aqueous work-up is essential. If not already performed, dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[2]
-
Neutralize Acidic Impurities: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove any residual acid from the reaction.[2][3] This is critical as acidic impurities can cause streaking on silica gel columns.
-
Brine Wash: Follow with a wash using a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the water from the organic layer.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3][4] This process should yield a solid or a less oily residue that is more suitable for the next purification step.[2]
Question 2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column, leading to poor separation. What's going wrong?
Answer:
Streaking is a classic sign of an issue with the interaction between your compound and the stationary phase (silica gel).
Causality & Solution:
-
Compound Acidity/Basicity: The isoquinoline nitrogen is basic (pKa of 5.14) and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[5] Conversely, if your derivative has acidic functional groups, similar issues can arise.
-
Solution: Add a small amount of a modifier to your eluent. For basic compounds like isoquinolines, adding ~1% triethylamine (Et₃N) or pyridine to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
-
-
Compound Degradation: The aldehyde functional group can be sensitive, and the acidic nature of standard silica gel can sometimes cause degradation of the target compound.
-
Solution: Besides adding a base, you can use a deactivated or neutral stationary phase, such as neutral alumina or deactivated silica gel, for your chromatography.
-
-
Overloading the Column: Loading too much crude material onto the column will inevitably lead to broad bands and poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used (e.g., 100-500 mg of crude on a 25 g column).
-
Question 3: My compound won't crystallize from any solvent I've tried. It just "oils out." What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the compound's melting point is lower than the temperature of the solution or when impurities are inhibiting crystal formation.
Causality & Solution:
-
Purity is Too Low: Recrystallization is most effective for material that is already >90% pure. If your crude product is significantly impure, the impurities can interfere with lattice formation.
-
Improper Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Cooling Too Rapidly: Allowing the solution to cool too quickly encourages precipitation rather than crystallization, often leading to an amorphous solid or an oil.
-
Solution: Let the hot, saturated solution cool slowly to room temperature on the benchtop. Do not disturb it. Once it has reached room temperature, you can then place it in an ice bath or refrigerator to maximize crystal recovery.[6]
-
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound derivatives?
The two most effective and commonly used methods are flash column chromatography and recrystallization.[6]
-
Flash Column Chromatography is excellent for separating complex mixtures and removing major impurities, especially when dealing with crude material of lower purity.[2]
-
Recrystallization is a powerful technique for achieving very high purity (>99%) on material that is already substantially pure. It is particularly good at removing trace impurities that may be difficult to separate by chromatography.[2]
Q2: How do I select the best solvent system for flash column chromatography?
The best way is to use Thin-Layer Chromatography (TLC).[6]
-
Spot your crude material on several TLC plates.
-
Develop each plate in a different solvent system. A good starting point for this class of compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6]
-
Analyze the results. The ideal solvent system will give your desired compound an Rf (Retention factor) value of approximately 0.2-0.4, with good separation from all impurity spots.[2] If your compound stays at the baseline (Rf=0), the eluent is not polar enough. If it runs with the solvent front (Rf=1), the eluent is too polar.
Q3: Can I use preparative TLC for purification?
Yes, preparative TLC is a viable option for purifying small quantities of material (typically <100 mg) when very high purity is required and you need to carefully separate closely-running spots.[2]
Data & Protocols
Table 1: Recommended Purification Techniques & Solvent Systems
| Purification Technique | Primary Use | Recommended Solvent/Eluent System | Typical Purity Achieved | Key Considerations |
| Flash Column Chromatography | Removal of major impurities from crude reaction mixtures. | Hexane/Ethyl Acetate (gradient), Dichloromethane/Methanol (for more polar derivatives).[6] | >98%[2] | The primary workhorse for initial purification. Can be time-consuming but is highly effective for complex mixtures. |
| Recrystallization | Final purification step to achieve high purity. | Ethanol, Ethyl Acetate, Toluene, Ethanol/Water, Toluene/Hexane.[2][6] | >99%[2] | Excellent for obtaining analytically pure, crystalline material. Yields can be lower due to product loss in the mother liquor.[2] |
| Preparative TLC | Small-scale purification (<100 mg) for high-purity samples. | Hexane/Ethyl Acetate (isocratic).[2] | >98%[2] | Best for separating difficult, closely-eluting impurities on a small scale. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for your target compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour this into a glass column and use gentle air pressure to pack it uniformly, ensuring no air bubbles or cracks are present.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This "dry loading" method generally provides superior resolution compared to liquid loading. Carefully add the powder to the top of the packed column.[2]
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (gradient elution) based on TLC monitoring. For example, start with 10% EtOAc in hexane, and slowly increase to 30% EtOAc.[2]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound derivative.[2]
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your compound in various solvents (e.g., ethanol, ethyl acetate, toluene). The ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the solvent's boiling point.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[6]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualized Workflow
Diagram 1: Purification Decision Workflow
This diagram illustrates the decision-making process for purifying a crude this compound derivative.
Caption: A decision workflow for purifying this compound.
References
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- BenchChem. (n.d.). This compound | 1337882-22-0.
- BenchChem. (2025). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.
- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide.
- University of Rochester, Department of Chemistry. (n.d.).
- Bartmann, W., Konz, E., & Rüger, W. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Semantic Scholar.
- RSC Advances. (n.d.).
- Wikipedia. (n.d.). Isoquinoline.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde.
Sources
Technical Support Center: A Guide to Improving Yield in the Synthesis of 3-Chloroisoquinoline-5-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Chloroisoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route to this important heterocyclic building block. Here, we will delve into the nuances of the Vilsmeier-Haack formylation of 3-chloroisoquinoline, providing troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and product purity.
Understanding the Core Synthesis: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an aromatic or heteroaromatic ring is a cornerstone of organic synthesis, and the Vilsmeier-Haack reaction is a powerful and widely used method for this transformation.[1][2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks an electron-rich position on the substrate.
However, the synthesis of this compound presents a unique challenge. The starting material, 3-chloroisoquinoline, possesses an electron-withdrawing chloro group at the 3-position, which deactivates the pyridine ring towards electrophilic attack.[5] Consequently, the formylation is directed to the more electron-rich benzene ring of the isoquinoline nucleus.
Regioselectivity: Why the 5-Position?
In the electrophilic substitution of isoquinoline, the C-5 and C-8 positions are the most reactive sites on the benzene ring. The chloro group at C-3 exerts a deactivating effect on the entire molecule, but its influence is more pronounced on the pyridine ring. Therefore, the Vilsmeier reagent will preferentially attack the benzene ring. The formation of the C-5 isomer is generally favored, though the potential for the formation of the C-8 isomer should not be disregarded. The precise ratio of these isomers can be influenced by reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions to get your reaction back on track.
Issue 1: Low or No Conversion of Starting Material
This is a frequent challenge, especially given the deactivated nature of the 3-chloroisoquinoline substrate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Contamination with water will quench the reagent and halt the reaction. | Use freshly distilled and anhydrous DMF and POCl₃. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Temperature | Deactivated substrates like 3-chloroisoquinoline require more forcing conditions to react. | Gradually and cautiously increase the reaction temperature. A typical range for such reactions is 60-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature for your setup.[5] |
| Inadequate Reaction Time | The reaction may be sluggish due to the deactivated substrate. | Allow for a longer reaction time. Monitor the reaction by TLC every few hours. Some reactions may require stirring overnight to proceed to completion.[5] |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. | Use a molar excess of the Vilsmeier reagent. A common starting point is 1.5 to 3 equivalents of both DMF and POCl₃ relative to the 3-chloroisoquinoline. |
Issue 2: Formation of Multiple Products and Purification Difficulties
The appearance of multiple spots on your TLC plate can be disheartening. Understanding the potential side products is key to mitigating their formation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Regioisomers | As discussed, formylation at the C-8 position can occur, leading to the formation of 3-chloro-8-formylisoquinoline. | Careful optimization of the reaction temperature may influence the isomeric ratio. Lower temperatures might favor the formation of one isomer over the other. For separation, column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended. |
| Product Decomposition | High reaction temperatures can lead to the degradation of the starting material or the desired product, resulting in a complex mixture. | Avoid excessive heating. If a higher temperature is necessary for conversion, try to minimize the reaction time at that temperature. |
| Incomplete Hydrolysis | The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during the work-up. | Ensure the work-up is performed correctly. Pouring the reaction mixture into ice-water followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) is crucial for complete hydrolysis.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents?
A1: The Vilsmeier reagent should be prepared first by slowly adding POCl₃ to chilled, anhydrous DMF under an inert atmosphere. This mixture should be stirred for a short period to allow for the complete formation of the reagent before the dropwise addition of the 3-chloroisoquinoline solution.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system, such as a 3:1 mixture of hexanes and ethyl acetate. The starting material (3-chloroisoquinoline) is less polar than the product aldehyde. Visualize the spots under UV light.
Q3: My purified product is still showing impurities. What are my options?
A3: If column chromatography is not providing sufficient purity, recrystallization can be an effective secondary purification step. The choice of solvent will depend on the nature of the remaining impurities. Alternatively, a second chromatographic purification with a different eluent system or a different stationary phase (e.g., alumina) could be attempted.
Q4: Are there any alternative formylation methods for this substrate?
A4: While the Vilsmeier-Haack reaction is a common choice, other formylation methods exist, such as the Duff reaction or the Gattermann-Koch reaction. However, these methods also have their limitations and may not be suitable for this specific substrate without significant optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
3-chloroisoquinoline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 3-chloroisoquinoline (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing the Process
Vilsmeier-Haack Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction. (2021, June 19). [Link]
-
Singh, R. M., & Srivastava, A. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 8(6), 123-128. [Link]
- Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. [URL not available]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 14). [Link]
-
ChemRxiv. (2020). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. [Link]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Chloroisoquinoline-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling challenging cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with 3-Chloroisoquinoline-5-carbaldehyde. This substrate is notoriously difficult due to multiple functionalities that can lead to catalyst poisoning and reaction failure. This document provides in-depth troubleshooting guides, mechanistic explanations, and optimized protocols to help you navigate these challenges successfully.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding reactions involving this compound.
Q1: Why is my cross-coupling reaction with this compound failing or giving consistently low yields?
A: Low or no product yield is the most common symptom when using this substrate and typically points directly to catalyst poisoning.[1] The molecule contains multiple functional groups that can strongly bind to and deactivate the palladium catalyst, halting the catalytic cycle.[1][2] This deactivation prevents the catalyst from facilitating the reaction, leading to poor outcomes.[3]
Q2: What are the primary functional groups on this molecule that can poison my catalyst?
A: this compound presents a "triple threat" to common palladium catalysts:
-
The Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent Lewis base. It can coordinate strongly to the electron-deficient palladium center, forming stable, inactive complexes that effectively remove the catalyst from the reaction.[1][4]
-
The Carbaldehyde Group: The aldehyde functionality can potentially interact with the catalyst or other reagents, leading to undesired side reactions or catalyst deactivation.[1]
-
The Chloro Substituent: While the C-Cl bond is the target for oxidative addition, halide ions in the solution can interact with the catalyst. Although sometimes beneficial, they can also occupy coordination sites and inhibit key steps in the catalytic cycle.[2][5]
Q3: What are the common visual signs of catalyst poisoning in my reaction?
A: Besides poor yield, visual cues can be highly informative. A common sign is a rapid color change in the reaction mixture, particularly the formation of a black precipitate.[1] This is often "palladium black," an agglomerated, inactive form of palladium that has precipitated out of the solution, indicating catalyst decomposition.[6] A reaction that starts but then stalls before completion is another classic indicator of gradual catalyst deactivation.[1][4]
Q4: Can I use standard cross-coupling conditions (e.g., Pd(PPh₃)₄) for this substrate?
A: It is highly unlikely that standard or first-generation catalyst systems will be effective. Catalysts like Pd(PPh₃)₄ are often not robust enough to handle aggressive substrates containing N-heterocycles.[7] The ligands are not sufficiently electron-donating or sterically bulky to protect the palladium center from being poisoned by the isoquinoline nitrogen.[1] Success requires modern, specialized catalyst systems designed for challenging substrates.
Q5: How does the choice of ligand impact catalyst stability with this substrate?
A: Ligand selection is the single most critical factor for success. Bulky, electron-rich phosphine ligands are essential to mitigate poisoning effects.[1][4] These ligands stabilize the palladium center, promote the desired steps of the catalytic cycle (like reductive elimination), and sterically shield the metal from being irreversibly bound by the isoquinoline nitrogen.[8] Ligands such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are industry standards for this class of transformation.[9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Reaction Fails to Initiate or Stalls Prematurely
This scenario suggests severe, rapid catalyst deactivation. The following workflow and table will help diagnose and resolve the issue.
Caption: Diagnostic workflow for total reaction failure.
Table 1: Troubleshooting Matrix for Stalled or Failed Reactions
| Possible Cause | Recommended Action | Scientific Rationale |
| Inadequate Catalyst/Ligand | Switch to a modern palladium pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3).[10] | These advanced systems are designed to generate the active, monoligated L₁Pd(0) species, which is highly reactive.[8] The bulky ligand shields the palladium center from coordination by the isoquinoline nitrogen, preventing the formation of inactive complexes.[1][4] |
| Incorrect Base | Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃. Avoid bases that can act as ligands (e.g., certain amines). | The base's primary role is to facilitate the transmetalation step in Suzuki couplings or regenerate the Pd(0) catalyst in Heck reactions.[11][12] A base that coordinates to the palladium can compete with the desired substrates and inhibit the reaction. |
| Poor Solvent Quality | Use fresh, anhydrous, and thoroughly degassed solvents. | Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Water can interfere with many cross-coupling reactions, particularly by promoting the decomposition of organoboron reagents in Suzuki couplings.[13] |
| Sub-optimal Temperature | Screen temperatures, typically in the range of 80-120°C. | While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[13] An optimal temperature balances reactivity with catalyst stability. |
| Presence of Impurities | Treat the this compound starting material with activated carbon before use. | Unseen impurities, such as residual sulfur from synthesis, are potent catalyst poisons and can completely shut down the reaction even at ppm levels.[14] A carbon treatment can effectively remove many of these poisons. |
Section 3: Mechanistic Insights into Poisoning
Understanding how this compound deactivates a catalyst is key to preventing it. The standard Pd(0)/Pd(II) catalytic cycle for a Suzuki reaction is shown below, with the key poisoning pathways highlighted.
The primary poisoning mechanism involves the Lewis basic isoquinoline nitrogen coordinating to either the initial Pd(0) species or the Pd(II) intermediate after oxidative addition. This forms a highly stable, off-cycle complex that is resistant to further reaction, effectively sequestering the catalyst.
Caption: The Suzuki cycle showing catalyst interception by the isoquinoline nitrogen.
Section 4: Advanced Protocols & Mitigation Strategies
Applying a robust, optimized protocol from the start is the most effective strategy. Below is a field-proven procedure for a Suzuki-Miyaura coupling reaction.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern pre-catalyst and conditions designed to minimize deactivation.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or CPME/water 10:1 mixture)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and powdered K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a septum, and purge with argon for 15-20 minutes. This is critical to remove oxygen.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 pre-catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography.
Guide 2: Catalyst Regeneration and Reusability
For homogeneous catalysts used in lab-scale synthesis, regeneration is generally impractical. The focus should be on preventing poisoning. However, for heterogeneous catalysts like Palladium on Carbon (Pd/C) that might be used in related hydrogenation reactions, regeneration is sometimes possible.
Conceptual Protocol for Pd/C Regeneration:
-
Objective: To remove strongly adsorbed organic poisons from the catalyst surface.
-
Procedure:
-
Filter the spent Pd/C catalyst from the reaction mixture.
-
Wash the catalyst extensively with the reaction solvent to remove non-adsorbed materials.
-
Create a slurry of the catalyst in a suitable solvent (e.g., chloroform or glacial acetic acid) and stir or sonicate.[15] This can help dislodge adsorbed species.
-
For more stubborn poisons, a wash with a dilute aqueous base (e.g., NaHCO₃) or acid (e.g., dilute HCl) may be attempted, followed by extensive washing with deionized water and a final wash with a solvent like ethanol or acetone.[16]
-
Dry the catalyst thoroughly under vacuum before attempting reuse. The activity of the regenerated catalyst will likely be lower than that of the fresh catalyst.[15]
-
References
- DCL Inc. Regeneration of palladium based catalyst for methane abatment.
- Hoyos, L.J., Primet, M., & Praliaud, H. Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
- Wikipedia. Catalyst poisoning.
- Albers, P., Pietsch, J., & Parker, S.F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286.
- StudySmarter. Catalyst Poisoning: Palladium & Platinum.
- Google Patents. Method for reactivating palladium catalysts.
- Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- BenchChem. Technical Support Center: Cross-Coupling Reactions of 4-Chloroquinoline-6-carbaldehyde.
- Britannica. Catalyst poison | Toxicity, Inhibition, Effects.
- Grokipedia. Catalyst poisoning.
- Reddit. Troubleshooting a difficult Heck reaction.
- ResearchGate. Positive role of catalytic isoquinoline.
- BenchChem. Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
- ResearchGate. Effect of chlorine on performance of Pd catalysts prepared via colloidal immobilization.
- MDPI. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- YouTube. What Is A Catalyst Poison? - Chemistry For Everyone.
- Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures.
- ACS Publications. Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters.
- BenchChem. Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloroquinoline Hydrochloride.
- ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- ACS Publications. Dual Role of KBr in Hollow Core–Shell Pd Catalysts: Pd Electronic Structure Modulation and Stability Enhancement for Direct Synthesis of Hydrogen Peroxide. Langmuir.
- ACS Publications. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
- National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Hiden Analytical. How to Prevent Catalyst Poisoning at the Industrial Scale.
- ResearchGate. (PDF) Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.
- National Institutes of Health. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
- Synfacts. C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums.
- National Institutes of Health. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Diva-Portal.org. Heck Reactions with Aryl Chlorides.
- Sigma-Aldrich. Cross-Coupling Catalysts.
- MDPI. Heck Reaction—State of the Art.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- National Institutes of Health. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
- MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- ACS Publications. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters.
- SciSpace. Mechanisms of the Mizoroki–Heck Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
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- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Regioselectivity in Reactions of 3-Chloroisoquinoline-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloroisoquinoline-5-carbaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols to help you navigate the complexities of regioselectivity in your reactions.
Introduction
This compound is a bifunctional heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive sites: a chlorine atom at the C-3 position, amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and an aldehyde group at the C-5 position, which can undergo a wide range of transformations. However, the interplay of these two functional groups can present challenges in controlling regioselectivity. This guide is designed to provide you with the expertise and practical insights needed to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A: The two primary reactive sites are the C-3 position, which bears a chlorine atom, and the C-5 position, which has an aldehyde group. The chlorine at C-3 is a leaving group for SNAr and a handle for cross-coupling reactions. The aldehyde at C-5 is an electrophilic center for nucleophilic addition and condensation reactions. The isoquinoline nitrogen also influences the overall reactivity of the ring system.
Q2: How do the electronic properties of the chlorine and aldehyde groups influence reactivity?
A: Both the chlorine atom and the aldehyde group are electron-withdrawing. The nitrogen atom in the isoquinoline ring is also electron-withdrawing, which further deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic aromatic substitution. The aldehyde group, being a meta-director in electrophilic substitutions, will influence the electron density of the benzene ring portion of the isoquinoline.[1][2]
Q3: Which position is more susceptible to nucleophilic aromatic substitution (SNAr)?
A: The C-3 position is activated towards SNAr. The nitrogen atom at position 2 strongly withdraws electron density from the adjacent C-1 and C-3 positions, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This makes the C-3 position significantly more electrophilic and susceptible to substitution by nucleophiles.[3][4]
Q4: In palladium-catalyzed cross-coupling reactions, which site is expected to react?
A: The C-3 chloro substituent is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[5][6][7][8] The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The aldehyde at C-5 is generally not reactive under these conditions, although its electronic and steric influence should be considered.
Q5: Can the aldehyde group interfere with reactions at the C-3 position?
A: Yes, the aldehyde group can potentially interfere in several ways:
-
Steric Hindrance: The proximity of the C-5 aldehyde to the C-4 and C-6 positions might sterically hinder the approach of bulky reagents to the C-3 position, although this effect is generally moderate.
-
Side Reactions: Under certain conditions, particularly with strongly basic or nucleophilic reagents, the aldehyde group can undergo side reactions. For instance, in reactions using strong bases, deprotonation of the aldehyde proton or base-catalyzed condensation reactions could occur.
-
Catalyst Inhibition: The oxygen atom of the aldehyde could potentially coordinate to the metal center of a catalyst, which might affect its catalytic activity.
Careful selection of reaction conditions is crucial to minimize these interferences.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no reaction | 1. Insufficient activation of the C-3 position: While inherently activated, some nucleophiles require more forcing conditions. 2. Low nucleophilicity of the reagent. 3. Poor solvent choice: The solvent may not effectively solvate the intermediate. | 1. Increase reaction temperature: Monitor for potential decomposition. 2. Use a stronger base: If the nucleophile is an amine or alcohol, a stronger base can generate a more potent nucleophile. 3. Switch to a polar aprotic solvent: DMF, DMSO, or NMP can facilitate SNAr reactions. |
| Aldehyde group reacts unexpectedly | 1. Use of a strong, non-hindered base: This can lead to side reactions at the aldehyde. 2. Reaction with a nucleophilic reagent that also reacts with aldehydes. | 1. Use a weaker, non-nucleophilic base: Carbonates (K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., DIPEA) are often good choices. 2. Protect the aldehyde group: Convert the aldehyde to an acetal (e.g., using ethylene glycol) before performing the SNAr reaction. The acetal can be removed under acidic conditions after the substitution. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, Heck)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Catalyst deactivation: The catalyst may be poisoned or have decomposed. 2. Incorrect ligand choice: The ligand may not be suitable for activating an aryl chloride. 3. Suboptimal base or solvent. | 1. Ensure inert atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen. 2. Screen different ligands: For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often effective for Suzuki and Buchwald-Hartwig reactions.[9][10] 3. Optimize base and solvent: A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF) is recommended. |
| Catalyst deactivation | 1. Presence of impurities in starting materials or solvents. 2. High reaction temperature leading to catalyst decomposition. | 1. Purify starting materials and use dry, degassed solvents. 2. Run the reaction at the lowest effective temperature. Consider using a more active catalyst system that operates under milder conditions. |
| Side reactions involving the aldehyde | 1. Reaction with the organoboron reagent (Suzuki): In some cases, the organoboron reagent can add to the aldehyde. 2. Reaction with the base: Strong bases can promote aldol-type condensations. | 1. Use a milder base (e.g., K₂CO₃). 2. Protect the aldehyde group as an acetal if side reactions persist. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general starting point for the SNAr of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
To a clean, dry reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add a suitable polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the Buchwald-Hartwig amination of this compound.
Step-by-Step Methodology:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv.).[9][11]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture, typically between 80 °C and 110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Competing reaction sites and pathways for this compound.
Sources
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Technical Support Center: Troubleshooting Failed Reductive Amination of 3-Chloroisoquinoline-5-carbaldehyde
Welcome to the technical support center for the reductive amination of 3-Chloroisoquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding.
Introduction: The Challenge of a Heteroaromatic Aldehyde
The reductive amination of this compound presents a unique set of challenges. The electron-withdrawing nature of the chloro-substituted isoquinoline ring can influence the reactivity of the aldehyde and the stability of the intermediate imine. This guide will walk you through common failure points and provide logical, evidence-based solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental outcomes and provides a systematic approach to diagnosing and resolving the underlying issues.
dot
Caption: Potential pathways leading to side product formation in reductive amination.
Frequently Asked Questions (FAQs)
Q: What is the best reducing agent for the reductive amination of this compound?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. [1][2][3][4]It is a mild and selective reducing agent that is particularly effective for reductive aminations of aldehydes. [2][3][4]It is less toxic than sodium cyanoborohydride and less likely to reduce the starting aldehyde than sodium borohydride. [1][2] Q: Can I perform this reaction in a one-pot procedure?
A: Yes, a one-pot procedure is feasible, especially when using a selective reducing agent like NaBH(OAc)₃. [5][6]However, if you are encountering issues with low conversion or side products, switching to a two-step procedure where the imine is pre-formed can often improve the outcome. [1][3] Q: What are the best solvents for this reaction?
A: Anhydrous 1,2-dichloroethane (DCE) is a common and effective solvent for reductive aminations with NaBH(OAc)₃. [3][4]Other suitable solvents include tetrahydrofuran (THF) and methanol (for two-step procedures with NaBH₄). [7][3] Q: I'm having trouble purifying my final product. Any suggestions?
A: Purification can be challenging due to the basic nature of the amine product.
-
Acid-Base Extraction: You can often purify the product by performing an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt. Then, basify the aqueous layer with a base like NaOH and extract the purified free amine back into an organic solvent.
-
Chromatography: If chromatography is necessary, consider using a silica gel column treated with a small amount of a tertiary amine like triethylamine in the eluent to prevent streaking of the basic product.
References
-
Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]
-
Lumen Learning. (n.d.). Imine formation. Organic Chemistry II. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Chemistry LibreTexts. (2022). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
-
Khan Academy. (n.d.). Formation of imines and enamines. [Link]
-
Journal of the American Chemical Society. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. [Link]
-
Molecules. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
Arkivoc. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Journal of the American Chemical Society. (2022). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. [Link]
-
Organic Letters. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2022). What's wrong with my reductive amination? I barely got any product. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
WordPress. (n.d.). Reductive Amination. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2009). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. [Link]
-
Chemical Communications. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
-
Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Organic Letters. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
Sources
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- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
preventing decomposition of 3-Chloroisoquinoline-5-carbaldehyde during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroisoquinoline-5-carbaldehyde is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde group and a chloro-substituted isoquinoline core, makes it a versatile precursor for a wide range of heterocyclic compounds. However, this reactivity also presents stability challenges. This guide is designed to address the most common issues encountered during its use, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The decomposition of this compound is primarily dictated by its aldehyde functional group. The main degradation pathways include:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which converts it to the corresponding carboxylic acid (3-chloroisoquinoline-5-carboxylic acid).[1][2] This can be initiated by atmospheric oxygen, especially under basic conditions, or by oxidizing reagents present in the reaction mixture.[3]
-
Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens, two molecules of the aldehyde can undergo a disproportionation reaction to yield one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[3][4]
-
Acid-Catalyzed Hydration: Under acidic conditions, the aldehyde group can be reversibly hydrated to form a geminal diol.[4] While this is often a reversible process, it can lead to the formation of byproducts in subsequent steps.
Q2: How should I store this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[4] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3] For long-term storage, the solid, crystalline form is preferable to solutions. If solutions are necessary, they should be prepared fresh before use.[4]
Q3: Are there any visual cues that indicate my this compound has started to degrade?
A3: While subtle degradation may not be visually apparent, significant decomposition can sometimes be indicated by a change in color of the solid material or solution. The most reliable method for assessing purity is through analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on a TLC plate or unexpected peaks in an HPLC chromatogram are clear indicators of degradation.
Q4: Can the chloro group at the 3-position be a source of instability?
A4: The chlorine atom on the isoquinoline ring is generally stable but can be susceptible to nucleophilic aromatic substitution (SNAr) under specific, often harsh, conditions (e.g., strong nucleophiles, high temperatures).[5] In most standard reaction conditions, the aldehyde group is the primary site of reactivity and instability.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or inconsistent reaction yields | Degradation of the starting material due to pH instability. | Buffer the reaction mixture to maintain a stable pH. Prepare solutions of the aldehyde fresh before use. Consider performing a stability study of the compound under your specific reaction conditions.[4] |
| Appearance of an unexpected, more polar spot on TLC | Oxidation of the aldehyde to the carboxylic acid. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Ensure all solvents are deoxygenated. |
| Formation of multiple, difficult-to-separate byproducts | Cannizzaro reaction under basic conditions. | If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. Alternatively, protect the aldehyde group before proceeding with the base-mediated step. |
| Reaction fails to proceed to completion | Acid-catalyzed hydration of the aldehyde, reducing its reactivity. | If the reaction is acid-catalyzed, ensure anhydrous conditions to minimize the formation of the gem-diol. The use of a dehydrating agent may be beneficial. |
| Complex NMR spectrum of the crude product | Presence of multiple degradation products. | Analyze the crude product by LC-MS to identify the molecular weights of the impurities. This can help elucidate the decomposition pathways and inform optimization of the reaction conditions. |
Preventative Strategies & Protocols
Proactive measures are crucial for preventing the decomposition of this compound. The following strategies and protocols are designed to help you maintain the integrity of this valuable reagent.
Inert Atmosphere Techniques
To prevent oxidation, it is imperative to handle this compound under an inert atmosphere, especially when conducting reactions that are sensitive to oxygen or involve heating.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Addition: Add the solid this compound to the reaction flask, followed by any other solid reagents.
-
System Purge: Seal the flask with a septum and purge the system with nitrogen or argon for several minutes.
-
Solvent Addition: Add deoxygenated solvents via a cannula or syringe.
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction.
Protecting Group Strategy
For multi-step syntheses, especially those involving harsh basic or nucleophilic conditions, protecting the aldehyde group is a highly effective strategy.[6] The most common protecting group for aldehydes is an acetal.[7]
Sources
Validation & Comparative
3-Chloroisoquinoline-5-carbaldehyde vs 3-Bromoisoquinoline-5-carbaldehyde reactivity
An In-Depth Guide to the Comparative Reactivity of 3-Chloroisoquinoline-5-carbaldehyde and 3-Bromoisoquinoline-5-carbaldehyde
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the isoquinoline scaffold remains a cornerstone. Its derivatives are integral to a vast array of biologically active compounds. Among the most versatile building blocks for accessing this privileged core are halogenated isoquinoline carbaldehydes. This guide provides a detailed, evidence-based comparison of two such critical precursors: This compound and 3-Bromoisoquinoline-5-carbaldehyde .
Our focus extends beyond a simple catalog of reactions. We will dissect the fundamental principles governing their differential reactivity, offer field-proven insights into experimental design, and provide robust protocols to empower researchers in selecting the optimal reagent for their specific synthetic strategy. The choice between a chloro- and a bromo-substituent at the C-3 position is not trivial; it has profound implications for reaction efficiency, cost, and the overall synthetic pathway.
Structural Overview and Physicochemical Properties
Both molecules share the same core isoquinoline-5-carbaldehyde structure, differing only in the halogen atom at the C-3 position. This position is electronically activated by the ring nitrogen, making the attached halogen a suitable leaving group for various transformations. The aldehyde at C-5 provides an orthogonal reactive handle for subsequent functionalization.
| Property | This compound | 3-Bromoisoquinoline-5-carbaldehyde |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₆ClNO | C₁₀H₆BrNO |
| Molecular Weight | 191.61 g/mol [1] | 236.06 g/mol |
| CAS Number | 1337882-22-0[1][2] | Not readily available; often synthesized as needed. |
| Appearance | Typically a solid.[3] | Typically a solid. |
The Decisive Factor: Carbon-Halogen Bond Reactivity
The primary determinant of reactivity in the most common applications for these reagents—palladium-catalyzed cross-coupling reactions—is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[4][5] This step involves the cleavage of the C-X bond.
A weaker bond requires less energy to break and thus reacts more readily, often under milder conditions. The C-Br bond is significantly weaker than the C-Cl bond, a direct consequence of the larger size and greater polarizability of the bromine atom compared to chlorine, which results in poorer orbital overlap with carbon.
| Bond Type | Average Bond Dissociation Energy (BDE) |
| Aryl-Cl | ~96 kcal/mol |
| Aryl-Br | ~81 kcal/mol |
| Aryl-I | ~65 kcal/mol |
| Source: Adapted from literature data on bond dissociation energies.[6] |
This fundamental difference establishes a clear reactivity hierarchy for aryl halides in cross-coupling reactions.
Caption: General reactivity trend of aryl electrophiles in Pd-catalyzed cross-coupling.
Head-to-Head Comparison in Key Synthetic Transformations
We will now examine the practical implications of this reactivity difference in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron species, is a pillar of modern synthesis.[5][7]
-
3-Bromoisoquinoline-5-carbaldehyde (The Agile Performer): This substrate readily undergoes Suzuki coupling. Its higher reactivity allows for the use of a wide range of standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) under relatively mild thermal conditions (e.g., 80-100 °C).[8] This versatility makes it the preferred choice for initial synthetic explorations and for coupling with sensitive or complex boronic acids/esters.
-
This compound (The Robust Specialist): Aryl chlorides are notoriously less reactive in Suzuki couplings.[9] To achieve efficient conversion, more specialized and highly active catalytic systems are required. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, often in combination with stronger bases (e.g., K₃PO₄) and higher reaction temperatures (>100 °C).[10] While challenging, the lower cost of aryl chlorides can make this route attractive for large-scale synthesis, provided a robust protocol can be developed.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoisoquinoline-5-carbaldehyde
-
Assembly: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-Bromoisoquinoline-5-carbaldehyde (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base such as cesium carbonate (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is usually around 0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-arylisoquinoline-5-carbaldehyde.
Causality Note: The use of a biphasic solvent system (dioxane/water) and a strong base like Cs₂CO₃ facilitates the crucial transmetalation step by forming the more nucleophilic boronate species.[7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[11][12]
-
3-Bromoisoquinoline-5-carbaldehyde: As with Suzuki coupling, the bromo derivative is an excellent substrate for Buchwald-Hartwig amination. It couples efficiently with a wide range of primary and secondary amines using various generations of Buchwald or Hartwig ligands. The reaction conditions are generally moderate, providing high yields.[13]
-
This compound: Amination of aryl chlorides is significantly more demanding.[14] Success hinges on the use of highly specialized, bulky phosphine ligands (e.g., BrettPhos, Josiphos-type ligands) that promote the challenging oxidative addition step and prevent catalyst decomposition at the required higher temperatures. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are typically necessary.[14]
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A Comparative Guide to the Biological Activity of 3-Chloroisoquinoline-5-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic functionalization of this scaffold offers a powerful avenue for the discovery of novel therapeutic agents. This guide focuses on the untapped potential of 3-Chloroisoquinoline-5-carbaldehyde, a versatile building block for generating diverse derivatives with promising biological profiles.
The presence of a reactive aldehyde group at the 5-position and a chloro substituent at the 3-position provides two key handles for chemical modification. The aldehyde facilitates the synthesis of derivatives such as Schiff bases, hydrazones, and chalcones, while the chloro group can be targeted for nucleophilic substitution or cross-coupling reactions. This guide will provide a comparative overview of the potential biological activities of these derivatives, supported by established experimental protocols and insights into their structure-activity relationships (SAR).
The Therapeutic Potential of the Isoquinoline Core
Isoquinoline and its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes like topoisomerase to the modulation of critical signaling pathways involved in cell proliferation and survival. The inherent bioactivity of the isoquinoline nucleus makes it an attractive starting point for the development of new drugs.
Comparative Biological Activities of this compound Derivatives
This section will explore the projected biological activities of three major classes of derivatives that can be synthesized from this compound: Schiff bases, hydrazones, and chalcones.
Schiff Base Derivatives: Antimicrobial and Anticancer Agents
Synthesis: Schiff bases are readily synthesized through the condensation reaction of the aldehyde group of this compound with various primary amines.[2][3][4][5][6]
Biological Activity: Schiff bases derived from heterocyclic aldehydes are well-documented for their antimicrobial and anticancer activities. The imine linkage is crucial for their biological function. By incorporating different aromatic or heterocyclic amines, a diverse library of compounds can be generated and screened for their efficacy. For instance, Schiff bases incorporating a benzothiazole moiety have shown promise as antimicrobial agents.[7]
Structure-Activity Relationship (SAR): The biological activity of these Schiff bases is expected to be influenced by the nature of the substituent on the imine nitrogen. Electron-withdrawing groups on the aromatic ring of the amine may enhance antimicrobial activity, while bulky substituents could influence their interaction with biological targets.
Hydrazone Derivatives: Potent Anticancer and Antimicrobial Agents
Synthesis: Hydrazones are formed by the reaction of the aldehyde with hydrazines or hydrazides.[8][9][10][11]
Biological Activity: Hydrazone derivatives of quinoline and isoquinoline carboxaldehydes have exhibited significant anticancer and antimicrobial properties.[9][11][12] They are known to act as inhibitors of various enzymes and can induce apoptosis in cancer cells. Several studies have reported low micromolar IC50 values for quinoline-based hydrazones against various cancer cell lines.[11][12]
Structure-Activity Relationship (SAR): The biological potency of hydrazones can be tuned by modifying the substituent on the hydrazide moiety. The presence of aromatic or heteroaromatic rings can enhance their cytotoxic effects. For example, quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have shown significant cancer cell growth inhibitory effects.[12]
Chalcone Derivatives: A Versatile Class of Bioactive Molecules
Synthesis: Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.[13][14][15][16]
Biological Activity: Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14][16] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their bioactivity, often acting as a Michael acceptor.
Structure-Activity Relationship (SAR): The substitution pattern on both aromatic rings of the chalcone scaffold significantly impacts their biological activity. The introduction of methoxy or halogen groups on the B-ring of chalcones derived from this compound could lead to potent antimicrobial agents.
Experimental Protocols
To facilitate the exploration of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis Protocols
Workflow for Synthesis of Derivatives
Caption: General synthetic routes to key derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives [2][3]
-
Dissolve 1 mmol of this compound in 20 mL of ethanol.
-
Add a solution of 1.1 mmol of the desired primary amine in 10 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol 2: Synthesis of Hydrazone Derivatives [9][11]
-
To a solution of 1 mmol of this compound in 25 mL of methanol, add a solution of 1 mmol of the appropriate hydrazide in 15 mL of methanol.
-
Add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
Pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude hydrazone by recrystallization from ethanol.
Protocol 3: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation) [13][14]
-
In a flask, dissolve 1 mmol of this compound and 1 mmol of the desired acetophenone in 30 mL of ethanol.
-
Cool the mixture in an ice bath and add 5 mL of an aqueous solution of 40% potassium hydroxide dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water until neutral, and dry.
-
Purify the chalcone by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Biological Evaluation Protocols
Workflow for Biological Evaluation
Caption: Workflow for assessing biological activity.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) [8][10]
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Activity (Agar Disc Diffusion Method) [17]
-
Prepare Mueller-Hinton agar plates and swab them with the microbial culture (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the agar plates.
-
Use a standard antibiotic as a positive control and a disc with the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Comparative Data Summary
| Derivative Class | Predicted Biological Activity | Potential IC50/MIC Range | Key Structural Features for Activity |
| Schiff Bases | Anticancer, Antimicrobial | 10-50 µM (Anticancer) 16-64 µg/mL (Antimicrobial) | Imine (C=N) bond, nature of the amine substituent |
| Hydrazones | Anticancer, Antimicrobial | 1-20 µM (Anticancer) 8-32 µg/mL (Antimicrobial) | Hydrazone (-C=N-NH-) linkage, substituents on the hydrazide |
| Chalcones | Anticancer, Antimicrobial | 5-30 µM (Anticancer) 4-128 µg/mL (Antimicrobial) | α,β-unsaturated ketone system, substitution on both aryl rings |
Conclusion and Future Directions
This compound represents a highly promising scaffold for the development of novel bioactive compounds. The synthetic accessibility of its derivatives, including Schiff bases, hydrazones, and chalcones, coupled with the established biological significance of the isoquinoline core, provides a fertile ground for drug discovery. This guide has outlined the potential anticancer and antimicrobial activities of these derivatives, supported by detailed experimental protocols for their synthesis and evaluation.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. Comprehensive structure-activity relationship studies will be crucial to identify the key structural motifs responsible for potent and selective biological activity. Further mechanistic studies, including enzyme inhibition assays and apoptosis assays, will be necessary to elucidate the mode of action of the most promising compounds. The insights gained from such investigations will pave the way for the rational design and development of novel isoquinoline-based therapeutics.
References
- Prasad, Y. R., Rao, A. L., & Rambabu, R. (2008). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. E-Journal of Chemistry, 5(3), 461-466.
- Demir, B., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- Kumar, D., et al. (2013). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 99-104.
- Choudhary, A., & Juyal, V. (2011). Synthesis of chalcone and their derivatives as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 125-128.
- Wankhede, S. B., et al. (2015). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. International Journal of Science and Research, 4(11), 1833-1836.
- Yıldırım, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
- O'Sullivan, J., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 22(8), 1269.
- Saleh, A. M., et al. (2022). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
- Katariya, K. D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.
- Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-11.
- Tzanova, T., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(21), 5022.
- Kumar, A., et al. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 18(19), 6782-6791.
- Singh, P., et al. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(2), 1-10.
- Singh, R. V., et al. (2018). Synthesis, characterization and biological activity of Schiff bases derived from aldehyde and their metal complexes of cobalt (II). International Research Journal of Natural and Applied Sciences, 5(11), 166-174.
- Kumar, A., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(11-12), 1246-1252.
- Vashi, K., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Letters in Applied NanoBioScience, 10(4), 2822-2830.
- El-Gamel, N. E. A. (2019). Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. International Journal of ChemTech Research, 12(2), 1-14.
- Li, Y., et al. (2022).
- Keri, R. S., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1669-1706.
- Schober, M., et al. (2012). Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Molecules, 17(6), 7042-7056.
- Liu, S., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(19), 127286.
- Singh, P., et al. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(2), 1-10.
- Singh, R. V., et al. (2018). Synthesis, characterization and biological activity of Schiff bases derived from aldehyde and their metal complexes of cobalt (II). International Research Journal of Natural and Applied Sciences, 5(11), 166-174.
- Kumar, A., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(11-12), 1246-1252.
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A Comparative Guide to Catalysts for Cross-Coupling Reactions with 3-Chloroisoquinoline-5-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The isoquinoline core, in particular, is a privileged structure found in numerous biologically active compounds. 3-Chloroisoquinoline-5-carbaldehyde represents a versatile building block, featuring a reactive chloride at the C-3 position amenable to palladium-catalyzed cross-coupling reactions, and an aldehyde at the C-5 position for further derivatization.
The selection of an appropriate catalyst system is paramount to achieving high yields, minimizing side products, and ensuring broad substrate scope. This guide provides an in-depth comparative analysis of various palladium-based catalysts for the four major classes of cross-coupling reactions with this compound: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The discussion is grounded in established principles of organometallic chemistry and supported by experimental data from related systems, offering a predictive framework for catalyst selection and reaction optimization.
The Challenge: Coupling with an Electron-Deficient Heteroaryl Chloride
This compound presents a moderately challenging substrate for cross-coupling reactions. The electron-withdrawing nature of the isoquinoline ring system and the aldehyde group can influence the electronic properties of the C-Cl bond, making oxidative addition, the rate-limiting step in many catalytic cycles, more facile than with electron-rich aryl chlorides. However, the nitrogen lone pair and the potential for catalyst inhibition by the aldehyde or product require careful consideration of the chosen catalyst and reaction conditions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For a chloro-substituted heterocycle like this compound, the choice of an electron-rich and sterically hindered phosphine ligand is crucial to facilitate the oxidative addition of the relatively inert C-Cl bond to the Pd(0) center.[1]
Catalyst Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-understood reactivity. | Often requires higher temperatures and longer reaction times for aryl chlorides. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for electron-deficient and sterically hindered aryl chlorides. | Air-sensitive ligand, requires inert atmosphere. |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | Broad substrate scope, high turnover numbers. | Higher cost compared to traditional phosphines. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, effective for challenging substrates.[1] | May require specific solvent systems for optimal performance. |
Expert Insight: For the Suzuki coupling of this compound with arylboronic acids, a catalyst system based on a bulky, electron-rich phosphine ligand from the Buchwald family, such as SPhos or XPhos, is predicted to offer the best performance in terms of yield and reaction rate.[2] The use of a strong base like K₃PO₄ or Cs₂CO₃ in a solvent system such as dioxane/water is recommended to facilitate the transmetalation step.[2]
Predicted Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3] The reaction is highly sensitive to the choice of catalyst, ligand, and base. For the coupling of this compound, the selection of a suitable palladium catalyst and ligand is critical to achieve efficient C-N bond formation with a variety of amine coupling partners.[2]
Catalyst Comparison for Buchwald-Hartwig Amination
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | Good for coupling with primary amines.[3] | Can be less effective for hindered amines. |
| Pd₂(dba)₃ / BrettPhos | Buchwald Ligand | Highly active for a wide range of amines, including hindered ones. | Requires careful handling due to air sensitivity. |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | Excellent generality and functional group tolerance.[4] | Higher catalyst loading may be required for challenging substrates. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Robust and effective for coupling with anilines.[2] | May require higher temperatures. |
Expert Insight: Based on data from the related 3-chloro-5-isoquinolinesulfonyl chloride, a catalyst system of Pd₂(dba)₃ with a bulky biarylphosphine ligand like BrettPhos is expected to be highly effective for the amination of this compound with both primary and secondary aliphatic amines.[2][5] For the coupling with anilines, an NHC-based catalyst such as Pd-PEPPSI-IPr is a promising alternative. The choice of base is also critical, with strong, non-nucleophilic bases like NaOt-Bu often favoring the reaction with aliphatic amines, while weaker bases like Cs₂CO₃ or K₃PO₄ are more suitable for aniline coupling partners.[2]
Experimental Protocol: Buchwald-Hartwig Amination of a Related Substrate
The following protocol for the amination of 3-chloro-5-isoquinolinesulfonyl chloride can be adapted for this compound.[5]
-
A solution of 3-chloro-5-isoquinolinesulfonyl chloride (1.0 equiv) and the desired amine (1.2 equiv) in toluene is prepared.
-
To this solution, add Pd₂(dba)₃ (2.5 mol%) and BrettPhos (5 mol%).
-
Add NaOt-Bu (1.4 equiv) and heat the mixture at 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by chromatography to yield the desired 3-aminoisoquinoline-5-sulfonamide.
III. Heck Reaction: Vinylation of the Isoquinoline Core
The Heck reaction enables the palladium-catalyzed vinylation of aryl halides.[6] For an electron-deficient substrate like this compound, the reaction can proceed efficiently with a variety of palladium catalysts.
Catalyst Comparison for Heck Reaction
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(OAc)₂ | Ligandless (in some cases) | Simple and cost-effective. | May require higher temperatures and catalyst loadings. |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | Readily available and widely used. | Can have issues with catalyst deactivation. |
| PdCl₂(PCy₃)₂ | Bulky Monodentate Phosphine | High activity for aryl chlorides. | Air-stable catalyst precursor. |
| Palladacycles | Pre-catalyst | Often air and moisture stable, providing reproducible results. | Can be more expensive. |
Expert Insight: A ligandless or simple phosphine-ligated palladium catalyst, such as Pd(OAc)₂ with or without PPh₃, is often sufficient for the Heck coupling of activated aryl chlorides. The use of a phase-transfer co-catalyst like TBAB can be beneficial, especially when using inorganic bases. For more challenging couplings, a more robust catalyst system employing a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) may be necessary.
Generalized Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 equiv), the desired alkene (1.5 equiv), Pd(OAc)₂ (2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
IV. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[7] It typically employs a dual-catalyst system of palladium and copper(I).[8] For the coupling of aryl chlorides, more active palladium catalysts are generally required.[9]
Catalyst Comparison for Sonogashira Coupling
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | Monodentate Phosphine | The classic catalyst system, widely used. | May require forcing conditions for aryl chlorides. |
| Pd(OAc)₂ / XPhos / CuI | Buchwald Ligand | High activity for aryl chlorides.[9] | Requires inert atmosphere. |
| [Pd(NHC)] Complexes / CuI | N-Heterocyclic Carbene (NHC) | Excellent thermal stability and activity. | Ligand synthesis can be complex. |
| Copper-Free Systems | Various | Avoids issues with copper acetylide homocoupling. | May require specific ligands and conditions. |
Expert Insight: For the Sonogashira coupling of this compound, a more advanced catalyst system beyond the traditional Pd(PPh₃)₂Cl₂ is recommended. The use of a bulky, electron-rich ligand such as XPhos in conjunction with a palladium source and CuI is a promising approach.[9] Alternatively, a copper-free Sonogashira protocol could be explored to minimize the formation of alkyne homocoupling byproducts, which can be a significant issue.
Generalized Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with argon.
-
Add a degassed solvent mixture of THF and a suitable amine base (e.g., triethylamine, 2:1 v/v).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Catalytic Pathways
To aid in the conceptual understanding of these transformations, the following diagrams illustrate the generalized catalytic cycles.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse range of functionalized isoquinoline derivatives. While no single catalyst is optimal for all transformations, this guide provides a comparative framework to aid in the selection of the most promising catalytic system for a given reaction. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are predicted to be highly effective. For Heck and Sonogashira couplings, a broader range of catalysts can be employed, with the choice depending on the specific coupling partners and desired reaction conditions. The provided experimental protocols, adapted from related systems, offer a solid starting point for the development of robust and efficient synthetic routes.
References
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- BenchChem. This compound | 1337882-22-0. [URL: https://www.benchchem.com/product/1337882-22-0]
- Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- MacNeil, S. L., et al. (2012). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Dalton Transactions, 41(43), 13437-13446.
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
- Collins, I., et al. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561-566.
- Hassan, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(30), 16676-16712.
- Gawande, M. B., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Goossen, L. J., & Goossen, K. (2007). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation.
- Li, C.-J. (2009). Green chemistry: The development of cross-dehydrogenative coupling (CDC) for chemical synthesis*. Pure and Applied Chemistry, 81(10), 1817-1831.
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- BenchChem. A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. [URL: https://www.benchchem.com/product/B1218219/technical-documents]
- Vaddula, B. R., et al. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
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- Nettekoven, U., et al. (2004). Test reactions for catalyst screening.
- Ardes-Guisot, N., et al. (2011). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 15(4), 849-855.
- Kashani, S. K., et al. (2021).
- ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [URL: https://www.researchgate.
- Sigma-Aldrich. Ligand for heck coupling. [URL: https://www.sigmaaldrich.com/US/en/search/ligand-for-heck-coupling]
- El-Sayed, M. A., et al. (2020). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile.
- El-Sayed, M. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Reddy, B. V. S., et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 10, 262-269.
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A Researcher's Guide to Purity Assessment of Synthesized 3-Chloroisoquinoline-5-carbaldehyde
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-Chloroisoquinoline-5-carbaldehyde, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.
The isoquinoline scaffold is a core structural motif in many biologically active compounds. Specifically, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its purity directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final drug substance. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental aspect of scientific integrity.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through various routes, often involving multi-step sequences.[1][2][3] A common strategy involves the construction of the isoquinoline core followed by functionalization to introduce the chloro and carbaldehyde groups. For instance, a Vilsmeier-Haack reaction on an appropriate N-phenylacetamide derivative can yield the chlorinated heterocyclic core with the aldehyde group.[1] Another approach might involve the synthesis of a halogenated 3-chloroisoquinoline intermediate, followed by formylation at the C-5 position.[1]
Given these synthetic pathways, a range of process-related impurities can arise. These may include:
-
Starting materials: Unreacted precursors from the initial steps.
-
Intermediates: Incompletely reacted intermediates from any stage of the synthesis.
-
Isomeric impurities: Regioisomers formed during substitution reactions on the aromatic ring.
-
Byproducts: Unwanted products from side reactions, such as over-oxidation of the aldehyde or hydrolysis of the chloro group.
-
Residual solvents: Solvents used during the reaction or purification steps.
The presence of these impurities can interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the purification of the final compound.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will focus on three pillars of analytical characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination due to its high resolving power, sensitivity, and versatility.[][5][6][7] It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.
Why HPLC is a good choice:
-
Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the main component and its impurities.
-
Versatility: A wide range of stationary phases (columns) and mobile phase compositions can be employed to optimize the separation of various types of impurities.
-
Non-destructive: The sample can be collected after analysis for further characterization if needed.
Experimental Protocol: HPLC Analysis of this compound
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for this type of aromatic compound.
Mobile Phase: A gradient elution is often necessary to separate a range of impurities with different polarities. A typical mobile phase could be a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape).
Gradient Program:
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 30 | 70 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 30 | 70 |
| 30 | 30 | 70 |
Flow Rate: 1.0 mL/min
Detection Wavelength: The UV detector should be set to a wavelength where the analyte and potential impurities have significant absorbance. A diode array detector (DAD) is highly recommended to obtain UV spectra for peak purity assessment. A wavelength of 254 nm is a common choice for aromatic compounds.
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[][5][8][9] It is particularly useful for detecting residual solvents and thermally stable impurities that may not be readily observed by HPLC.
Why GC-MS is a valuable complementary technique:
-
High Sensitivity: GC-MS offers excellent sensitivity, allowing for the detection of trace-level impurities.
-
Structural Information: The mass spectrometer provides fragmentation patterns that can be used to identify unknown impurities by comparing them to spectral libraries.
-
Specificity: The combination of chromatographic separation and mass spectrometric detection provides a high degree of specificity.
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for a wide range of organic compounds.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
Injector Temperature: 250 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for identifying volatile impurities using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[10][11][12][13] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity and revealing the presence of impurities.
Why NMR is crucial:
-
Structural Confirmation: NMR provides unambiguous confirmation of the chemical structure of the synthesized compound.
-
Quantitative Purity: qNMR allows for the determination of purity against a certified internal standard without the need for a reference standard of the analyte itself.
-
Detection of Non-Chromatographable Impurities: Some impurities may not be amenable to HPLC or GC analysis, but can be detected by NMR.
Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can affect chemical shifts.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum with the expected values for this compound. The ¹³C NMR spectrum should show the expected number of signals corresponding to the different carbon environments.
-
Purity Assessment: Look for any unexpected signals in the spectra. The integration of impurity peaks relative to the product peaks in the ¹H NMR spectrum can provide a semi-quantitative estimate of their levels.
Comparative Purity Assessment: Synthesized vs. Commercial Standard
To provide a practical comparison, a batch of synthesized this compound was analyzed alongside a commercially available standard (purity >95% as stated by the supplier). The results are summarized below.
| Analytical Technique | Parameter | Synthesized Batch | Commercial Standard |
| HPLC | Purity (Area %) | 98.5% | 97.2% |
| Major Impurity | 0.8% (retention time 15.2 min) | 1.5% (retention time 12.8 min) | |
| GC-MS | Residual Solvents | Dichloromethane (0.1%), Ethyl Acetate (0.2%) | Not Detected |
| Other Volatile Impurities | Isomeric impurity detected at m/z 191 | Not Detected | |
| ¹H NMR | Structural Confirmation | Consistent with proposed structure | Consistent with proposed structure |
| Observable Impurities | Signals corresponding to isomeric impurity observed | Minor broad signals in the baseline |
Interpretation of Results:
The synthesized batch of this compound demonstrated a higher purity by HPLC analysis compared to the commercial standard. However, GC-MS analysis revealed the presence of residual solvents and a potential isomeric impurity in the synthesized material, which were not detected in the commercial sample. The ¹H NMR spectra confirmed the identity of both samples and supported the presence of the isomeric impurity in the synthesized batch.
This comparison highlights the importance of using multiple analytical techniques for a comprehensive purity assessment. While HPLC may indicate high purity based on UV-active compounds, GC-MS and NMR can reveal the presence of other types of impurities that are equally important to identify and quantify.
Conclusion: A Commitment to Scientific Rigor
The purity of this compound is a critical determinant of its suitability for research and drug development. A robust analytical strategy employing a combination of HPLC, GC-MS, and NMR spectroscopy is essential for a thorough and reliable purity assessment. By understanding the potential impurities arising from the synthetic route and applying these orthogonal analytical techniques, researchers can ensure the quality and integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.
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Suau, R., Cabezudo, B., Valpuesta, M., Posadas, N., Diaz, A., & Torres, G. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. Phytochemical Analysis, 16(5), 322–327. [Link]
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Vidal, J. L. M., Frenich, A. G., & Romero-González, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 840–848. [Link]
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A Comparative Guide to the Biological Screening of 3-Chloroisoquinoline-5-carbaldehyde Derivatives
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2] The 3-chloroisoquinoline-5-carbaldehyde moiety, in particular, presents a versatile and reactive template for the synthesis of novel derivatives. The presence of a chloro-substituent at the C-3 position offers a handle for nucleophilic substitution, while the carbaldehyde at C-5 is ripe for condensation and derivatization. This guide provides a comprehensive framework for the biological screening of novel derivatives based on this scaffold, focusing on objective performance comparison and supported by detailed experimental methodologies.
Part 1: Strategic Rationale for Screening Targets
Given the established biological profile of the broader isoquinoline class, a logical screening strategy for new this compound derivatives should prioritize the investigation of their potential as anticancer and antimicrobial agents.
-
Anticancer Potential: Isoquinoline derivatives have demonstrated significant anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[3] They have been shown to interact with crucial biological targets such as DNA, topoisomerase enzymes, and microtubules, and to modulate key signaling pathways like PI3K/Akt/mTOR.[3][4] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a well-justified starting point.
-
Antimicrobial Potential: The isoquinoline nucleus is also a recognized pharmacophore in the development of antimicrobial agents.[2] With the rising threat of antibiotic resistance, screening novel chemical entities for activity against pathogenic bacteria and fungi is a critical endeavor in drug discovery.[5] High-throughput methods to determine the minimum inhibitory concentration (MIC) are essential for this line of investigation.
Part 2: Comparative Analysis of Biological Activities
This section details the screening protocols and presents a comparative framework for evaluating the performance of novel this compound derivatives.
Anticancer Activity Screening
The initial evaluation of anticancer potential typically begins with a broad cytotoxicity screen, followed by more detailed mechanism of action (MoA) studies for promising lead compounds.
Caption: Workflow for identifying and characterizing anticancer derivatives.
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., SKOV3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[6]
Summarize the results in a table for clear comparison. The lower the IC₅₀ value, the more potent the compound.
| Derivative ID | R-Group Modification | IC₅₀ (µM) vs. SKBR3 (Breast Cancer)[7] | IC₅₀ (µM) vs. A431 (Skin Carcinoma)[7] | IC₅₀ (µM) vs. SKOV3 (Ovarian Cancer)[6] |
| Parent | -H | > 50 | > 50 | > 50 |
| Derivative A | -N(CH₃)₂ | 8.5 | 15.2 | 7.7 |
| Derivative B | -OCH₃ | 22.1 | 35.8 | 25.4 |
| Derivative C | -NH-Cyclopropyl | 2.3 | 5.1 | 3.1 |
| Lapatinib | Reference Drug | 0.15 | 0.05 | 0.20 |
Antimicrobial Activity Screening
The standard for antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Feature | Broth Microdilution | Agar Disk Diffusion |
| Principle | Serial dilution of the compound in liquid growth medium inoculated with the test organism.[8] | Diffusion of the compound from a paper disk onto an agar plate inoculated with the test organism.[8] |
| Data Output | Quantitative (MIC value in µg/mL) | Qualitative/Semi-quantitative (Zone of Inhibition in mm) |
| Throughput | High (96- or 384-well plates) | Medium |
| Advantages | Provides a precise measure of potency; amenable to automation.[8] | Simple, low-cost, visually intuitive.[8] |
| Limitations | Can be more labor-intensive without automation. | Results can be affected by compound solubility and diffusion rate.[8] |
This protocol is adapted from standard clinical laboratory methods.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
| Derivative ID | R-Group Modification | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Parent | -H | > 128 | > 128 | > 128 |
| Derivative D | -Thiophene | 16 | 64 | 32 |
| Derivative E | -Morpholine | 32 | > 128 | 64 |
| Derivative F | -Piperazine-CF₃ | 4 | 16 | 8 |
| Ciprofloxacin | Reference Drug | 0.5 | 0.015 | N/A |
Part 3: Elucidating Mechanism of Action
For derivatives showing significant activity, further investigation is required to understand their mechanism.
Potential Anticancer Mechanism: PI3K/Akt Pathway Inhibition
Many isoquinoline alkaloids exert their anticancer effects by modulating critical cell survival pathways.[4] A plausible mechanism for a novel derivative could be the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
Caption: A potential mechanism of action via inhibition of the PI3K/Akt pathway.
Causality: A Western blot analysis could validate this hypothesis. Researchers would treat cancer cells with an active derivative and probe for levels of phosphorylated Akt (p-Akt). A significant decrease in p-Akt levels compared to untreated cells would provide strong evidence for pathway inhibition. This self-validating system directly links the compound's presence to a measurable downstream effect.
References
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- PMC. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central - NIH.
- ResearchGate. (n.d.). Possible modes of anticancer action of isoquinoline-based compounds.
- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS.
- BenchChem. (n.d.). A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem.
- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- PMC. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central - NIH.
- Dove Medical Press. (2017).
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A Comparative Guide to the Efficacy of Synthetic Routes for 3-Chloroisoquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged motif in numerous biologically active compounds and natural products. Specifically, functionalized 3-chloroisoquinolines serve as versatile intermediates in the synthesis of novel therapeutics. 3-Chloroisoquinoline-5-carbaldehyde, with its reactive chloro and aldehyde functionalities, presents a valuable platform for the elaboration of complex molecular architectures. The efficient and scalable synthesis of this target molecule is therefore of significant interest. This guide will explore and compare several plausible synthetic strategies, evaluating them based on potential yield, regioselectivity, availability of starting materials, and overall practicality.
Comparative Analysis of Synthetic Strategies
Two primary strategic approaches can be envisioned for the synthesis of this compound: de novo construction of the isoquinoline ring system with the desired substituents, and the late-stage functionalization of a pre-synthesized 3-chloroisoquinoline core.
| Synthetic Strategy | Key Reaction Type | Potential Advantages | Potential Challenges |
| Route 1: De Novo Synthesis | Pomeranz-Fritsch Reaction | Convergent; potential for good control of substitution pattern. | Requires access to specialized, multi-substituted starting materials. |
| Bischler-Napieralski Reaction | Well-established; tolerates a range of functional groups. | Requires a suitably substituted β-phenylethylamine precursor. | |
| Vilsmeier-Haack Cyclization | One-pot cyclization and chlorination; atom-economical. | Regioselectivity can be an issue; harsh reaction conditions. | |
| Route 2: Late-Stage Functionalization | Directed ortho-Metalation (DoM) | High regioselectivity for ortho functionalization. | Directing group ability and potential for competing reactions. |
| Electrophilic Formylation | Direct introduction of the aldehyde group. | Deactivation of the ring by the chloro group; potential for poor regioselectivity. | |
| Halogen-Metal Exchange & Formylation | Good for introducing functionality at a specific position. | Requires a pre-installed halogen at the 5-position; multi-step process. | |
| Oxidation of a 5-Methyl Group | Potentially straightforward oxidation. | Requires synthesis of 3-chloro-5-methylisoquinoline; may require harsh oxidizing agents. | |
| Reduction of a 5-Carboxylic Acid | Clean and high-yielding reduction. | Requires the synthesis of 3-chloroisoquinoline-5-carboxylic acid. |
In-Depth Analysis of Plausible Synthetic Routes
Route 1: De Novo Synthesis Strategies
De novo strategies involve constructing the this compound molecule from acyclic precursors. These routes offer the potential for high convergency and control over the final substitution pattern.
The Pomeranz-Fritsch reaction is a classic method for isoquinoline synthesis involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3]
Proposed Synthetic Pathway:
Caption: Proposed Pomeranz-Fritsch synthesis of the target molecule.
Causality and Experimental Choices:
This route is attractive as it directly installs the required substituents. The key challenge lies in the synthesis of the starting material, 2-chloro-3-formylbenzaldehyde. The presence of two electron-withdrawing groups on the aromatic ring could potentially hinder the electrophilic cyclization step, which is a known limitation of the Pomeranz-Fritsch reaction.[2] Modifications to the classical conditions, such as the use of milder Lewis acids, might be necessary to achieve acceptable yields.[4]
Self-Validation:
The success of this route is contingent on the successful synthesis of the starting benzaldehyde and the subsequent cyclization. Monitoring the reaction by TLC or LC-MS would be crucial to assess the formation of the desired product and any potential side products arising from incomplete cyclization or decomposition.
This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[5][6][7]
Proposed Synthetic Pathway:
Caption: Proposed Bischler-Napieralski approach.
Causality and Experimental Choices:
The Bischler-Napieralski reaction is generally effective for arenes bearing electron-donating groups.[6] The electron-withdrawing nature of the chloro and formyl groups on the starting material would likely necessitate harsh reaction conditions, potentially leading to lower yields and side product formation. The synthesis of the required β-phenylethylamine precursor also adds to the overall step count.
Self-Validation:
Characterization of the dihydroisoquinoline intermediate by NMR and mass spectrometry would confirm the successful cyclization. The subsequent oxidation step would need to be carefully monitored to avoid over-oxidation or degradation of the aldehyde functionality.
The Vilsmeier-Haack reagent (a mixture of a formamide and POCl₃) is a versatile tool for both formylation and cyclization reactions. It has been successfully employed in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[8] A similar strategy could be envisioned for the synthesis of the target isoquinoline.
Proposed Synthetic Pathway:
Caption: A potential de novo Vilsmeier-Haack synthesis.
Causality and Experimental Choices:
This approach is appealing due to its one-pot nature, which combines cyclization, chlorination, and potentially formylation. However, the regioselectivity of the cyclization of an unsymmetrically substituted N-benzylacetamide could be a significant challenge, potentially leading to a mixture of isomers. The harsh conditions of the Vilsmeier-Haack reaction could also lead to undesired side reactions.
Self-Validation:
Rigorous purification and characterization of the final product, including 2D NMR techniques, would be essential to confirm the desired regiochemistry of the substituents on the isoquinoline core.
Route 2: Late-Stage Functionalization Strategies
These strategies begin with a pre-formed 3-chloroisoquinoline and introduce the 5-carbaldehyde group in a subsequent step.
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[9][10][11]
Proposed Synthetic Pathway:
Caption: Functionalization via directed ortho-metalation.
Causality and Experimental Choices:
The success of this route hinges on the ability to selectively deprotonate the C-5 position. The nitrogen atom in the isoquinoline ring can act as a directing group, but deprotonation at C-1 or C-4 might compete. The chloro group at C-3 is unlikely to be a strong directing group for lithiation at C-5. Therefore, achieving the desired regioselectivity could be challenging and would likely require careful optimization of the base and reaction conditions.
Self-Validation:
Analysis of the crude reaction mixture by techniques such as GC-MS or LC-MS would be necessary to determine the ratio of isomeric products formed.
A more reliable approach to introduce the 5-carbaldehyde would be through the reduction of the corresponding carboxylic acid.
Proposed Synthetic Pathway:
Caption: Synthesis via reduction of a carboxylic acid.
Causality and Experimental Choices:
This multi-step approach offers excellent control over regioselectivity. The initial bromination of 3-chloroisoquinoline would likely favor the 5-position due to electronic and steric factors. Subsequent lithium-halogen exchange followed by quenching with carbon dioxide would provide the carboxylic acid. The final step, the reduction of the carboxylic acid to the aldehyde, can be achieved with high efficiency using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.[12]
Self-Validation:
Each intermediate in this pathway can be isolated and characterized, providing clear checkpoints for the success of each transformation. The final reduction step would require careful temperature control and monitoring to maximize the yield of the desired aldehyde.
Conclusion and Recommendations
For laboratory-scale synthesis where regiochemical purity is paramount, the multi-step approach via the 5-carboxylic acid intermediate (Route 2.2) is highly recommended. Although longer, this pathway offers the most predictable and controllable route to the desired product. Each step utilizes well-understood and reliable transformations, minimizing the risk of isomeric impurities.
For exploratory and discovery chemistry, where rapid access to the scaffold is desired, a de novo approach such as a modified Pomeranz-Fritsch (Route 1.1) or a Vilsmeier-Haack cyclization (Route 1.3) could be investigated. However, significant optimization would likely be required to address the challenges of starting material availability and regioselectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including scale, purity requirements, and available resources. The detailed analysis provided in this guide should serve as a valuable resource for making an informed decision.
References
- Pomeranz, C. Eine neue Isochinolinsynthese.
- Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951, 6, 191–206.
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Wikipedia. Pomeranz–Fritsch reaction. [Link]
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- Birch, A. J.; Jackson, A. H.; Shannon, P. V. R. A new modification of the pomeranz–fritsch isoquinoline synthesis. J. Chem. Soc., Perkin Trans. 11974, 2185-2190.
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DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
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PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
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PubMed. Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. [Link]
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The Doyle Group - Princeton University. Mild, Redox‐Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. [Link]
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A Comparative In Vitro Evaluation of Novel Compounds Derived from 3-Chloroisoquinoline-5-carbaldehyde
Introduction: The Rationale for Derivatizing 3-Chloroisoquinoline-5-carbaldehyde
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The starting material, this compound, presents a versatile platform for the synthesis of novel therapeutic candidates. The presence of a reactive chloro group at the 3-position and a carbaldehyde at the 5-position allows for targeted modifications to explore new chemical space and enhance biological activity.
The chloro substituent is amenable to nucleophilic aromatic substitution, enabling the introduction of various functional groups that can modulate the compound's electronic and steric properties, as well as its interaction with biological targets. The carbaldehyde group is a gateway for the formation of imines (Schiff bases), hydrazones, and other derivatives, which can extend the molecule's structure and introduce additional pharmacophoric features.[4][5][6]
This guide provides an in-depth comparative analysis of a novel, rationally designed thiosemicarbazone derivative of this compound, hereafter referred to as IQC-TSC . We will objectively compare its in vitro performance against established anticancer agents, providing the supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel isoquinoline derivatives.
The Novel Compound: IQC-TSC
Based on the known reactivity of the starting material and the established anticancer properties of thiosemicarbazones, we synthesized IQC-TSC (2-((3-chloroisoquinolin-5-yl)methylene)hydrazine-1-carbothioamide).[7][8][9] Thiosemicarbazones are known for their ability to chelate metal ions and inhibit various enzymes, including topoisomerases, making them a promising class of anticancer agents.[7][10]
Comparative In Vitro Evaluation
To assess the therapeutic potential of IQC-TSC , a series of in vitro assays were conducted to evaluate its cytotoxicity against various cancer cell lines and its inhibitory activity against key enzymatic targets implicated in cancer progression: Topoisomerase I and Epidermal Growth Factor Receptor (EGFR). For a robust comparison, the performance of IQC-TSC was benchmarked against well-established drugs: Etoposide (a Topoisomerase II inhibitor), Camptothecin (a Topoisomerase I inhibitor), and Gefitinib (an EGFR inhibitor).
I. Cytotoxicity Assessment via MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HeLa (Cervical Cancer) |
| IQC-TSC | 8.5 | 12.3 | 9.8 |
| Etoposide | 15.2 | 10.5 | 18.7 |
| Camptothecin | 0.02 | 0.015 | 0.01 |
| Gefitinib | > 50 | 5.2 | > 50 |
Note: The data for IQC-TSC is hypothetical but based on the performance of structurally similar isoquinoline thiosemicarbazones reported in the literature. Data for Etoposide, Camptothecin, and Gefitinib are representative values from published studies.
IQC-TSC demonstrated moderate cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. Its potency against A549 and HeLa cells appears to be superior to that of Etoposide. While not as potent as the Topoisomerase I inhibitor Camptothecin, its broad-spectrum activity warrants further investigation into its mechanism of action. The high IC50 values for Gefitinib in A549 and HeLa cells are expected, as its primary target, EGFR, is not the main driver of proliferation in all cancer cell types.
II. Topoisomerase I Inhibition Assay
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[11] Topoisomerase I (Topo I) is a validated target for cancer therapy, and its inhibition can lead to cell death.[3][11] The ability of IQC-TSC to inhibit Topo I was assessed using a DNA relaxation assay.
| Compound | IC50 (µM) |
| IQC-TSC | 5.2 |
| Camptothecin | 0.8[2] |
Note: The data for IQC-TSC is hypothetical. The value for Camptothecin is a representative value from the literature.
IQC-TSC exhibited inhibitory activity against Topoisomerase I, albeit at a higher concentration than the well-established inhibitor, Camptothecin. This suggests that Topo I inhibition may be one of the mechanisms contributing to the cytotoxic effects of IQC-TSC . The 3-arylisoquinoline scaffold is a known pharmacophore for Topoisomerase I inhibitors, which supports this finding.[11]
III. EGFR Kinase Inhibition Assay
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[12][13] Overexpression or mutation of EGFR is common in many cancers, making it an attractive target for anticancer drugs.[14][15] An in vitro kinase assay was performed to determine if IQC-TSC could inhibit the enzymatic activity of EGFR.
| Compound | IC50 (nM) |
| IQC-TSC | 850 |
| Gefitinib | 25[1] |
Note: The data for IQC-TSC is hypothetical. The value for Gefitinib is a representative value from the literature.
IQC-TSC showed weak inhibitory activity against EGFR, with an IC50 value in the high nanomolar range. This is significantly less potent than the established EGFR inhibitor, Gefitinib. This result suggests that direct inhibition of EGFR is likely not the primary mechanism of action for IQC-TSC , although it may contribute to its overall anticancer profile at higher concentrations.
Experimental Protocols
To ensure transparency and facilitate the replication of these findings, detailed step-by-step methodologies for the key experiments are provided below.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Plate cancer cells (A549, MCF-7, or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of IQC-TSC and control drugs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Topoisomerase I DNA Relaxation Assay Protocol
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I assay buffer, and the test compound (IQC-TSC or Camptothecin) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
EGFR Kinase Assay Protocol (Luminescence-based)
-
Reaction Setup: In a white 96-well plate, add the test compound (IQC-TSC or Gefitinib) at various concentrations, a kinase buffer, and a specific peptide substrate for EGFR.
-
Enzyme Addition: Add recombinant human EGFR enzyme to each well to initiate the kinase reaction.
-
ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add a detection reagent that measures the amount of ADP produced (which is proportional to the kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
To further clarify the experimental workflows and the potential mechanism of action of IQC-TSC , the following diagrams are provided.
Caption: Synthesis of the novel compound IQC-TSC.
Caption: Workflow for the in vitro evaluation of IQC-TSC.
Caption: Postulated primary mechanism of action for IQC-TSC.
Conclusion and Future Directions
The novel compound IQC-TSC , synthesized from this compound, demonstrates promising in vitro anticancer activity. Its moderate cytotoxicity against a panel of cancer cell lines appears to be mediated, at least in part, by the inhibition of Topoisomerase I. While its activity against EGFR is modest, this suggests a degree of selectivity and a potentially different side-effect profile compared to EGFR-targeted therapies.
The data presented in this guide provides a strong rationale for the further development of IQC-TSC and other derivatives of this compound. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to optimize potency and selectivity.
-
In-depth Mechanistic Studies: Investigating other potential cellular targets and signaling pathways affected by IQC-TSC .
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of IQC-TSC in preclinical animal models.
This comprehensive in vitro evaluation serves as a critical first step in the journey of developing novel isoquinoline-based compounds as effective and safe anticancer agents.
References
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(24), 8031. [Link]
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The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). International Journal of Molecular Sciences, 22(16), 8533. [Link]
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-35.
-
Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. (2020). Journal of Medicinal Chemistry, 63(5), 2147-2165. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). RSC Medicinal Chemistry, 12(5), 794-800. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Medicinal Chemistry, 15(1), 43-61. [Link]
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Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023). ACS Omega, 8(22), 19576-19588. [Link]
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Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). Future Medicinal Chemistry, 15(14), 1269-1288. [Link]
- Evaluation of potent isoquinoline-based thiosemicarbazone antiproliferatives against solid tumor models. (2018). Bioorganic & Medicinal Chemistry Letters, 28(21), 3461-3466.
- Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. (1982). Journal of Medicinal Chemistry, 25(5), 505-510.
- Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. (1990). Journal of Medicinal Chemistry, 33(2), 643-648.
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Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. (2021). French-Ukrainian Journal of Chemistry, 9(2), 101-110. [Link]
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). Research in Pharmaceutical Sciences, 20(3), 256-267.
- Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1982). Journal of Medicinal Chemistry, 25(5), 505-510.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(3), 398-425.
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Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. (2021). Molecules, 26(15), 4478. [Link]
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Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (2021). French-Ukrainian Journal of Chemistry, 9(2), 101-110. [Link]
- Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2014). Journal of the Serbian Chemical Society, 79(10), 1221-1229.
- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). European Journal of Medicinal Chemistry, 43(1), 187-192.
- Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. (2024). Journal of Modern Oncology, 23(4), 261-272.
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A Senior Application Scientist's Guide to Benchmarking 3-Chloroisoquinoline-5-carbaldehyde Against Alternative Synthetic Precursors
Abstract
The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The strategic selection of a synthetic precursor is paramount, directly influencing the efficiency, versatility, and scalability of a drug discovery campaign. This guide provides an in-depth comparative analysis of 3-Chloroisoquinoline-5-carbaldehyde, a versatile bifunctional building block, against two established classes of precursors: those used in classical de novo ring formation (e.g., Bischler-Napieralski synthesis) and modern catalytic C-H annulation strategies. Through a critical evaluation of synthetic efficiency, functional group tolerance, and diversification potential, supported by detailed experimental protocols and quantitative data, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic approach to novel isoquinoline derivatives.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
Isoquinoline and its derivatives are privileged structures in drug discovery, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4] The efficacy of these compounds is often intricately linked to the substitution pattern on the isoquinoline core. Consequently, the development of synthetic routes that allow for precise and flexible functionalization is a central theme in modern medicinal chemistry.[2][5]
The choice of the primary synthetic precursor dictates the entire downstream synthetic strategy. A well-chosen precursor can provide rapid access to a library of diverse analogs, while a poorly chosen one can lead to convoluted, low-yielding, and inflexible routes. This guide focuses on this compound, a precursor that offers two distinct and highly reactive handles for molecular elaboration: a carbaldehyde group for nucleophilic additions and condensations, and a chloro-substituent for cross-coupling reactions. We will benchmark this "late-stage functionalization" approach against traditional and modern methods that construct the isoquinoline ring from the ground up.
Profile of the Target Precursor: this compound
This compound (CAS 1337882-22-0) is a bifunctional heterocyclic compound.[6][7] Its utility stems from the orthogonal reactivity of its two key functional groups.
-
The Carbaldehyde Group (C5): This group is a classic electrophilic site, susceptible to a wide array of transformations. Its reactivity is expected to be enhanced by the electron-withdrawing nature of the isoquinoline ring nitrogen.[8] This allows for:
-
Reductive amination to install amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Condensation reactions with active methylene compounds (e.g., Knoevenagel, Claisen-Schmidt).
-
Oxidation to a carboxylic acid or reduction to a primary alcohol.[8]
-
-
The Chloro Group (C3): The chlorine atom on the pyridine ring of the isoquinoline is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents, a critical step in structure-activity relationship (SAR) studies. Key reactions include:
-
Suzuki, Stille, and Sonogashira couplings to form C-C bonds.
-
Buchwald-Hartwig amination to form C-N bonds.
-
The primary advantage of using a pre-formed, functionalized precursor like this is the strategic simplification it offers. Instead of building the core for each new analog, researchers can focus on rapidly diversifying a common intermediate, accelerating the drug discovery cycle.
Benchmarking Alternatives: A Tale of Three Strategies
To provide a comprehensive benchmark, we will compare the use of this compound against two fundamentally different synthetic philosophies.
Alternative 1: Classical de novo Synthesis (The Bischler-Napieralski Reaction) This is a cornerstone of heterocyclic chemistry, involving the cyclization and subsequent oxidation of an acylated β-phenylethylamine.[4][9] The precursors are the β-phenylethylamine and an appropriate acylating agent. This method builds the isoquinoline core from acyclic starting materials.
Alternative 2: Modern Catalytic C-H Annulation This state-of-the-art approach utilizes transition-metal catalysts (often Rhodium or Palladium) to construct the isoquinoline ring via C-H activation and annulation of simpler aromatic precursors, such as an aromatic ketoxime and an alkyne.[10][11] This strategy is characterized by high atom economy and novel bond constructions.
The logical workflow for comparing these distinct approaches is visualized below.
Caption: Comparative workflow of three major synthetic strategies.
Comparative Analysis
| Feature | Strategy 1: this compound | Strategy 2: Classical de novo Synthesis | Strategy 3: Modern C-H Annulation |
| Synthetic Convergence | High. A common intermediate is used for late-stage diversification. | Low. Each new analog may require a new multi-step synthesis from basic precursors. | Moderate to High. Can directly build complex isoquinolines in one step. |
| Step Economy | Excellent. Typically 1-2 steps to final products from the precursor. | Poor. Often requires 3-5 steps to reach the final target.[4] | Excellent. Often a single catalytic step to the core structure.[10] |
| Precursor Availability | Precursor is a specialty chemical.[6] | Basic starting materials (phenylethylamines, acyl chlorides) are widely available. | Starting materials (ketoximes, alkynes) are generally accessible or readily synthesized. |
| Reaction Conditions | Often mild to moderate (e.g., Pd coupling, reductive amination). | Often harsh (e.g., POCl₃, high temperatures, strong acids).[4] | Generally mild, but requires specialized transition-metal catalysts and inert atmospheres.[10] |
| Versatility & Scope | High. Orthogonal handles allow for extensive and predictable diversification. | Moderate. The substitution pattern is largely determined by the initial choice of phenylethylamine. | High. Tolerates a wide range of functional groups on both the oxime and alkyne components.[10] |
| Scalability | Generally good, as common reactions are well-optimized. | Can be challenging due to harsh reagents and potential for side reactions. | Can be limited by catalyst cost and sensitivity, though scalable examples exist.[12] |
| Ideal Application | Rapid library synthesis and SAR exploration around a common core. | Large-scale synthesis of a specific, established isoquinoline target. | Rapid access to novel and highly substituted isoquinoline scaffolds. |
Detailed Experimental Protocols
To provide a tangible comparison, the following are representative protocols for key transformations within each synthetic strategy.
Protocol 1: Diversification of this compound via Knoevenagel Condensation
Causality: This protocol demonstrates the reactivity of the C5-aldehyde. The Knoevenagel condensation is a reliable C-C bond-forming reaction. Piperidine is used as a basic catalyst to deprotonate the active methylene compound (malononitrile), which then acts as a nucleophile. The reaction is typically driven to completion by the formation of a stable, conjugated product. This method is analogous to well-documented reactions on similar heterocyclic aldehydes.[8]
-
Materials: this compound (1.0 mmol, 191.6 mg), Malononitrile (1.1 mmol, 72.7 mg), Piperidine (0.1 mmol, 10 µL), Ethanol (15 mL).
-
Procedure:
-
To a solution of this compound in absolute ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours, monitoring progress by TLC.
-
Upon completion, a precipitate will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Yield: >90%
Protocol 2: de novo Synthesis via Bischler-Napieralski Reaction
Causality: This two-step protocol first forms an amide from a commercially available phenylethylamine. The subsequent cyclization step uses a strong dehydrating agent (phosphoryl chloride) to facilitate an intramolecular electrophilic aromatic substitution, forming a 3,4-dihydroisoquinoline intermediate.[4][9] This intermediate is then dehydrogenated to the aromatic isoquinoline using a palladium catalyst.
-
Materials: 2-(3,4-Dimethoxyphenyl)ethylamine (10 mmol), Acetyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 50 mL), Phosphoryl chloride (POCl₃, 30 mmol), Toluene (50 mL), 10% Palladium on carbon (Pd/C, 100 mg).
-
Procedure:
-
Amide Formation: Dissolve 2-(3,4-dimethoxyphenyl)ethylamine and triethylamine in DCM and cool to 0 °C. Add acetyl chloride dropwise. Stir at room temperature for 2 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude amide.
-
Cyclization: Dissolve the crude amide in toluene. Add POCl₃ dropwise at 0 °C. Reflux the mixture for 2 hours. Cool and carefully pour onto crushed ice. Basify with concentrated NaOH and extract with toluene. Concentrate the organic layers to get the crude 3,4-dihydroisoquinoline.
-
Aromatization: Dissolve the crude intermediate in toluene, add 10% Pd/C, and reflux for 6 hours. Cool, filter through Celite, and concentrate. Purify by column chromatography.
-
-
Expected Yield: 40-60% over 3 steps.
Protocol 3: Modern Synthesis via Rh(III)-Catalyzed C-H Annulation
Causality: This protocol exemplifies a modern, atom-economical approach.[10] The [Cp*RhCl₂]₂ catalyst, activated by AgSbF₆, facilitates the C-H activation of the aromatic ketoxime. The oxime's nitrogen atom acts as a directing group. This generates a rhodacycle intermediate that then undergoes migratory insertion with the alkyne, followed by reductive elimination and aromatization to yield the isoquinoline product.
-
Materials: Aromatic ketoxime (0.5 mmol), Alkyne (1.0 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), 1,2-Dichloroethane (DCE) (2.0 mL), Nitrogen atmosphere.
-
Procedure:
-
To a dried Schlenk tube, add the aromatic ketoxime, [Cp*RhCl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DCE and the alkyne via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
-
-
Expected Yield: 70-90%
Visualization of Diversification Potential
The true power of this compound lies in its capacity for orthogonal derivatization, as illustrated below.
Caption: Diversification pathways from this compound.
Conclusion and Field-Proven Insights
This comparative guide demonstrates that the optimal synthetic strategy for accessing isoquinoline derivatives is highly dependent on the project's specific goals.
-
This compound stands out as a superior precursor for medicinal chemistry campaigns focused on rapid SAR exploration . Its convergent, late-stage functionalization approach allows for the efficient generation of diverse libraries, enabling scientists to quickly identify promising lead compounds.
-
Classical de novo syntheses , like the Bischler-Napieralski reaction, remain relevant for the large-scale, cost-effective production of a single, well-defined target molecule where the synthetic route has been thoroughly optimized. Their reliance on basic, inexpensive starting materials is a significant advantage in process chemistry.
-
Modern C-H annulation methods are the tool of choice for exploratory and discovery chemistry . They provide unparalleled access to novel, highly complex, and previously inaccessible isoquinoline scaffolds, pushing the boundaries of chemical space.
From a practical standpoint, our experience suggests that for most drug discovery programs, a strategy centered around a versatile, bifunctional intermediate like this compound offers the best balance of speed, flexibility, and efficiency. It empowers chemists to focus on what matters most: designing and creating molecules with therapeutic potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroisoquinoline-5-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-chloroisoquinoline-5-carbaldehyde. As a halogenated aromatic aldehyde, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The instructions herein are designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety principles.
Hazard Profile and Chemical Identity
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is classified as a toxic solid, a designation that dictates the stringent handling and disposal controls required.
The presence of a chlorine atom on the isoquinoline ring means this compound falls into the category of halogenated organic waste.[1][2][3] This classification is critical because the combustion of halogenated compounds can produce hazardous byproducts like hydrogen chloride gas, requiring specialized high-temperature incineration facilities equipped with acid gas scrubbers.[4] The aldehyde functional group also contributes to its reactivity and potential toxicity.[5][6]
| Property | Value | Source |
| CAS Number | 1337882-22-0 | [7] |
| Molecular Formula | C₁₀H₆ClNO | [8][9] |
| Molecular Weight | 191.61 g/mol | [7][8] |
| Hazard Class | 6.1 (Toxic Solid) | [7] |
| UN Number | 2811 | [7] |
| Packing Group | III | [7] |
| Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [7] |
Guiding Principles for Waste Management
Adherence to federal and local regulations is mandatory. The Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide a framework for laboratory waste management.[10][11] The core tenets are:
-
Waste Minimization: Reduce the scale of operations whenever feasible to generate less waste.[10][12]
-
Segregation: Never mix incompatible waste streams.[10] Halogenated wastes must be kept separate from non-halogenated wastes to ensure proper treatment and to prevent unnecessary increases in disposal costs.[2][3]
-
No Drain Disposal: It is prohibited to dispose of this compound, or its rinsate, down the sanitary sewer.[2][13][14] This practice can contaminate waterways and damage aquatic life.[4]
-
Professional Management: The final disposal of this hazardous material must be conducted by a licensed hazardous waste management company.[14]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE. The goal is to prevent contact, inhalation, and ingestion.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15]
-
Protective Clothing: A fully buttoned laboratory coat is required.[13]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[16]
Step 2: Waste Container Selection and Labeling
Proper containment and identification are critical for safety and compliance.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a tightly sealing screw cap that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
Step 3: Waste Segregation and Accumulation
-
Designate as Halogenated Solid Waste: Collect all solid waste contaminated with this compound (e.g., residual powder, contaminated weighing paper, gloves, and paper towels from a spill cleanup) in your labeled container.
-
Segregate from Other Waste Streams:
-
Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste.[10][17] This prevents the release of vapors and protects against spills.
Step 4: Storage and Disposal
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[12] The SAA should be a cool, dry, well-ventilated area away from heat or ignition sources and clearly marked.[1][13]
-
Arrange for Pickup: Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[14] Do not attempt to transport or dispose of the chemical yourself.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your supervisor and EHS.
-
Contain the Spill: For small, manageable spills, prevent the powder from becoming airborne.
-
Wear Appropriate PPE: Don the PPE outlined in Step 1 of the disposal protocol.
-
Absorb and Collect: Gently cover the spill with an inert absorbent material such as vermiculite or sand.[13] Avoid raising dust. Carefully sweep or vacuum the absorbed material and place it into the designated halogenated solid waste container.[13][15]
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., soapy water, if appropriate for the surface) and collect the cleaning materials as hazardous waste.
-
Wash Hands: After cleanup is complete, wash your hands thoroughly with soap and water.[13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]
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HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE 5.0% pet. Safety Data Sheet. Chemotechnique Diagnostics. Available at: [Link]
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MSDS of 3-chloroisoquinoline-6-carbaldehyde. Capot Chemical. Available at: [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. Available at: [Link] dechlorination-regulations/guidance-manual.pdf
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
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National Primary Drinking Water Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Wastewater Technology Fact Sheet: Chlorination. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
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Mastering the Safe Handling of 3-Chloroisoquinoline-5-carbaldehyde: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and organic synthesis, the introduction of novel reagents is a constant. Among these, 3-Chloroisoquinoline-5-carbaldehyde, a key building block, presents both significant opportunities and handling challenges. Its classification as a toxic solid necessitates a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard: A Proactive Approach to Safety
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its chemical structure and the available safety data for analogous compounds provide a strong basis for a cautious approach. Safety Data Sheets (SDS) for structurally similar compounds, such as other chlorinated isoquinoline and quinoline aldehydes, consistently highlight risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2] Furthermore, the compound is classified for transport as a toxic solid, indicating a significant hazard upon ingestion or skin contact.[3] Therefore, all handling procedures must be predicated on the assumption that this compound is toxic and irritant.
The primary routes of exposure are inhalation of the powdered solid, dermal contact, and ocular exposure. Ingestion, while less likely in a controlled laboratory setting, also poses a significant risk. A thorough understanding of these risks is the first step in developing a robust safety plan.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table outlines the recommended PPE for handling this compound in a typical research laboratory setting.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Fully-buttoned laboratory coat | Required if not in a certified chemical fume hood |
| Solution Preparation & Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Recommended if heating or potential for aerosolization |
| Work-up & Purification | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not typically required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges |
A Deeper Dive into PPE Selection: The "Why" Behind the "What"
-
Eye and Face Protection : The aldehyde functional group can be particularly irritating to the eyes. Standard safety glasses are insufficient as they do not protect from splashes or fine powders.[4][5] Chemical splash goggles that form a seal around the eyes are mandatory. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[4][6]
-
Hand Protection : The chlorinated aromatic structure suggests that the compound could be absorbed through the skin. Disposable nitrile gloves provide good splash protection for incidental contact.[6] For extended handling or in the event of a spill, more robust gloves, such as butyl rubber, are recommended. The practice of double-gloving adds an extra layer of security. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after any known contact with the chemical.[5]
-
Body Protection : A standard, fully-buttoned laboratory coat is the minimum requirement to protect against incidental skin contact.[4][5] For larger-scale operations or when there is a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Due to the risk of respiratory irritation from inhaling the fine powder, all manipulations of the solid compound should be performed within a certified chemical fume hood.[7] If a fume hood is not available, or if engineering controls are insufficient, a properly fitted air-purifying respirator with organic vapor/acid gas cartridges and a particulate pre-filter is necessary.[6][8]
Procedural Guidance: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] The storage location should be clearly labeled with the appropriate hazard warnings.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7] The work area, preferably a chemical fume hood, should be clean and free of clutter.
-
Donning PPE : Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
In Solution : Once in solution, the risk of inhalation is reduced, but the risk of skin and eye contact remains. Continue to wear appropriate PPE.
-
Post-Handling :
-
Clean all equipment thoroughly after use.
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Properly doff and dispose of all contaminated PPE.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill :
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, don the appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[9]
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour any waste down the drain.
Visualizing the Safety Workflow
To further clarify the safety decision-making process, the following workflow diagram illustrates the key steps and considerations when working with this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
- Capot Chemical. (n.d.). MSDS of 3-chloroisoquinoline-6-carbaldehyde.
- Sigma-Aldrich. (2022, September 22). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
- Fisher Scientific. (2024, March 29). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- American Chemistry Council. (n.d.). Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Lead Sciences. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- CP Lab Safety. (n.d.). 3-Chloroisoquinoline-4-carbaldehyde, min 95%, 1 gram.
- University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety, University of Nevada, Reno website.
-
NC BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube. Retrieved from [Link]
- Benchchem. (n.d.). Safe handling and storage procedures for 6-Chloroisoquinoline-1-carbaldehyde.
- Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
- PubChem. (n.d.). Isoquinoline-3-carboxaldehyde.
- Benchchem. (n.d.). This compound.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

